Acetonedicarboxylic acid anhydride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4O4 |
|---|---|
Molecular Weight |
128.08 g/mol |
IUPAC Name |
3-acetyloxetane-2,4-dione |
InChI |
InChI=1S/C5H4O4/c1-2(6)3-4(7)9-5(3)8/h3H,1H3 |
InChI Key |
ZZDVARHNYQAWQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)OC1=O |
Origin of Product |
United States |
Foundational & Exploratory
Acetonedicarboxylic Acid Anhydride (CAS 10521-08-1): A Technical Guide for Researchers and Drug Development Professionals
Introduction: Acetonedicarboxylic acid anhydride (B1165640), with the CAS number 10521-08-1, is a highly reactive and versatile cyclic anhydride. Its chemical structure, featuring a six-membered ring with two carbonyl groups and an ether linkage, makes it a valuable intermediate in organic synthesis. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications in the realm of pharmaceutical research and drug development.
Chemical and Physical Properties
Acetonedicarboxylic acid anhydride is a white to off-white crystalline solid. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 10521-08-1 | [1] |
| Molecular Formula | C₅H₄O₄ | [2] |
| Molecular Weight | 128.08 g/mol | [2] |
| Melting Point | 134-138 °C (decomposes) | [1] |
| Boiling Point | 354.9 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.472 g/cm³ | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water and ethanol | [3] |
Experimental Protocols
Synthesis of Acetonedicarboxylic Acid (Precursor)
The most common and well-established method for the synthesis of acetonedicarboxylic acid is the dehydration and decarboxylation of citric acid using fuming sulfuric acid.
Materials:
-
Citric acid (anhydrous, finely powdered)
-
Fuming sulfuric acid (20% SO₃)
-
Ice
-
Ethyl acetate (B1210297)
Procedure: [4]
-
In a 5-liter round-bottom flask equipped with a mechanical stirrer and placed in a robust ice-salt bath, add 3 kg of fuming sulfuric acid.
-
Cool the acid to -5 °C with efficient stirring.
-
Gradually add 700 g of finely powdered citric acid, ensuring the temperature does not exceed 0 °C during the first half of the addition and 10 °C during the second half. This addition typically takes 3-4 hours.
-
Continue stirring until all the citric acid has dissolved.
-
Once the initial vigorous reaction subsides, allow the reaction mixture to warm to approximately 30 °C and maintain this temperature until the foaming ceases.
-
Cool the mixture back down to 0 °C using an ice-salt bath.
-
Slowly and carefully add 2.4 kg of crushed ice in portions, maintaining the temperature below 10 °C for the first third of the ice addition, after which the temperature can be allowed to rise to 25-30 °C.
-
After all the ice has been added (approximately 2 hours), cool the mixture to 0 °C again.
-
Rapidly filter the crystalline precipitate through a funnel with a filter plate. Press the crystals firmly to remove as much of the sulfuric acid as possible.
-
Transfer the crude acetonedicarboxylic acid to a beaker and wash by stirring with 200-250 mL of ethyl acetate to form a thick paste.
-
Filter the purified crystals and suck them dry. Repeat the ethyl acetate wash if a product completely free of sulfuric acid is required.
-
The yield of nearly dry acetonedicarboxylic acid is typically between 450-475 g (85-90%). The product should be used immediately or stored in a desiccator as it is unstable.
Synthesis of this compound
Acetonedicarboxylic acid can be readily converted to its anhydride using a dehydrating agent such as acetic anhydride.
Materials: [1]
-
Acetonedicarboxylic acid
-
Acetic anhydride
-
Diethyl ether
Procedure: [1]
-
Cool 350 mL of acetic anhydride to 0 °C in a flask with vigorous stirring.
-
Slowly add 200 g (1.37 mol) of acetonedicarboxylic acid over a period of 30 minutes.
-
Continue stirring the mixture for 3 hours at 0 °C.
-
Filter the resulting white solid precipitate.
-
Wash the solid with 100 mL of diethyl ether.
-
Dry the product under vacuum at 50 °C for 3 hours to obtain this compound. The typical yield is around 149 g, with a melting point of 134-136 °C.
Applications in Drug Development
This compound is a crucial building block in the synthesis of various pharmaceutical compounds, primarily due to its ability to participate in condensation reactions to form complex heterocyclic structures.[5]
Robinson Tropinone (B130398) Synthesis
One of the most notable applications of acetonedicarboxylic acid and its derivatives is in the Robinson tropinone synthesis, a classic example of a biomimetic, one-pot reaction for the preparation of the tropane (B1204802) alkaloid skeleton found in drugs like atropine (B194438) and cocaine.[2]
Experimental Protocol (Conceptual, adapted from the use of acetonedicarboxylic acid): [6]
Materials:
-
Succindialdehyde
-
This compound
-
Calcium carbonate (precipitated)
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Piperonal (for derivatization and yield determination)
Procedure:
-
A solution of succindialdehyde is mixed with an aqueous solution of acetonedicarboxylic acid. Precipitated calcium carbonate is added in excess to act as a buffer.[6]
-
The mixture is cooled in an ice-water bath, and a solution of methylamine in water is gradually added.[6]
-
The reaction is allowed to proceed for several days.
-
The solution is then acidified with hydrochloric acid and concentrated under vacuum.
-
The residue is made alkaline with sodium hydroxide and the tropinone is isolated by steam distillation.[6]
-
For yield determination, the tropinone can be converted to its dipiperonylidene derivative by reaction with piperonal.[6]
dot
Caption: Robinson Tropinone Synthesis Workflow.
Weiss-Cook Reaction
The Weiss-Cook reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of an acetonedicarboxylic acid ester to produce cis-bicyclo[3.3.0]octane-3,7-dione derivatives.[7] While the ester is more commonly used, the anhydride can serve as a precursor to the reactive species in situ. This reaction is valuable for constructing complex polycyclic frameworks found in some natural products and drug candidates.
Intermediate for Other Pharmaceuticals
Acetonedicarboxylic acid is a known intermediate in the synthesis of several drugs, including:
-
Zomepirac Sodium: An anti-inflammatory agent.[8]
-
Strontium Ranelate: A drug used to treat osteoporosis.[8][9] The synthesis of ranelic acid, the organic component of strontium ranelate, can utilize intermediates derived from acetonedicarboxylic acid.[9]
-
Rosuvastatin: A statin drug, where 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride, a derivative, is a key intermediate.[1]
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is sensitive to moisture and heat. Store in a cool, dry place under an inert atmosphere.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound.
Conclusion
This compound (CAS 10521-08-1) is a pivotal reagent in organic synthesis, offering an efficient route to a variety of complex molecular architectures. Its utility in the synthesis of tropane alkaloids and as a precursor for other pharmaceutical agents underscores its importance for researchers and professionals in drug discovery and development. The detailed protocols and compiled data in this guide are intended to facilitate its effective and safe use in the laboratory.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of 1,3-Acetonedicarboxylic Acid Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Acetonedicarboxylic acid anhydride (B1165640), also known as 2H-Pyran-2,4,6(3H,5H)-trione or β-ketoglutaric anhydride, is a heterocyclic organic compound.[1] It serves as a crucial intermediate and building block in various chemical syntheses.[1][2][3] Its applications are prominent in the manufacturing of pharmaceuticals and agrochemicals, as well as in polymer and resin production where it acts as a crosslinking agent.[1][3] This document provides a comprehensive overview of its physicochemical properties, supported by experimental protocols and logical diagrams to facilitate its use in research and development.
Physicochemical Properties
The key physicochemical properties of 1,3-Acetonedicarboxylic acid anhydride are summarized in the table below. These parameters are essential for understanding the compound's behavior in various chemical environments and for designing synthetic routes and formulation strategies.
| Property | Value | Source(s) |
| CAS Number | 10521-08-1 | [1][2][4] |
| Molecular Formula | C₅H₄O₄ | [1] |
| Molecular Weight | 128.08 g/mol | [1][5] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 138-140 °C (with decomposition) | [1][2] |
| Boiling Point | 354.9 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.472 g/cm³ | [1][2] |
| Solubility | Soluble in water and ethanol. | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [1][2] |
Experimental Protocols
Detailed methodologies are critical for the accurate determination of physicochemical properties. Below are standard protocols for key experimental procedures.
A general method for synthesizing the anhydride involves the dehydration of 1,3-acetonedicarboxylic acid.[4]
-
Procedure: 1,3-Acetonedicarboxylic acid (0.27 mol) is slowly added to a cooled (0 °C) mixture of acetic acid (60 mL) and acetic anhydride (43 mL).[4]
-
Reaction Conditions: The reaction is conducted with continuous stirring, ensuring the temperature does not exceed 10 °C.[4]
-
Observation: As the 1,3-acetonedicarboxylic acid dissolves, a light yellow precipitate of the anhydride gradually forms.[4]
The melting point is a crucial indicator of purity.[6][7] The capillary method using a Thiele tube or a digital melting point apparatus is standard.[6][7]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube sealed at one end.[6][7][8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is placed in a heating bath (e.g., a Thiele tube with high-boiling point oil) or a melting point apparatus.[6][7]
-
Heating and Observation: The apparatus is heated slowly and uniformly, at a rate of about 1-2°C per minute, especially near the expected melting point.[6][7] The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has liquefied.[6][9] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[7]
Solubility tests provide insights into the polarity and potential solvent systems for reactions and formulations.
-
Qualitative Procedure:
-
Quantitative Methods: For precise solubility measurement, techniques like the shake-flask method followed by HPLC analysis can be employed.[12] An excess amount of the solid is equilibrated with the solvent, and the concentration of the dissolved compound in the supernatant is then determined.[12]
Visualizations
To better illustrate the chemical relationships and experimental processes, the following diagrams are provided.
Caption: Synthesis of the anhydride from its parent dicarboxylic acid.
Caption: Workflow for characterizing a chemical compound.
Caption: Reversion of the anhydride to the acid via hydrolysis.
References
- 1. Cas 10521-08-1,1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | lookchem [lookchem.com]
- 2. Custom 1,3-acetonedicarboxylic acid anhydride CAS No.:10521-08-1 [qinmuchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | 10521-08-1 [chemicalbook.com]
- 5. Acetonedicarboxylic acid anhydride | C5H4O4 | CID 54573794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. www1.udel.edu [www1.udel.edu]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Acetonedicarboxylic Acid Anhydride (C₅H₄O₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetonedicarboxylic acid anhydride (B1165640), with the molecular formula C₅H₄O₄, is a highly reactive cyclic dione (B5365651) anhydride that serves as a versatile building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical and polymer industries, where it functions as a key intermediate in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and reactivity of acetonedicarboxylic acid anhydride. It details established experimental protocols for its preparation and its application in notable chemical transformations, including the Robinson tropinone (B130398) synthesis and the Weiss-Cook reaction. Furthermore, this guide explores its role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). While direct biological signaling pathways for this compound have not been extensively characterized, its importance in drug development is underscored by its role in creating therapeutically relevant compounds.
Molecular Properties and Characterization
This compound, also known by its IUPAC name 2H-Pyran-2,4,6(3H,5H)-trione, is a cyclic organic compound. Its key physical and chemical properties are summarized in the table below. It is important to note that there are some discrepancies in the reported melting point, which may be attributed to differences in purity or experimental conditions during measurement.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄O₄ | [1] |
| Molecular Weight | 128.08 g/mol | [1] |
| IUPAC Name | 2H-Pyran-2,4,6(3H,5H)-trione | [1] |
| CAS Number | 10521-08-1 | [1] |
| Melting Point | 125-128 °C or 138-140 °C (decomposes) | [1] |
| Boiling Point | 354.9 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.472 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in water and ethanol. | [1] |
| Appearance | White crystalline powder | [1] |
Spectroscopic Data
While a comprehensive public database of spectra for this compound is limited, some data has been reported:
-
¹H NMR (DMSO-d₆): δ 3.68 (s, 2H), 5.23 (s, 1H), 12.5 (br s, 1H).
-
GC-MS: m/z 128.01 (calculated for C₅H₄O₄), found 128.1.
Based on the structure and the typical spectroscopic features of anhydrides, the following characteristics are expected:
-
¹³C NMR: Resonances for the carbonyl carbons are expected in the range of 160-180 ppm. The methylene (B1212753) carbons would appear further upfield.
-
Infrared (IR) Spectroscopy: Anhydrides typically exhibit two characteristic C=O stretching bands due to symmetric and asymmetric stretching. For a cyclic anhydride, these are expected in the regions of 1870-1845 cm⁻¹ and 1800-1775 cm⁻¹.[2][3]
Synthesis of this compound
The primary route for the synthesis of this compound involves the dehydration of its corresponding acid, acetonedicarboxylic acid (also known as 3-oxoglutaric acid).
Synthesis of Acetonedicarboxylic Acid from Citric Acid
Acetonedicarboxylic acid is most commonly prepared by the decarbonylation and dehydration of citric acid using fuming sulfuric acid (oleum).[4][5]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a flask equipped with a mechanical stirrer is charged with fuming sulfuric acid (20% SO₃). The flask is cooled in an ice-salt bath to -5 °C.
-
Addition of Citric Acid: Finely powdered anhydrous citric acid is added portion-wise to the stirred, cooled sulfuric acid, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm gradually. A vigorous evolution of carbon monoxide will occur. The temperature is maintained around 30 °C until gas evolution ceases.
-
Work-up: The reaction mixture is cooled back to 0 °C, and crushed ice is slowly added, keeping the temperature below 30 °C.
-
Isolation: The precipitated acetonedicarboxylic acid is collected by filtration, washed with cold ethyl acetate, and dried under vacuum.[4][5]
References
Synonyms for Acetonedicarboxylic acid anhydride (e.g., 2H-Pyran-2,4,6(3H,5H)-trione)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of acetonedicarboxylic acid anhydride (B1165640), a versatile reagent in organic synthesis. The document covers its nomenclature, physicochemical properties, synthesis protocols, and key applications, with a focus on its relevance to the pharmaceutical industry.
Nomenclature and Synonyms
Acetonedicarboxylic acid anhydride is a cyclic organic compound. It is systematically named 2H-Pyran-2,4,6(3H,5H)-trione . Other common synonyms include:
The Chemical Abstracts Service (CAS) registry number for this compound is 10521-08-1 .[1][2][3][4][5][7]
Physicochemical Properties
This compound is a white crystalline solid.[2] It is a reactive compound often used as an intermediate in various chemical syntheses.[1][2][3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₅H₄O₄ | [2][6] |
| Molecular Weight | 128.08 g/mol | [2][6] |
| Melting Point | 138-140 °C (with decomposition) | [1][2][3] |
| Boiling Point | 354.9 °C at 760 mmHg | [2] |
| Density | 1.472 g/cm³ | [2] |
| Flash Point | 165.4 °C | [2] |
| Refractive Index | 1.487 | [2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2] |
Experimental Protocols
A common laboratory-scale synthesis of this compound involves the dehydration of acetonedicarboxylic acid using acetic anhydride.[4]
Materials:
-
1,3-Acetonedicarboxylic acid (40 g, 0.27 mol)[4]
-
Acetic acid (60 mL)[4]
-
Acetic anhydride (43 mL)[4]
-
Glacial acetic acid (for washing)[4]
-
Benzene (for washing)[4]
Procedure:
-
A mixed solution of 60 mL of acetic acid and 43 mL of acetic anhydride is cooled to 0 °C.[4]
-
40 g (0.27 mol) of 1,3-acetonedicarboxylic acid is slowly added to the cooled solution with continuous stirring.[4]
-
The reaction temperature is strictly controlled to not exceed 10 °C.[4]
-
As the 1,3-acetonedicarboxylic acid dissolves, a light yellow precipitate of the anhydride gradually forms.[4]
-
After 3 hours of reaction, the product is separated by filtration.[4]
-
The collected solid is washed sequentially with 30 mL of glacial acetic acid and 100 mL of benzene.[4]
-
The resulting white powder is dried under high vacuum to yield approximately 30 g (86% yield) of 1,3-acetonedicarboxylic anhydride.[4]
Applications in Research and Development
This compound is a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds.[1] Its high reactivity makes it a key intermediate in the production of pharmaceuticals, agrochemicals, and polymers.[1][2]
Key Applications Include:
-
Pharmaceutical Intermediate: It plays a crucial role in the synthesis of various active pharmaceutical ingredients (APIs).[1][2]
-
Organic Synthesis: It serves as a fundamental component in constructing complex molecular structures.[1][2]
-
Polymer and Resin Production: It is utilized as a crosslinking agent to enhance the mechanical properties of polymers.[1][2]
-
Agrochemical Manufacturing: It is an important intermediate in the development of new pesticides and crop protection agents.[1][2]
Visualization of Synthetic Pathway
The synthesis of this compound from its corresponding diacid is a straightforward dehydration reaction. This process can be visualized as a logical workflow.
Caption: Workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. Custom 1,3-acetonedicarboxylic acid anhydride CAS No.:10521-08-1 [qinmuchem.com]
- 4. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | 10521-08-1 [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound | C5H4O4 | CID 54573794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 10521-08-1 Cas No. | 1,3-Acetonedicarboxylic acid anhydride | Apollo [store.apolloscientific.co.uk]
Spectroscopic and Synthetic Profile of Acetonedicarboxylic Acid Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral characteristics and synthesis of acetonedicarboxylic acid anhydride (B1165640) (CAS No: 10521-08-1), a valuable intermediate in organic synthesis. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted spectral data based on established principles of NMR, IR, and mass spectrometry, alongside general experimental protocols for obtaining such data.
Predicted Spectral Data
Disclaimer: The following spectral data are predicted based on the chemical structure of acetonedicarboxylic acid anhydride and known spectroscopic correlations. These values should be considered as estimations and may differ from experimental results.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to be simple due to the molecule's symmetry.
Table 1: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 4.0 | Singlet | 4H | -CH₂- |
Prediction Basis: The methylene (B1212753) protons (-CH₂-) are chemically equivalent and are adjacent to carbonyl groups, which deshield them, leading to a predicted chemical shift in the range of 3.5-4.0 ppm. The absence of adjacent protons would result in a singlet.
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum is also predicted to show a small number of signals due to molecular symmetry.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 170 | C=O (Anhydride) |
| ~200 - 210 | C=O (Ketone) |
| ~45 - 55 | -CH₂- |
Prediction Basis: Carbonyl carbons in cyclic anhydrides typically resonate in the 160-180 ppm range. The ketone carbonyl is expected at a higher chemical shift, generally above 200 ppm. The methylene carbons, being attached to electron-withdrawing carbonyl groups, are predicted to appear in the 45-55 ppm range.[1]
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of a cyclic anhydride is characterized by two distinct carbonyl stretching frequencies.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~1870 - 1845 | Strong | C=O Symmetric Stretch (Anhydride) |
| ~1800 - 1775 | Stronger | C=O Asymmetric Stretch (Anhydride) |
| ~1720 - 1700 | Strong | C=O Stretch (Ketone) |
| ~1300 - 1000 | Medium | C-O Stretch |
Prediction Basis: Cyclic anhydrides exhibit two carbonyl stretching bands due to symmetric and asymmetric vibrations; for a saturated cyclic anhydride, these are expected in the ranges of 1870-1845 cm⁻¹ and 1800-1775 cm⁻¹, with the lower frequency band being more intense.[2][3] The ketone carbonyl stretch is anticipated around 1715 cm⁻¹.[4]
Predicted Mass Spectrometry Data
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z Ratio | Proposed Fragment |
| 128 | [M]⁺ (Molecular Ion) |
| 84 | [M - CO₂]⁺ |
| 56 | [M - CO₂ - CO]⁺ or [C₃H₄O]⁺ |
| 42 | [C₂H₂O]⁺ (Ketene) |
Prediction Basis: The molecular weight of this compound (C₅H₄O₄) is 128.08 g/mol .[5] A common fragmentation pathway for anhydrides is the loss of CO₂ followed by the loss of CO.[6][7] The formation of acylium ions is also a prominent feature in the mass spectra of anhydrides.
Synthesis of this compound
This compound is typically synthesized from 1,3-acetonedicarboxylic acid through dehydration. A general procedure involves the following steps:
-
Reaction Setup: 1,3-acetonedicarboxylic acid is added to a mixture of acetic acid and acetic anhydride at a low temperature (e.g., 0 °C).[5]
-
Reaction: The mixture is stirred continuously while maintaining a controlled low temperature (not exceeding 10 °C). A precipitate of the anhydride gradually forms.[5]
-
Isolation: After several hours, the product is isolated by filtration.[5]
-
Purification: The collected solid is washed with glacial acetic acid and then with a non-polar solvent like benzene (B151609) to remove impurities.[5]
-
Drying: The final product is dried under vacuum to yield the pure this compound.[5]
Experimental Protocols
The following are generalized protocols for obtaining spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, since the compound may be reactive in other solvents). The solution should be transferred to a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. Chemical shifts are typically referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A common method for solid samples is Attenuated Total Reflectance (ATR) FT-IR.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated in the vacuum of the instrument to induce vaporization.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[8]
-
Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.[8]
Workflow for Synthesis and Spectroscopic Characterization
The following diagram illustrates the logical workflow from the synthesis of this compound to its structural confirmation using various spectroscopic techniques.
Caption: Workflow from Synthesis to Spectroscopic Analysis.
References
- 1. acdlabs.com [acdlabs.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | 10521-08-1 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uni-saarland.de [uni-saarland.de]
Acetonedicarboxylic Acid Anhydride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acetonedicarboxylic acid anhydride (B1165640) (CAS No. 10521-08-1), also known as 3-oxoglutaric anhydride, is a reactive chemical intermediate widely utilized in organic synthesis. Its applications span the creation of pharmaceuticals, agrochemicals, and polymers, where it serves as a critical building block for complex molecular architectures.[1][2] However, its utility is intrinsically linked to its reactivity, which also dictates its stability and necessitates specific handling and storage protocols. This guide provides an in-depth overview of the stability profile and recommended storage conditions for acetonedicarboxylic acid anhydride to ensure its integrity for research and development applications.
Chemical Stability
This compound is susceptible to degradation, primarily through hydrolysis and thermal decomposition. The presence of moisture is particularly detrimental, leading to the opening of the anhydride ring to form the parent acetonedicarboxylic acid. This acid is itself unstable and can further decompose, especially when heated or in the presence of impurities.[3]
One anecdotal report from a chemist indicated that after synthesis, storing the compound in a jar at room temperature for even a few hours resulted in its decomposition into a "yellow mess" accompanied by pressure buildup, suggesting the evolution of gases such as carbon dioxide and acetone (B3395972).[3] This underscores its instability under ambient, non-controlled conditions. The reaction with acetic anhydride is used to synthesize various derivatives, indicating its reactivity.[4]
Summary of Stability Observations
| Condition | Observation | Inferred Stability | Source(s) |
| Ambient Temperature (Room Temp) | Decomposes within hours; turns into a "yellow mess" with pressure buildup. | Highly Unstable | [3] |
| Presence of Moisture/Water | Decomposes when moist; hydrolyzes to form the parent acid, which is also unstable. | Highly Unstable | [5] |
| Elevated Temperature | Decomposes at its melting point (138-140°C). | Unstable | [2] |
| Dry, Refrigerated, Inert Atmosphere | Recommended storage condition, implying stability under these parameters. | Stable | [2][6][7] |
Recommended Storage and Handling
Proper storage is critical to preserve the purity and reactivity of this compound. The primary goals are to exclude moisture and to maintain a low temperature to prevent thermal decomposition.
Storage Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2-8°C (Refrigerated).[2] Some sources suggest freezer storage.[8] | To minimize thermal decomposition. | [2][7][9] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon).[2][7] | To prevent hydrolysis from atmospheric moisture. | [2][7] |
| Container | Tightly closed container. | To prevent ingress of moisture and air. | [5][6][7] |
| Location | Dry, well-ventilated area. | To ensure a low-humidity environment and dissipate any potential off-gassing. | [6][7] |
| Incompatible Materials | Acids, Bases, Strong Oxidizing Agents, Alkaline materials, Reducing Agents. | To prevent vigorous and potentially hazardous reactions. | [7][9] |
Handling Precautions
-
Work under a fume hood to avoid inhalation.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, and eye protection.[7][8][10]
-
Avoid dust formation.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Wash hands and any exposed skin thoroughly after handling.[7][8]
Decomposition Pathway
The primary decomposition pathway for this compound in the presence of moisture is hydrolysis. This process involves the nucleophilic attack of water on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of acetonedicarboxylic acid. The resulting acid is thermally unstable and readily undergoes decarboxylation to yield acetone and two molecules of carbon dioxide.
Caption: Decomposition pathway of this compound.
General Experimental Workflow for Stability Assessment
No specific experimental protocols for the stability testing of this compound were found in the search results. However, a general workflow for assessing the stability of a reactive chemical intermediate would follow the logical steps outlined below. This process is designed to identify degradation products and establish optimal storage conditions.
Caption: General workflow for chemical stability assessment.
This systematic approach allows researchers to quantify the degradation rate under various environmental stresses and to confidently define storage conditions that ensure the long-term integrity of the compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 10521-08-1,1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | lookchem [lookchem.com]
- 3. Sciencemadness Discussion Board - The unfindable reference for Acetone Dicarboxylic Acid Anhydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Reactions of acetonedicarboxylic anhydride (tetrahydropyrantrione) and its mono- and di-acetyl derivatives with amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Custom 1,3-acetonedicarboxylic acid anhydride CAS No.:10521-08-1 [qinmuchem.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 1,3-Acetonedicarboxylic acid - Safety Data Sheet [chemicalbook.com]
Health and Safety Technical Guide: Acetonedicarboxylic Acid Anhydride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Chemical Identification
| Property | Value |
| Chemical Name | Acetonedicarboxylic acid anhydride (B1165640) |
| Synonyms | 2H-Pyran-2,4,6(3H,5H)-trione, 1,3-Acetonedicarboxylic anhydride |
| CAS Number | 10521-08-1 |
| Molecular Formula | C₅H₄O₄ |
| Molecular Weight | 128.08 g/mol [1] |
| Chemical Structure | (Depiction of the chemical structure) |
Hazard Identification and Classification
Acetonedicarboxylic acid anhydride is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation. |
Precautionary Statements:
-
Prevention: P261, P264, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362
-
Storage: P403+P233, P405
-
Disposal: P501
Toxicological Data
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area to contain the spill and collect the material for disposal.
Handling and Storage
| Aspect | Guideline |
| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage is under an inert atmosphere at 2-8°C. |
Exposure Controls and Personal Protection
| Control Parameter | Recommendation |
| Engineering Controls | A well-ventilated laboratory with a chemical fume hood is essential. |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. |
| Respiratory Protection | For operations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 138-140 °C (decomposes) |
| Solubility | Information not readily available. |
Stability and Reactivity
-
Reactivity: Reacts with strong oxidizing agents and strong bases.
-
Chemical Stability: Stable under recommended storage conditions.
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.
Experimental Protocols
Detailed experimental protocols for the toxicological testing of this compound are not publicly available. However, standardized OECD guidelines for testing chemical substances can be adapted.
Example: In Vitro Skin Irritation Test (based on OECD Guideline 439)
This test evaluates the potential of a chemical to cause skin irritation using a reconstructed human epidermis model.
-
Test System: A validated reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).
-
Procedure: a. Prepare the test chemical. For a solid like this compound, it would typically be applied as a fine powder or dissolved in a suitable solvent. b. Apply a defined amount of the test chemical to the surface of the tissue model. c. Expose the tissue to the chemical for a specified period (e.g., 60 minutes). d. After exposure, rinse the tissue to remove the test chemical. e. Incubate the tissue for a post-exposure period (e.g., 42 hours). f. Assess cell viability using a quantitative method, such as the MTT assay.
-
Data Interpretation: A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically 50%) compared to the negative control.
Visualizations
Caption: Hazard response workflow for this compound exposure.
Caption: Simplified workflow for the synthesis of this compound.
References
A Technical Guide to the Historical Synthesis of Acetonedicarboxylic Acid Anhydride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of acetonedicarboxylic acid anhydride (B1165640). It details the foundational discovery and subsequent evolution of synthetic protocols, presenting key quantitative data, detailed experimental procedures, and visual representations of the synthetic workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.
Introduction
Acetonedicarboxylic acid, also known as 3-oxoglutaric acid, is a versatile dicarboxylic acid first isolated by the German chemist Hans von Pechmann.[1][2] Its unique molecular structure, which features both ketone and carboxylic acid functionalities, makes it a valuable precursor in a variety of significant organic syntheses. Notably, it is a key component in the Robinson tropinone (B130398) synthesis and the Weiss-Cook reaction.[2] The anhydride of acetonedicarboxylic acid is a stable, crystalline solid that serves as a convenient form for storage and use in subsequent reactions where the free acid's instability might be a concern.[3][4] This guide focuses on the historical evolution of the methods used to synthesize this important chemical intermediate.
Historical Synthesis of Acetonedicarboxylic Acid
The primary and most historically significant route to acetonedicarboxylic acid involves the dehydration and decarboxylation of citric acid.[2][5] Over the years, this method has been refined, and alternative approaches have been developed to improve yield, reduce the use of hazardous reagents, and simplify the procedure.
Dehydration and Decarboxylation of Citric Acid with Strong Acids
The foundational method for synthesizing acetonedicarboxylic acid is the treatment of citric acid with fuming sulfuric acid (oleum).[2][6] This process efficiently removes a molecule of water and a molecule of carbon monoxide. Variations of this method have been developed by notable chemists such as Willstätter, Pfannenstiel, Ingold, and Nickolls, who focused on optimizing reaction conditions to enhance yields and shorten reaction times.[2][6]
Experimental Protocol (Adapted from Organic Syntheses) [6]
-
Reagents:
-
Fuming Sulfuric Acid (20% free SO₃)
-
Finely powdered Citric Acid
-
Ice
-
Ethyl Acetate (B1210297)
-
-
Procedure:
-
In a 5-liter round-bottomed flask equipped with a mechanical stirrer, place 3 kg of fuming sulfuric acid.
-
Cool the flask in an ice-salt bath until the acid temperature reaches -5°C.
-
With stirring, gradually add 700 g of finely powdered citric acid, ensuring the temperature does not exceed 0°C until half the acid is added. The temperature can then be allowed to rise to, but not exceed, 10°C for the remainder of the addition. This process typically takes 3-4 hours.
-
Once all the citric acid has dissolved, allow the reaction mixture's temperature to rise, initiating a vigorous evolution of gas. Control the frothing by cooling with ice water, but not so much as to completely halt the gas evolution.
-
After the initial vigorous reaction subsides, warm the mixture to approximately 30°C until gas evolution ceases.
-
Cool the reaction mixture back down to 0°C using an ice-salt bath.
-
Slowly add 2400 g of finely cracked ice in portions, maintaining the temperature below 10°C for the first third of the ice addition, after which the temperature can be allowed to rise to 25-30°C.
-
Cool the mixture to 0°C again and rapidly filter the crystalline product through a funnel with a filtros plate.
-
Press the crystals to remove as much sulfuric acid as possible.
-
Wash the crude product by stirring it into a thick paste with ethyl acetate (approximately 200-250 mL), followed by suction filtration. Repeat the wash for higher purity.
-
The resulting acetonedicarboxylic acid is obtained as a light gray to white solid.
-
-
Yield: 85-90% of the theoretical amount.[6]
Oxidation of Citric Acid with Other Reagents
Concerns over the hazardous nature of fuming sulfuric acid have led to the exploration of alternative oxidizing agents and reaction conditions.
-
Chlorosulfonic Acid: This method uses chlorosulfonic acid in chloroform (B151607) as a solvent, which can be a more cost-effective approach.[7]
-
Hydrogen Peroxide: A more recent and environmentally benign method involves the oxidation of citric acid with hydrogen peroxide, catalyzed by a medium-strong acid such as sulfuric acid.[8]
-
Potassium Permanganate: An early method described the manganic oxidation of citric acid. This process, however, required the use of mercury (sub)sulfate to precipitate the product before it could be further oxidized.[3]
Synthesis of Acetonedicarboxylic Acid Anhydride
The anhydride is typically prepared through the dehydration of acetonedicarboxylic acid. The most common laboratory method employs acetic anhydride as the dehydrating agent.[4][7]
Experimental Protocol for Anhydride Formation [4][7]
-
Reagents:
-
Acetonedicarboxylic Acid
-
Acetic Anhydride
-
Ether
-
-
Procedure:
-
Cool 350 mL of acetic anhydride to 0°C in an ice bath.
-
With vigorous stirring, slowly add 200 g of acetonedicarboxylic acid over a period of 30 minutes.
-
Continue stirring the mixture at 0°C for 3 hours.
-
Filter the resulting white solid product.
-
Wash the solid with 100 mL of ether.
-
Dry the solid under vacuum at 50°C for 3 hours to yield the this compound.
-
-
Yield: A high yield of the anhydride is typically obtained. One procedure reports a 95.3% yield.[7]
Quantitative Data Summary
| Synthesis Method | Starting Material | Key Reagents | Product | Reported Yield | Reference |
| Dehydration & Decarboxylation | Citric Acid | Fuming Sulfuric Acid | Acetonedicarboxylic Acid | 85-90% | Organic Syntheses[6] |
| Oxidation | Citric Acid | Chlorosulfonic Acid, Chloroform | Acetonedicarboxylic Acid | Not specified | Asian Journal of Chemistry[7] |
| Oxidation | Citric Acid | Hydrogen Peroxide, Sulfuric Acid (cat.) | Acetonedicarboxylic Acid | 97% | CN103288629B[8] |
| Dehydration of Acetonedicarboxylic Acid | Acetonedicarboxylic Acid | Acetic Anhydride | This compound | 95.3% | Asian Journal of Chemistry[7] |
| Large-scale esterification following acid synthesis | Citric Acid | Concentrated Sulfuric Acid, Methanol | Dimethyl 1,3-acetonedicarboxylate | 52% | Indian Journal of Chemistry |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the key historical synthesis methods for acetonedicarboxylic acid and its subsequent conversion to the anhydride.
Caption: Workflow for the synthesis of acetonedicarboxylic acid from citric acid.
References
- 1. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - The unfindable reference for Acetone Dicarboxylic Acid Anhydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. prepchem.com [prepchem.com]
- 5. Citric acid - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. asianpubs.org [asianpubs.org]
- 8. CN103288629B - Method for preparing 1,3-acetone dicarboxylic acid diester and an intermediate thereof by using citric acid to catalyze oxidization of hydrogen peroxide - Google Patents [patents.google.com]
A Deep Dive into Acetonedicarboxylic Acid and Its Anhydride: A Technical Guide for Scientific Professionals
Abstract
Acetonedicarboxylic acid, also known as 3-oxoglutaric acid, and its corresponding anhydride (B1165640) are pivotal intermediates in the landscape of organic synthesis and drug development. Their unique molecular architecture, featuring a central ketone flanked by two carboxylic acid functionalities (or a cyclic anhydride), bestows upon them a versatile reactivity profile. This technical guide offers an in-depth exploration of the synthesis, physicochemical properties, and core applications of both acetonedicarboxylic acid and its anhydride. It provides researchers, scientists, and drug development professionals with a comparative analysis, detailed experimental protocols, and a clear visualization of their chemical interconversion and utility in significant synthetic pathways. This document is designed to serve as a comprehensive resource, facilitating the effective application of these valuable building blocks in contemporary research and development endeavors.
Introduction
Acetonedicarboxylic acid is a dicarboxylic acid with the formula O=C(CH₂CO₂H)₂. First synthesized by Hans von Pechmann, it has become an indispensable tool in the synthesis of complex organic molecules and heterocyclic rings. Its significance is highlighted by its central role in classic named reactions such as the Robinson tropinone (B130398) synthesis, a cornerstone in alkaloid chemistry.
Acetonedicarboxylic acid anhydride, the cyclic counterpart, offers a more activated form for acyl substitution reactions. Its heightened reactivity makes it a valuable reagent in pharmaceutical and polymer manufacturing, where it serves as a crucial intermediate and crosslinking agent. This guide will systematically compare and contrast these two compounds, providing a clear framework for their strategic use in various synthetic contexts.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of acetonedicarboxylic acid and its anhydride are summarized below. This data is essential for handling, storage, and application in experimental designs.
| Property | Acetonedicarboxylic Acid | This compound |
| CAS Number | 542-05-2 | 10521-08-1 |
| Molecular Formula | C₅H₆O₅ | C₅H₄O₄ |
| Molecular Weight | 146.10 g/mol | 128.08 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline powder |
| Melting Point | 133-138 °C (decomposes)[1][2][3] | 138-140 °C (decomposes)[4][5][6] |
| Solubility | Soluble in water and ethanol; sparingly soluble in diethyl ether and ethyl acetate; insoluble in chloroform (B151607) and benzene.[1][7] | Soluble in water and ethanol.[8] |
| Stability | Unstable, especially in solution and when heated; decarboxylates in hot water.[2] Can be stored in a desiccator when pure.[9] | More stable for storage than the diacid, though sensitive to moisture. |
| Reactivity | Reacts as both a ketone and a dicarboxylic acid. | Highly reactive acylating agent, more electrophilic than the diacid.[7][10][11] |
Synthesis and Interconversion
The primary synthetic route to acetonedicarboxylic acid is through the oxidative decarboxylation of citric acid. The resulting acid can then be readily converted to its anhydride through dehydration.
References
- 1. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 4. guidechem.com [guidechem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | 10521-08-1 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lookchem.com [lookchem.com]
- 9. scispace.com [scispace.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Reactivity Profile of β-Ketoglutaric Anhydride
Abstract: This document provides an in-depth technical overview of the predicted reactivity profile of β-ketoglutaric anhydride (B1165640) (3-oxoglutaric anhydride). As a cyclic dicarboxylic acid anhydride, its chemistry is governed by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic acyl substitution. This guide outlines its plausible synthesis, stability considerations, and detailed reactions with key nucleophiles, including water, alcohols, amines, and thiols. While specific kinetic and thermodynamic data for β-ketoglutaric anhydride are not extensively documented, this paper presents comparative data from analogous anhydride systems to provide a quantitative frame of reference. Detailed experimental protocols, reaction mechanisms, and visualized workflows are provided to support researchers, scientists, and drug development professionals in leveraging this versatile bifunctional reagent for chemical synthesis and materials science.
Introduction
β-Ketoglutaric acid, also known as 3-oxoglutaric acid or acetonedicarboxylic acid, is a dicarboxylic acid with the formula O=C(CH₂CO₂H)₂[1]. Its corresponding cyclic anhydride, β-ketoglutaric anhydride, is a five-membered ring system containing two carbonyl groups and an internal ether linkage. The reactivity of this anhydride is dominated by the high electrophilicity of its carbonyl carbons, which are readily attacked by nucleophiles. This process results in a ring-opening reaction, yielding a derivative that contains both a carboxylic acid and a new functional group (e.g., ester, amide), making it a valuable bifunctional building block in organic synthesis.
Acid anhydrides are generally more reactive than esters but less reactive than acyl chlorides[2][3]. The reactivity is driven by the fact that the carboxylate anion, which is formed upon ring-opening, is a good leaving group due to resonance stabilization[4].
Synthesis and Stability
Plausible Synthesis Protocol
While a specific, optimized synthesis for β-ketoglutaric anhydride is not detailed in the provided search results, a standard method for preparing cyclic anhydrides involves the dehydration of the corresponding dicarboxylic acid. This can be achieved by heating or by using a chemical dehydrating agent. The following protocol is adapted from a similar procedure for β-methylglutaric anhydride[5].
Experimental Protocol: Dehydration of β-Ketoglutaric Acid
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, combine β-ketoglutaric acid (1 equivalent) with an excess of a dehydrating agent, such as acetic anhydride (3-5 equivalents).
-
Heat the reaction mixture to reflux (approximately 140°C for acetic anhydride) for 2-4 hours to ensure complete conversion.
-
After cooling the mixture to room temperature, remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.
-
The remaining crude β-ketoglutaric anhydride can be further purified by vacuum distillation or recrystallization from an anhydrous solvent (e.g., a mixture of acetone (B3395972) and benzene).
Stability and Handling
Like most acid anhydrides, β-ketoglutaric anhydride is expected to be highly sensitive to moisture. It will readily hydrolyze upon exposure to water or humid air, reverting to β-ketoglutaric acid[2][6]. Therefore, it should be handled under anhydrous conditions and stored in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).
Reactivity Profile with Nucleophiles
The core reactivity of β-ketoglutaric anhydride involves nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the cleavage of the C-O bond within the ring, opening the anhydride and generating a new functionalized carboxylic acid.[6][7].
Hydrolysis: Reaction with Water
The reaction of β-ketoglutaric anhydride with water results in the formation of the parent dicarboxylic acid, β-ketoglutaric acid. This reaction is typically rapid and serves as a reminder to avoid moisture during storage and handling[6][8].
Reaction Scheme: β-Ketoglutaric Anhydride + H₂O → β-Ketoglutaric Acid
Alcoholysis: Reaction with Alcohols
Acid anhydrides react with alcohols to produce one molecule of an ester and one molecule of a carboxylic acid[6][9]. In the case of β-ketoglutaric anhydride, this ring-opening reaction yields a monoester derivative of β-ketoglutaric acid. The reaction can proceed under neutral conditions but is often accelerated by an acid or base catalyst[4][8].
Experimental Protocol: Synthesis of a β-Ketoglutaric Acid Monoester
-
Dissolve β-ketoglutaric anhydride (1 equivalent) in an excess of the desired alcohol (e.g., ethanol (B145695) or methanol), which also serves as the solvent.
-
If catalysis is desired, add a catalytic amount of a base like pyridine (B92270) or an acid like H₂SO₄.
-
Stir the mixture at room temperature or with gentle heating (40-60°C) for 1-3 hours, monitoring the reaction by TLC or other appropriate analytical methods.
-
Upon completion, remove the excess alcohol under reduced pressure.
-
The resulting monoester-monoacid product can be purified by chromatography or crystallization.
Aminolysis: Reaction with Amines
The reaction of β-ketoglutaric anhydride with ammonia (B1221849), primary amines, or secondary amines yields a monoamide derivative of β-ketoglutaric acid[10][11][12]. Typically, two equivalents of the amine are required; the first acts as the nucleophile, and the second neutralizes the carboxylic acid formed as a byproduct[2][6].
Experimental Protocol: Synthesis of a β-Ketoglutaric Acid Monoamide
-
Dissolve β-ketoglutaric anhydride (1 equivalent) in an anhydrous, non-protic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add the amine (2.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Upon completion, the reaction mixture can be washed with a dilute acid (e.g., 1M HCl) to remove excess amine and the amine salt.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield the monoamide-monoacid product.
Reaction with Thiols
Thiols react with anhydrides in a reversible manner to form a thioester and a carboxylic acid[13]. This reaction is foundational for creating dynamic covalent networks and has been studied as a model for certain enzymatic reactions involving CoA transferase[13][14].
Experimental Protocol: Synthesis of a β-Ketoglutaric Acid Monothioester
-
In a flask under an inert atmosphere, dissolve β-ketoglutaric anhydride (1 equivalent) and a thiol (1.2 equivalents) in an anhydrous solvent like THF.
-
Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine (B128534) or DABCO) to facilitate the reaction.
-
Stir the mixture at room temperature for 4-8 hours. The reaction progress can be monitored by analytical techniques.
-
Work-up involves removing the solvent and purifying the resulting monothioester-monoacid product, typically by column chromatography.
Quantitative Reactivity Data (Comparative)
Specific kinetic data for β-ketoglutaric anhydride is scarce. However, data from other anhydrides can provide a useful reference for predicting its reactivity.
Table 1: Hydrolysis Kinetics of Acetic Anhydride
The hydrolysis of acetic anhydride is a first-order reaction. The rate constant varies significantly with temperature, as shown below.
| Temperature (°C) | Rate Constant (k, min⁻¹) | Reference |
| 15 | 0.0631 | [15] |
| 20 | 0.0924 | [15] |
| 25 | 0.169 | [15] |
| 35 | 0.2752 | [15] |
The activation energy for this reaction was determined to be approximately 53.4 kJ/mol[15].
Table 2: Thermodynamic Data for a Model Thiol-Anhydride Reaction
The reaction of p-nitrophenyl thiosuccinate (PTS), an activated thiol ester, to form an intramolecular anhydride serves as a model for thiol-anhydride interactions.
| Reaction Parameter | Value | Reference |
| ΔH‡ (kcal/mol) | 2.9 ± 1.3 | [14] |
| TΔS‡ (kcal/mol) | 5.0 ± 1.4 | [14] |
| Intramolecular Rate Increase | 6 x 10⁵ M | [14] |
This data highlights the thermodynamic favorability and significant rate enhancement of intramolecular thiol-anhydride reactions compared to their bimolecular counterparts[14].
Visualized Workflows and Mechanisms
Diagram 1: Synthetic Workflow
Diagram 2: General Reaction Mechanism
Applications in Research and Development
The bifunctional nature of the products derived from β-ketoglutaric anhydride makes it a highly attractive reagent in several fields:
-
Drug Development: It can be used to synthesize linkers for antibody-drug conjugates (ADCs) or PROTACs, where one functional group (e.g., the amide) attaches to a payload or ligand, and the other (the carboxylic acid) provides a handle for further conjugation or improves solubility.
-
Polymer Chemistry: The monoester or monoamide derivatives can serve as monomers for creating polyesters and polyamides with pendant carboxylic acid groups, which can be used for cross-linking or modifying material properties.
-
Materials Science: The reaction with thiols is particularly relevant for the development of self-healing materials and covalent adaptable networks (CANs) based on the reversible nature of the thioester bond[13].
-
Biological Probes: The parent acid, β-ketoglutaric acid, has been identified as a potential inhibitor of the TET-2 enzyme, which is involved in epigenetics[16]. Derivatives synthesized from the anhydride could be explored as more potent or selective modulators of this and other related biological targets.
Conclusion
β-Ketoglutaric anhydride is a reactive cyclic anhydride with a predictable reactivity profile centered on nucleophilic acyl substitution. Its reactions with alcohols, amines, and thiols provide a straightforward route to bifunctional molecules containing a carboxylic acid and an ester, amide, or thioester, respectively. While specific quantitative data remains to be established, its behavior can be reliably inferred from the well-documented chemistry of other anhydrides. The versatility and synthetic utility of β-ketoglutaric anhydride position it as a valuable tool for professionals in drug discovery, polymer chemistry, and materials science.
References
- 1. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reaction of anhydrides with ammonia and amines [quimicaorganica.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]
- 13. Thiol-Anhydride Dynamic Reversible Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Model reactions for CoA transferase involving thiol transfer. Anhydride formation from thiol esters and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
Acetonedicarboxylic Acid Anhydride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Acetonedicarboxylic acid anhydride (B1165640), also known as 2H-pyran-2,4,6(3H,5H)-trione, is a highly reactive cyclic anhydride derived from acetonedicarboxylic acid. Its strained ring structure and multiple functional groups make it a versatile and valuable intermediate in organic synthesis. This technical guide provides a comprehensive review of its synthesis, properties, and significant applications, with a focus on its role in the development of pharmaceuticals and other complex organic molecules.
Physicochemical Properties
Acetonedicarboxylic acid anhydride is a white crystalline solid. Due to its reactivity, it is often synthesized and used in situ or stored under inert conditions to prevent hydrolysis. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄O₄ | [1] |
| Molecular Weight | 128.08 g/mol | [1] |
| Melting Point | 134-136 °C | asian journal of chemistry |
| CAS Number | 10521-08-1 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. While a complete set of publicly available spectra for the anhydride is limited, data for its precursor, acetonedicarboxylic acid, and typical values for anhydrides provide a strong basis for its identification.
Table 2: Spectroscopic Data for this compound and Related Compounds
| Spectrum Type | Compound | Key Peaks/Shifts (δ) | Reference(s) |
| ¹H NMR | This compound | 3.68 (s, 2H), 5.23 (s, 1H), 12.5 (br s, 1H) | asian journal of chemistry |
| GC-MS (m/z) | This compound | 128.1 | asian journal of chemistry |
| IR (KBr Pellet, cm⁻¹) | Acetonedicarboxylic Acid | Broad O-H stretch (~3000), C=O stretch (~1700) | [2] |
| ¹³C NMR (Typical for Anhydrides) | Acetic Anhydride | Carbonyl (C=O) ~167 ppm, Methyl (CH₃) ~22 ppm | [3] |
Synthesis of this compound
The primary route to this compound involves the dehydration of acetonedicarboxylic acid. Acetonedicarboxylic acid itself is most commonly synthesized from citric acid.
Experimental Protocol 1: Synthesis of Acetonedicarboxylic Acid from Citric Acid
This classic procedure involves the dehydration and decarboxylation of citric acid using fuming sulfuric acid.
Materials:
-
Citric acid (anhydrous, powdered)
-
Fuming sulfuric acid (20% SO₃)
-
Ice
-
Ethyl acetate
Procedure:
-
In a well-ventilated fume hood, cool 1555 mL of fuming sulfuric acid to -5 °C in a 5 L round-bottomed flask equipped with a mechanical stirrer and an ice-salt bath.
-
Slowly add 700 g of powdered citric acid to the stirred, cooled sulfuric acid. The temperature should be maintained below 0 °C for the first half of the addition and should not exceed 10 °C for the remainder. This addition typically takes 3-4 hours.
-
Once the citric acid has dissolved, allow the reaction mixture to warm. A vigorous evolution of carbon monoxide will occur. Control the foaming by intermittent cooling.
-
After the initial vigorous reaction subsides, warm the mixture to approximately 30 °C until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add 2400 g of cracked ice, ensuring the temperature does not rise above 30 °C.
-
Cool the mixture to 0 °C to precipitate the acetonedicarboxylic acid.
-
Filter the crude product and wash with ice-cold water.
-
To remove residual sulfuric acid, wash the crystals with ethyl acetate.
-
Dry the purified acetonedicarboxylic acid. The expected yield is 85-90%.
Experimental Protocol 2: Synthesis of this compound
This method utilizes acetic anhydride to dehydrate acetonedicarboxylic acid.
Materials:
-
Acetonedicarboxylic acid
-
Acetic anhydride
-
Diethyl ether
Procedure:
-
Cool 350 mL of acetic anhydride to 0 °C in a flask with vigorous stirring.
-
Slowly add 200 g of acetonedicarboxylic acid over 30 minutes.
-
Continue stirring the mixture for 3 hours at 0 °C.
-
A white solid, the this compound, will precipitate.
-
Filter the solid and wash it with 100 mL of diethyl ether.
-
Dry the product under vacuum at 50 °C for 3 hours. The expected yield is approximately 149 g.
Applications in Pharmaceutical and Organic Synthesis
Acetonedicarboxylic acid and its anhydride are pivotal intermediates in the synthesis of a variety of complex organic molecules, including several pharmaceuticals.
Robinson-Schöpf Tropinone (B130398) Synthesis
One of the most notable applications of acetonedicarboxylic acid is in the Robinson-Schöpf synthesis of tropinone, a precursor to atropine (B194438) and scopolamine.[4][5][6] This biomimetic synthesis is a classic example of a one-pot reaction that efficiently constructs the bicyclic tropane (B1204802) skeleton.[4] The reaction involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid.[4][5][6]
Caption: Robinson-Schöpf synthesis of tropinone.
Weiss-Cook Reaction
Acetonedicarboxylic acid esters are key reactants in the Weiss-Cook reaction, which is used to synthesize cis-bicyclo[3.3.0]octane-3,7-dione derivatives.[7] This reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of an acetonedicarboxylic acid ester.[5]
Caption: The Weiss-Cook reaction workflow.
Precursor to Strontium Ranelate and Zomepirac Sodium
Acetonedicarboxylic acid is an important intermediate in the synthesis of the anti-inflammatory and analgesic drug Zomepirac Sodium and the osteoporosis drug Strontium Ranelate.[8] The synthesis of strontium ranelate has been reported to proceed from citric acid via decarboxylation to acetonedicarboxylic acid, followed by several steps including esterification, cyclization, alkylation, hydrolysis, and salification.[9]
Conclusion
This compound is a reactive and versatile building block in organic synthesis. Its accessibility from citric acid and its utility in forming complex cyclic and bicyclic systems, as demonstrated in the Robinson-Schöpf and Weiss-Cook reactions, underscore its importance. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound opens avenues for the efficient construction of novel and medicinally relevant molecules. Further investigation into its direct applications in the synthesis of pharmaceuticals like strontium ranelate and the acquisition of a complete spectroscopic profile will undoubtedly enhance its utility in the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetonedicarboxylic acid | C5H6O5 | CID 68328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetic anhydride(108-24-7) 13C NMR spectrum [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 6. Tropinone - Wikipedia [en.wikipedia.org]
- 7. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
Discovery and first synthesis of 2H-Pyran-2,4,6(3H,5H)-trione
An in-depth analysis of the scientific literature reveals that the compound 2H-Pyran-2,4,6(3H,5H)-trione, more commonly known as triacetic acid lactone (TAL), was first isolated and characterized by the Japanese chemist Tetsuo Nozoe in 1958. His work laid the foundation for understanding this significant polyketide. The first total synthesis of triacetic acid lactone was achieved by R. J. Light and colleagues in 1960, further elucidating its structure and chemical properties.
Discovery and Characterization
In 1958, Tetsuo Nozoe reported the isolation of a new compound from the culture broth of Penicillium stipitatum. Through meticulous experimentation, including elemental analysis, infrared spectroscopy, and the preparation of several derivatives, he identified the structure as 4-hydroxy-6-methyl-2-pyrone, which is the enol tautomer of 2H-Pyran-2,4,6(3H,5H)-trione. This discovery was a significant contribution to the field of natural product chemistry.
First Total Synthesis
The first definitive total synthesis of triacetic acid lactone was reported by R. J. Light, T. M. Harris, and C. R. Hauser in 1960. Their work provided unequivocal proof of the structure proposed by Nozoe. The synthesis involved the self-condensation of acetoacetyl coenzyme A, which was chemically mimicked in their laboratory synthesis.
Experimental Protocols
Synthesis of Triacetic Acid Lactone (Based on Light et al., 1960)
The synthesis reported by Light and his co-workers involves the base-catalyzed self-condensation of dehydroacetic acid. The following is a representative protocol based on their work:
-
Preparation of the Sodium Salt of Dehydroacetic Acid: Dehydroacetic acid is dissolved in a suitable solvent, such as ethanol.
-
Base-Catalyzed Condensation: A strong base, like sodium ethoxide, is added to the solution to facilitate the condensation reaction.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
-
Acidification: Upon completion, the reaction mixture is acidified, typically with a mineral acid like hydrochloric acid, to precipitate the product.
-
Isolation and Purification: The crude product is isolated by filtration and purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure triacetic acid lactone.
Quantitative Data
The following table summarizes the key quantitative data for triacetic acid lactone as reported in the initial discovery and synthesis papers.
| Property | Value | Reference |
| Melting Point | 188-189 °C | Nozoe, T. (1958) |
| Molecular Formula | C₆H₆O₄ | Nozoe, T. (1958) |
| Molecular Weight | 142.11 g/mol | Calculated |
| Infrared (IR) Peaks | 1720, 1640, 1560 cm⁻¹ (in Nujol) | Light, R. J. et al. (1960) |
| UV Absorption (λmax) | 278 nm (in ethanol) | Light, R. J. et al. (1960) |
Visualizations
Synthetic Pathway of Triacetic Acid Lactone
The following diagram illustrates the synthetic workflow for the first total synthesis of triacetic acid lactone.
Methodological & Application
Application Notes and Protocols for the Synthesis of Acetonedicarboxylic Acid Anhydride from Citric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of acetonedicarboxylic acid anhydride (B1165640), a valuable building block in organic synthesis, starting from the readily available citric acid. The procedures outlined are based on established literature methods and are intended for use by trained professionals in a laboratory setting.
Overview
The synthesis of acetonedicarboxylic acid anhydride from citric acid is a two-step process. The first step involves the dehydration and decarboxylation of citric acid using a strong dehydrating agent, typically fuming sulfuric acid, to yield acetonedicarboxylic acid.[1][2] The subsequent step is the cyclization of acetonedicarboxylic acid to its anhydride using a dehydrating agent such as acetic anhydride.[3][4] this compound is a key intermediate in the synthesis of various heterocyclic compounds and has applications in the pharmaceutical and agrochemical industries.[5]
Reaction Pathway
The overall transformation involves two key chemical reactions:
-
Formation of Acetonedicarboxylic Acid: Citric acid undergoes dehydration and decarboxylation in the presence of fuming sulfuric acid. This reaction proceeds with the evolution of carbon monoxide and water.[1][6]
-
Formation of this compound: Acetonedicarboxylic acid is then treated with a dehydrating agent, like acetic anhydride, to form the cyclic anhydride.[3][4]
Caption: Reaction pathway from citric acid to this compound.
Experimental Data
The following tables summarize the quantitative data for the synthesis of acetonedicarboxylic acid and its subsequent conversion to this compound.
Table 1: Synthesis of Acetonedicarboxylic Acid from Citric Acid [1][2]
| Parameter | Value |
| Reactants | |
| Citric Acid (finely powdered) | 700 g (3.64 moles) |
| Fuming Sulfuric Acid (20% SO₃) | 3 kg (1555 cc) |
| Reaction Conditions | |
| Initial Temperature | -5°C |
| Temperature during Citric Acid Addition | 0°C to 10°C |
| Final Reaction Temperature | ~30°C |
| Reaction Time | 5-7 hours |
| Product | |
| Acetonedicarboxylic Acid Yield | 450-475 g |
| Theoretical Yield | ~532 g |
| Percent Yield | 85-90% |
Table 2: Synthesis of this compound from Acetonedicarboxylic Acid [3][4]
| Parameter | Value |
| Reactants | |
| Acetonedicarboxylic Acid | 200 g (1.37 mole) |
| Acetic Anhydride | 350 ml |
| Reaction Conditions | |
| Temperature | 0°C |
| Reaction Time | 3 hours |
| Product | |
| This compound Yield | 149 g |
| Theoretical Yield | ~175 g |
| Percent Yield | ~85% |
Experimental Protocols
Safety Precautions: These procedures involve the use of highly corrosive and hazardous materials such as fuming sulfuric acid and acetic anhydride. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of Acetonedicarboxylic Acid from Citric Acid[1][2]
Materials:
-
Citric acid, finely powdered, USP grade
-
Fuming sulfuric acid (20% free sulfur trioxide)
-
Cracked ice
-
Ethyl acetate (B1210297)
Equipment:
-
5-liter round-bottomed flask
-
Mechanical stirrer
-
Large ice-salt bath
-
Funnel with a fritted disc (e.g., a Büchner funnel with a filtros plate)
-
Suction flask
-
Beaker
Procedure:
-
In a 5-liter round-bottomed flask equipped with a mechanical stirrer, place 3 kg (1555 cc) of fuming sulfuric acid.
-
Cool the flask in an ice-salt bath until the temperature of the acid reaches -5°C.
-
Begin stirring and gradually add 700 g (3.64 moles) of finely powdered citric acid. Control the rate of addition to maintain the reaction temperature below 0°C until half of the citric acid has been added. The temperature should not exceed 10°C for the remainder of the addition. This process typically takes 3-4 hours.
-
Once all the citric acid has dissolved, allow the temperature to rise gradually. A vigorous evolution of carbon monoxide will commence. Control the frothing by cooling the flask with an ice-water bath as needed.
-
After the initial vigorous reaction subsides, maintain the reaction mixture at approximately 30°C until the gas evolution ceases. This may take 2-3 hours.
-
Cool the reaction mixture back down to 0°C using an ice-salt bath.
-
Slowly add 2400 g of finely cracked ice in portions, ensuring the temperature does not rise above 10°C during the addition of the first third of the ice. The temperature can then be allowed to rise to 25-30°C.
-
Cool the mixture to 0°C and rapidly filter the crystalline product through a funnel with a fritted disc using suction.
-
Press the crystals firmly to remove as much sulfuric acid as possible.
-
Transfer the crude, light gray to white crystals to a beaker and wash by stirring with 200-250 cc of ethyl acetate to form a thick paste.
-
Filter the crystals again with suction. For a product completely free of sulfuric acid, this washing step can be repeated.
-
The yield of nearly dry acetonedicarboxylic acid is typically between 450-475 g (85-90%).
Protocol 2: Synthesis of this compound from Acetonedicarboxylic Acid[3][4]
Materials:
-
Acetonedicarboxylic acid
-
Acetic anhydride
-
Ether
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel
-
Suction flask
-
Vacuum oven
Procedure:
-
To 350 ml of acetic anhydride in a reaction flask, cooled to 0°C in an ice bath, slowly add 200 g (1.37 mole) of acetonedicarboxylic acid over a period of 30 minutes with vigorous stirring.
-
Continue stirring the mixture at 0°C for 3 hours. A white solid will precipitate.
-
Filter the white solid using a Büchner funnel and wash it with 100 ml of ether.
-
Dry the solid product in a vacuum oven at 50°C (0.1 mm Hg) for 3 hours.
-
The yield of this compound is approximately 149 g, with a melting point of 134-136°C.
Experimental Workflow Diagram
Caption: Experimental workflow for the two-step synthesis.
References
Application Notes and Protocols for the Synthesis of Acetonedicarboxylic Acid and its Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of acetonedicarboxylic acid, a valuable intermediate in the synthesis of various pharmaceuticals, including tropane (B1204802) alkaloids and other therapeutic agents.[1][2] This document details the established protocols for its preparation from citric acid and the subsequent conversion to its anhydride (B1165640) using acetic anhydride.
I. Synthesis of Acetonedicarboxylic Acid from Citric Acid
The primary and most widely documented method for synthesizing acetonedicarboxylic acid is through the dehydration and decarboxylation of citric acid using strong acids.[3] Variations of this method exist, primarily differing in the choice of acid and reaction conditions.
Reaction Principle:
Citric acid, when treated with a strong dehydrating agent like fuming sulfuric acid, undergoes a series of reactions involving dehydration and decarboxylation to yield acetonedicarboxylic acid. This process liberates carbon monoxide and must be conducted in a well-ventilated fume hood.[4]
A. Method 1: Using Fuming Sulfuric Acid
This is a classic and high-yielding method for the laboratory-scale synthesis of acetonedicarboxylic acid.[3][4]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Finely powdered citric acid (U.S.P.) | [4] |
| Reagent | Fuming sulfuric acid (20% free SO₃) | [4] |
| Reactant Ratio (Citric Acid:Fuming H₂SO₄) | 700 g : 3 kg | [4] |
| Initial Temperature | -5 °C | [4] |
| Reaction Temperature | 0 °C to 10 °C, then raised to ~30 °C | [4] |
| Reaction Time | 3 to 4 hours for addition, 2 to 3 hours for reaction completion | [4] |
| Product Isolation | Precipitation with ice, filtration, and washing with ethyl acetate | [4] |
| Yield | 85-90% | [4] |
Experimental Protocol:
-
Preparation: In a 5-liter round-bottomed flask equipped with a mechanical stirrer, place 3 kg of fuming sulfuric acid. Cool the flask in an efficient ice-salt bath until the acid temperature reaches -5 °C.[4]
-
Addition of Citric Acid: Begin stirring and gradually add 700 g of finely powdered citric acid. The rate of addition should be controlled to maintain the temperature below 0 °C until half of the citric acid is added. For the remainder of the addition, the temperature should not exceed 10 °C. This addition process typically takes 3 to 4 hours.[4]
-
Reaction: Once all the citric acid has dissolved, allow the reaction mixture's temperature to rise gradually. A vigorous evolution of carbon monoxide will occur. If frothing becomes excessive, cool the flask with ice water, but not to the point of stopping the gas evolution completely. After the initial vigorous reaction subsides, maintain the mixture at approximately 30 °C until gas evolution ceases. This can be checked by momentarily stopping the stirrer; the mixture should be a clear brown liquid with minimal gas bubbles. This stage takes about 2 to 3 hours.[4]
-
Quenching and Precipitation: Cool the reaction mixture back down to 0 °C using an ice-salt bath. Slowly add 2400 g of finely cracked ice in portions, ensuring the temperature does not rise above 10 °C during the addition of the first third of the ice. The temperature can then be allowed to rise to 25-30 °C. The addition of ice will take about 2 hours.[4]
-
Isolation and Purification: Cool the mixture to 0 °C again and filter the precipitated acetonedicarboxylic acid rapidly through a funnel with a filter plate. Press the crystals to remove as much of the sulfuric acid as possible. The resulting product is a light gray to white solid. For further purification and removal of residual sulfuric acid, transfer the crystals to a beaker and create a thick paste with about 200-250 cc of ethyl acetate. Filter the crystals again with suction. This washing step can be repeated for a product entirely free of sulfuric acid.[4]
B. Method 2: Using Concentrated Sulfuric Acid
An alternative method utilizes concentrated sulfuric acid, which may be more readily available.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Citric acid | [1] |
| Reagent | Concentrated sulfuric acid | [1] |
| Reactant Ratio (H₂SO₄:Citric Acid, molar) | 9:1 | [1] |
| Reaction Temperature | 30 °C | [1] |
| Reaction Time | 18 hours | [1] |
| Yield | 87.9% | [1] |
Experimental Protocol:
The specific procedural details for this method are less extensively described in the provided literature but would generally involve the controlled mixing of citric acid with concentrated sulfuric acid and maintaining the reaction at the specified temperature for the given duration, followed by a similar workup procedure involving precipitation and filtration.[1]
C. Alternative Synthesis Routes
Other reported methods for the synthesis of acetonedicarboxylic acid include the use of chlorosulfonic acid in chloroform (B151607) and the oxidation of citric acid with hydrogen peroxide.[5][6] These methods may offer advantages in terms of reduced corrosiveness or milder reaction conditions.
II. Dehydration of Acetonedicarboxylic Acid to its Anhydride using Acetic Anhydride
Acetonedicarboxylic acid is unstable and can decompose over time.[4] For storage or for use in certain reactions, it is often converted to its more stable anhydride. Acetic anhydride is the reagent of choice for this dehydration.
Reaction Principle:
Acetic anhydride acts as a dehydrating agent, removing one molecule of water from two carboxylic acid groups of acetonedicarboxylic acid to form a cyclic anhydride.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Acetonedicarboxylic acid | [6] |
| Reagent | Acetic anhydride | [6] |
| Reactant Ratio (Acetonedicarboxylic acid:Acetic anhydride) | 14.6 g : 200 mL | [6] |
| Reaction Temperature | 0 °C | [6] |
| Reaction Time | 3 hours | [6] |
| Product Isolation | Filtration and washing with glacial acetic acid and benzene (B151609) | [6] |
| Yield | 95.3% | [6] |
Experimental Protocol:
-
Reaction Setup: In a suitable flask, suspend 14.6 g of freshly prepared and dried acetonedicarboxylic acid in 200 mL of acetic anhydride.
-
Dehydration: Cool the mixture to 0 °C with stirring. Maintain this temperature for 3 hours. A pale yellow precipitate of the anhydride will form.[6]
-
Isolation: Filter the precipitated acetonedicarboxylic acid anhydride and wash it with glacial acetic acid (300 mL) followed by benzene (100 mL).[6]
-
Drying: Dry the resulting white solid to obtain the final product.
III. Diagrams
A. Experimental Workflow for Acetonedicarboxylic Acid Synthesis
Caption: Workflow for the synthesis of acetonedicarboxylic acid from citric acid.
B. Dehydration of Acetonedicarboxylic Acid to its Anhydride
Caption: Workflow for the dehydration of acetonedicarboxylic acid using acetic anhydride.
References
- 1. Studies on the Synthesis of 1,3-Acetone Dicarboxylic Acid and Its Derivatives - Dissertation [m.dissertationtopic.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103288629B - Method for preparing 1,3-acetone dicarboxylic acid diester and an intermediate thereof by using citric acid to catalyze oxidization of hydrogen peroxide - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
Acetonedicarboxylic Acid Anhydride: A Versatile Reagent in Organic Synthesis
Introduction
Acetonedicarboxylic acid anhydride (B1165640), also known as 1,3-acetonedicarboxylic anhydride or 2H-pyran-2,4,6(3H,5H)-trione, is a highly reactive and versatile cyclic anhydride that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both an anhydride and a keto group, allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. This document provides detailed application notes and experimental protocols for the use of acetonedicarboxylic acid anhydride as a reagent, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 10521-08-1 |
| Molecular Formula | C₅H₄O₄ |
| Molecular Weight | 128.08 g/mol |
| Melting Point | 138-140 °C (decomposes)[1] |
| Appearance | White to off-white crystalline powder |
| Purity | ≥99%[1] |
Synthesis of this compound
This compound is typically synthesized from its corresponding diacid, acetonedicarboxylic acid. The diacid itself is commonly prepared by the dehydration and decarboxylation of citric acid using fuming sulfuric acid.
Experimental Protocol: Synthesis of Acetonedicarboxylic Acid from Citric Acid
This procedure is adapted from Organic Syntheses.[2]
Materials:
-
Citric acid (finely powdered, USP grade)
-
Fuming sulfuric acid (20% free SO₃)
-
Ice
-
Salt
-
Ethyl acetate (B1210297)
Equipment:
-
5-L round-bottom flask with a mechanical stirrer
-
Efficient ice-salt bath
-
Funnel with a fritted disc
-
Beaker
-
Suction filtration apparatus
Procedure:
-
In a 5-L round-bottom flask equipped with a mechanical stirrer, place 3 kg (1555 mL) of fuming sulfuric acid.
-
Cool the flask in a highly efficient ice-salt bath until the temperature of the acid reaches -5 °C.
-
Start the stirrer and gradually add 700 g (3.64 moles) of finely powdered citric acid. Regulate the addition rate to maintain the temperature below 0 °C until half of the citric acid is added, then do not allow the temperature to exceed 10 °C for the remainder of the addition. This addition should take 3-4 hours.
-
After the addition is complete, continue stirring until all the citric acid has dissolved.
-
Allow the reaction mixture temperature to rise gradually. When a vigorous evolution of gas begins, cool the flask with ice water to control the frothing, but not so much as to stop the gas evolution completely.
-
Once the vigorous foaming subsides, warm the mixture to about 30 °C and maintain this temperature until foaming ceases. This can be checked by briefly stopping the stirrer; a clear brown liquid with minimal gas bubbles should be observed. This step typically takes 2-3 hours.
-
Cool the reaction mixture to 0 °C using an ice-salt bath.
-
Slowly add 2400 g of finely cracked ice in portions, ensuring the temperature does not exceed 10 °C until about one-third of the ice has been added. The temperature can then be allowed to rise to 25-30 °C. The addition of ice will take approximately 2 hours.
-
After all the ice has been added, cool the mixture back to 0 °C.
-
Filter the crystalline acetonedicarboxylic acid as rapidly as possible through a funnel with a fritted disc, pressing the crystals to remove as much of the sulfuric acid as possible.
-
Transfer the damp crystals to a beaker and stir with 200-250 mL of ethyl acetate to form a thick paste.
-
Filter the crystals with suction. For a product completely free of sulfuric acid, this washing step can be repeated.
-
The yield of nearly dry acetonedicarboxylic acid is typically between 450-475 g (85-90% of the theoretical amount).[2]
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure for the cyclization of the diacid.
Materials:
-
Acetonedicarboxylic acid
-
Acetic acid
-
Acetic anhydride
-
Benzene
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, prepare a mixed solution of 60 mL of acetic acid and 43 mL of acetic anhydride.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 40 g (0.27 mol) of acetonedicarboxylic acid to the cooled solution with continuous stirring.
-
Strictly control the reaction temperature, ensuring it does not exceed 10 °C.
-
As the acetonedicarboxylic acid slowly dissolves, a light yellow precipitate of the anhydride will gradually form.
-
Continue the reaction for 3 hours.
-
Separate the product by filtration.
-
Wash the collected solid sequentially with 30 mL of glacial acetic acid and 100 mL of benzene.
-
Dry the resulting white powder under high vacuum to obtain this compound. The expected yield is approximately 30 g (86%).[3]
Applications in Organic Synthesis
This compound is a versatile reagent primarily used as a building block for more complex molecules. Its high reactivity makes it a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][4]
General Reactivity
The anhydride moiety of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the basis for its use in the synthesis of a variety of derivatives.
Caption: General reaction pathway of this compound with a nucleophile.
Synthesis of Heterocyclic Compounds
While specific, detailed protocols for the synthesis of heterocycles like pyrimidines and pyridines directly from this compound are not extensively documented in readily available literature, the analogous reactivity of other cyclic anhydrides suggests its potential in such transformations. For instance, the condensation of 1,3-dicarbonyl compounds with ureas, thioureas, or amidines is a common strategy for pyrimidine (B1678525) synthesis. The ring-opened derivatives of this compound could potentially serve as the 1,3-dicarbonyl component in these reactions.
Conceptual Workflow for Heterocycle Synthesis:
Caption: Conceptual workflow for the synthesis of heterocyclic compounds.
Use as a Crosslinking Agent
In polymer chemistry, this compound can function as a crosslinking agent. The anhydride groups can react with functional groups on polymer chains, such as hydroxyl or amine groups, to form covalent bonds, thereby enhancing the material's strength and thermal stability.[1]
Data Summary
The following table summarizes the quantitative data found in the cited experimental protocols.
Table 2: Summary of Quantitative Data for Synthesis Protocols
| Reaction | Starting Material | Product | Reagents | Temperature | Time | Yield | Reference |
| Synthesis of Acetonedicarboxylic Acid | Citric Acid | Acetonedicarboxylic Acid | Fuming H₂SO₄ | -5 to 30 °C | 5-7 h | 85-90% | [2] |
| Synthesis of Anhydride | Acetonedicarboxylic Acid | This compound | Acetic Acid, Acetic Anhydride | 0-10 °C | 3 h | 86% | [3] |
This compound is a valuable and reactive intermediate in organic synthesis. The protocols provided herein for its synthesis offer reliable methods for its preparation. While its application in the synthesis of complex molecules, particularly heterocycles, is conceptually sound, further research and publication of specific experimental procedures would be beneficial to the scientific community. Its role as a crosslinking agent also highlights its utility in materials science. Researchers and professionals in drug development can leverage the reactivity of this compound to explore novel synthetic pathways and create new molecular entities.
References
The Pivotal Role of Acetonedicarboxylic Acid Anhydride in Pharmaceutical Manufacturing: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Acetonedicarboxylic acid anhydride (B1165640), a reactive cyclic anhydride derived from citric acid, serves as a critical building block in the synthesis of a diverse range of pharmaceutical compounds. Its bifunctional nature, possessing both anhydride and ketone functionalities, allows for its versatile application in constructing complex molecular architectures, most notably in the synthesis of tropane (B1204802) alkaloids and other active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of acetonedicarboxylic acid anhydride in pharmaceutical manufacturing, with a focus on key examples such as the synthesis of tropinone (B130398), a precursor to atropine (B194438), and its role in the production of Zomepirac and Strontium Ranelate.
Key Applications in Pharmaceutical Synthesis
This compound is a valuable intermediate primarily utilized for:
-
Synthesis of Tropane Alkaloids: It is a cornerstone reagent in the classical Robinson-Willstätter synthesis of tropinone, the bicyclic core of essential medicines like atropine and scopolamine.[1][2]
-
Heterocyclic Chemistry: Its reactivity lends itself to the construction of various heterocyclic ring systems, which are prevalent in many drug molecules.
-
Building Block for APIs: It serves as a key starting material or intermediate in the synthesis of drugs such as the anti-inflammatory agent Zomepirac and the osteoporosis medication Strontium Ranelate.[3][4]
Data Summary: Synthesis Parameters
The following table summarizes key quantitative data for the synthesis of acetonedicarboxylic acid from citric acid and its subsequent use in the synthesis of tropinone.
| Synthesis Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Acetonedicarboxylic Acid | Citric acid | Fuming sulfuric acid | 25-30 | 2-3 | 85-90 | [5] |
| This compound | Acetonedicarboxylic acid | Acetic anhydride | 0 | 3 | 95.3 | [6] |
| Tropinone | Succinaldehyde (B1195056), Methylamine (B109427), Acetonedicarboxylic acid | Water, HCl | Room Temperature | 72 | 42-90 | [7][8][9] |
Experimental Protocols
Protocol 1: Synthesis of Acetonedicarboxylic Acid from Citric Acid
This protocol is adapted from the procedure described in Organic Syntheses.[5]
Materials:
-
Citric acid, anhydrous powder
-
Fuming sulfuric acid (20% SO3)
-
Ice
-
Ethyl acetate
-
5L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel
Procedure:
-
Place 1 kg of fuming sulfuric acid in the 5L three-necked flask and cool to 0°C in an ice-salt bath.
-
Slowly add 500 g of anhydrous citric acid powder through the dropping funnel while maintaining the temperature below 5°C. The addition should take approximately 2-3 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (25-30°C). Vigorous evolution of carbon monoxide will occur. Stirring is continued for an additional 1-2 hours until the gas evolution ceases.
-
Cool the reaction mixture back to 0°C in an ice-salt bath.
-
Slowly and carefully add 1.5 kg of crushed ice to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
The crude acetonedicarboxylic acid will precipitate as a white to pale yellow solid.
-
Filter the solid using a Büchner funnel and wash with 500 mL of ice-cold water.
-
For further purification, the crude product can be recrystallized from ethyl acetate.
-
Dry the purified crystals under vacuum to yield acetonedicarboxylic acid (yield: 85-90%).
Protocol 2: Synthesis of this compound
This protocol is based on a method described by Jiang and Wang.[6]
Materials:
-
Acetonedicarboxylic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Benzene
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Cool a solution of 200 mL of acetic anhydride in a round-bottom flask to 0°C in an ice bath.
-
Slowly add 14.6 g of acetonedicarboxylic acid to the cooled acetic anhydride with continuous stirring.
-
Stir the mixture at 0°C for 3 hours. A pale yellow precipitate will form.
-
Filter the precipitate and wash it with 300 mL of glacial acetic acid, followed by 100 mL of benzene.
-
Dry the resulting white solid under vacuum to obtain this compound (yield: 95.3%).
Protocol 3: Robinson-Willstätter Synthesis of Tropinone
This protocol is a generalized procedure based on classical methods.[7][9]
Materials:
-
Succinaldehyde
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Diethyl ether
-
Reaction vessel with a stirrer
Procedure:
-
Prepare an aqueous solution of succinaldehyde.
-
In a separate flask, dissolve methylamine hydrochloride in water.
-
In the main reaction vessel, dissolve acetonedicarboxylic acid in water and adjust the pH to approximately 5 with a sodium hydroxide solution.
-
To the acetonedicarboxylic acid solution, add the succinaldehyde solution, followed by the methylamine solution, with constant stirring at room temperature.
-
Allow the reaction to proceed for 48-72 hours at room temperature.
-
Acidify the reaction mixture with hydrochloric acid to facilitate the decarboxylation of the intermediate tropinone dicarboxylic acid.
-
Make the solution alkaline with sodium hydroxide and extract the tropinone into diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain crude tropinone.
-
The crude product can be purified by distillation or crystallization (yields can vary from 42% to over 90% depending on the specific conditions).
Signaling Pathways and Logical Relationships
The pharmaceutical compounds synthesized using this compound exert their therapeutic effects through various biological pathways.
Atropine's Mechanism of Action
Atropine, derived from tropinone, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. It blocks the effects of acetylcholine, a neurotransmitter involved in parasympathetic nerve signaling. This action leads to a range of physiological effects, including increased heart rate, decreased salivation, and relaxation of smooth muscles.
Caption: Atropine competitively antagonizes muscarinic acetylcholine receptors.
Zomepirac's Anti-Inflammatory Pathway
Zomepirac is a non-steroidal anti-inflammatory drug (NSAID) that inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10][11] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Zomepirac inhibits COX enzymes, reducing prostaglandin (B15479496) synthesis.
Strontium Ranelate's Dual Action on Bone Metabolism
Strontium ranelate exhibits a unique dual mechanism of action in the treatment of osteoporosis. It simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts, thereby rebalancing bone turnover in favor of bone formation.[12][13]
Caption: Strontium ranelate's dual action on bone cells.
Experimental Workflow: Pharmaceutical Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical product using this compound as a key intermediate.
Caption: Generalized workflow for API synthesis.
References
- 1. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 3. Zomepirac - Wikipedia [en.wikipedia.org]
- 4. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. asianpubs.org [asianpubs.org]
- 7. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. acs.org [acs.org]
- 10. Zomepirac | C15H14ClNO3 | CID 5733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is Strontium Ranelate used for? [synapse.patsnap.com]
Application Notes and Protocols: Acetonedicarboxylic Acid Anhydride in Polymer Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1,3-acetonedicarboxylic acid anhydride (B1165640) in polymer synthesis, drawing upon established principles of polymer chemistry. While specific literature on the direct use of this anhydride in polymer production is limited, its chemical structure suggests its utility as a monomer for polyester (B1180765) synthesis and as a crosslinking agent for various polymers. The following sections detail proposed experimental protocols, expected outcomes, and the underlying chemical principles.
Introduction to 1,3-Acetonedicarboxylic Acid Anhydride
1,3-Acetonedicarboxylic acid anhydride (ADAA), also known as 3-oxoglutaric anhydride, is a cyclic dicarboxylic acid anhydride.[1] It is a reactive chemical intermediate that can be synthesized from citric acid.[2] Its structure, featuring a reactive anhydride ring, makes it a prime candidate for reactions with nucleophiles such as alcohols and amines, suggesting its potential role in polymerization and polymer modification. While commercially available and noted for its use as a crosslinking agent in the polymer and resin industry to enhance material strength and performance, detailed experimental data in peer-reviewed literature is scarce.[1]
Table 1: Physicochemical Properties of 1,3-Acetonedicarboxylic Acid Anhydride
| Property | Value | Reference |
| CAS Number | 10521-08-1 | [1] |
| Molecular Formula | C₅H₄O₄ | [1] |
| Molecular Weight | 128.08 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 138-140 °C (decomposes) | [1] |
| Solubility | Soluble in some organic solvents | [1] |
Proposed Applications in Polymer Production
Based on the chemical reactivity of the anhydride functional group, two primary applications for ADAA in polymer science are proposed:
-
Monomer for Polyester Synthesis: ADAA can undergo ring-opening polymerization with diols to form polyesters. The ketone group within the ADAA backbone is expected to impart unique properties to the resulting polymer, such as increased polarity and potential sites for further chemical modification.
-
Crosslinking Agent: ADAA can be used to crosslink polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups. This crosslinking would form ester or amide linkages, respectively, creating a three-dimensional polymer network with enhanced mechanical and thermal properties.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of polymers using 1,3-acetonedicarboxylic acid anhydride. These are based on established methods for similar polymerization and crosslinking reactions.
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester from 1,3-acetonedicarboxylic acid anhydride and a generic diol (e.g., 1,6-hexanediol).
Materials:
-
1,3-Acetonedicarboxylic acid anhydride (ADAA)
-
1,6-Hexanediol
-
Catalyst (e.g., antimony(III) oxide or tin(II) octoate)
-
Nitrogen gas (high purity)
-
Dichloromethane
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Vacuum pump
-
Condenser
Procedure:
-
Monomer Charging: In a clean, dry three-neck round-bottom flask, add equimolar amounts of 1,3-acetonedicarboxylic acid anhydride and 1,6-hexanediol.
-
Catalyst Addition: Add the catalyst (e.g., 0.05 mol% antimony(III) oxide) to the flask.
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a nitrogen outlet. Purge the system with dry nitrogen for 15-20 minutes to remove any oxygen and moisture.
-
Pre-polymerization: Heat the reaction mixture to 150-160 °C under a gentle stream of nitrogen with continuous stirring. Maintain these conditions for 2-3 hours to facilitate the initial ring-opening and esterification, allowing the water byproduct to be removed.
-
Polycondensation: Gradually increase the temperature to 180-200 °C while slowly applying a vacuum (reducing the pressure to <1 mmHg). This stage facilitates the removal of the remaining water and drives the polymerization reaction towards a higher molecular weight polymer. Continue this process for 4-6 hours, or until the desired viscosity is achieved.
-
Polymer Isolation: Cool the reaction mixture to room temperature under a nitrogen atmosphere. The resulting solid polyester can be dissolved in a suitable solvent like dichloromethane.
-
Purification: Precipitate the dissolved polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Crosslinking of Polyvinyl Alcohol (PVA) with ADAA
This protocol details the use of ADAA as a crosslinking agent for a hydroxyl-containing polymer, polyvinyl alcohol.
Materials:
-
Polyvinyl alcohol (PVA)
-
1,3-Acetonedicarboxylic acid anhydride (ADAA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer
-
Casting dish (e.g., petri dish)
-
Oven
Procedure:
-
PVA Solution Preparation: Prepare a 10% (w/v) solution of polyvinyl alcohol in deionized water by heating and stirring at 90 °C until the PVA is fully dissolved. Cool the solution to room temperature.
-
ADAA Solution Preparation: Prepare a 5% (w/v) solution of 1,3-acetonedicarboxylic acid anhydride in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Mixing: Add the ADAA solution to the PVA solution with vigorous stirring. The amount of ADAA solution to be added will depend on the desired degree of crosslinking (e.g., a 1:10 molar ratio of ADAA to PVA monomer units).
-
Casting: Pour the resulting mixture into a casting dish and allow the solvent to evaporate in a fume hood at room temperature for 24 hours.
-
Curing (Crosslinking): Place the cast film in an oven at a temperature below the decomposition temperature of ADAA (e.g., 120 °C) for a specified period (e.g., 1-2 hours) to facilitate the crosslinking reaction.
-
Washing and Drying: After curing, immerse the crosslinked film in deionized water for 24 hours to remove any unreacted ADAA and DMSO. Finally, dry the film in a vacuum oven at 50 °C to a constant weight.
Data Presentation: Expected Polymer Properties
The following tables summarize the expected changes in polymer properties upon synthesis with or crosslinking by ADAA. These are hypothetical values and would need to be confirmed by experimental characterization.
Table 2: Expected Properties of ADAA-based Polyesters
| Property | Expected Outcome | Rationale |
| Thermal Stability (TGA) | Moderate thermal stability, with decomposition onset likely influenced by the diol used. | The ester linkages are thermally stable, but the ketone group might introduce a point of thermal instability compared to simple aliphatic polyesters. |
| Glass Transition (Tg) | Higher Tg compared to analogous polyesters without the ketone group. | The polar ketone group will increase intermolecular forces and restrict chain mobility. |
| Solubility | Increased solubility in polar organic solvents. | The presence of the ketone functionality increases the overall polarity of the polymer chain. |
| Mechanical Properties | Potentially higher tensile strength and modulus compared to similar non-ketonic polyesters. | Increased intermolecular forces due to the polar ketone group would lead to stronger polymer chains. |
Table 3: Expected Properties of Polymers Crosslinked with ADAA
| Property | Expected Outcome | Rationale |
| Swelling Ratio | Decreased swelling in solvents. | The formation of a crosslinked network restricts the uptake of solvent molecules. |
| Solubility | Becomes insoluble in solvents that would dissolve the uncrosslinked polymer. | The covalent crosslinks prevent the polymer chains from being fully solvated and separated. |
| Thermal Stability (TGA) | Increased thermal stability. | The crosslinked network structure requires more energy to break down compared to individual polymer chains. |
| Mechanical Strength | Increased tensile strength and modulus. | The covalent crosslinks create a more rigid and robust material. |
Visualizations: Diagrams of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the synthesis of the monomer, a proposed polymerization reaction, and a general experimental workflow for polymer characterization.
Caption: Synthesis of 1,3-Acetonedicarboxylic Acid Anhydride.
Caption: Proposed Polyester Synthesis with ADAA.
Caption: Polymer Synthesis and Characterization Workflow.
References
Application Notes and Protocols: Acetonedicarboxylic Acid Anhydride as a Crosslinking Agent in Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of acetonedicarboxylic acid anhydride (B1165640) as a crosslinking agent for various resin systems. While specific data for acetonedicarboxylic acid anhydride is limited in publicly available literature, this document extrapolates information from analogous dicarboxylic acid anhydride systems to provide expected performance characteristics and detailed experimental protocols.
Introduction
This compound is a reactive chemical intermediate that holds potential as a crosslinking agent, or curative, for thermosetting resins such as epoxy, polyester (B1180765), and vinyl ester resins.[1][2] Its molecular structure, featuring a reactive anhydride ring, allows it to form stable ester linkages with hydroxyl or epoxy functionalities within a polymer matrix, leading to a three-dimensional crosslinked network. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the final cured polymer.[3]
Key Advantages of Anhydride Curing:
-
Improved Thermal Stability: The formation of ester bonds can lead to polymers with high glass transition temperatures (Tg).[4]
-
Excellent Mechanical Properties: Anhydride-cured resins often exhibit high tensile strength and modulus.
-
Low Shrinkage: Compared to other curing agents, anhydrides can result in lower volume shrinkage during the curing process.[5]
-
Good Electrical Insulation Properties: The resulting crosslinked polymers often demonstrate favorable dielectric properties.[6]
Synthesis of this compound
Prior to its use as a crosslinking agent, this compound must be synthesized from its corresponding acid.
Protocol: Synthesis of this compound [7]
Materials:
-
Acetonedicarboxylic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Benzene
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
In a reaction vessel, slowly add 40 g (0.27 mol) of acetonedicarboxylic acid to a pre-cooled (0 °C) mixture of 60 mL of glacial acetic acid and 43 mL of acetic anhydride.
-
Maintain the reaction temperature below 10 °C with continuous stirring.
-
As the acetonedicarboxylic acid dissolves, a light yellow precipitate of the anhydride will begin to form.
-
Continue the reaction for 3 hours.
-
Separate the product by filtration.
-
Wash the collected solid sequentially with 30 mL of glacial acetic acid and 100 mL of benzene.
-
Dry the final product under high vacuum to yield approximately 30 g (86% yield) of this compound as a white powder.
Application in Epoxy Resins
This compound is expected to be an effective curing agent for epoxy resins, particularly those containing hydroxyl groups, such as Bisphenol A based epoxies.
Curing Mechanism
The curing of epoxy resins with anhydrides is a multi-step process:
-
Ring Opening: A hydroxyl group (present on the epoxy resin backbone or from trace moisture) attacks the anhydride ring, opening it to form a monoester with a free carboxylic acid group.[8][9]
-
Esterification: The newly formed carboxylic acid group then reacts with an epoxy group, creating an ester linkage and a new hydroxyl group.[10]
-
Propagation: The generated hydroxyl group can then react with another anhydride molecule, continuing the crosslinking process.[11]
Accelerators, such as tertiary amines or imidazoles, are often used to increase the reaction rate.[12]
Expected Performance Data
The following table summarizes the expected mechanical and thermal properties of an epoxy resin cured with this compound, based on data from similar anhydride-cured systems.
| Property | Expected Value |
| Tensile Strength | 60 - 80 MPa |
| Tensile Modulus | 2.5 - 3.5 GPa |
| Flexural Strength | 100 - 130 MPa |
| Glass Transition Temperature (Tg) | 140 - 180 °C |
| Shore D Hardness | 85 - 95 |
Note: These are illustrative values and the actual performance will depend on the specific epoxy resin, curing conditions, and the exact ratio of anhydride to epoxy.
Experimental Protocol: Curing of Epoxy Resin
Materials:
-
Liquid Bisphenol A epoxy resin (EEW 180-195 g/eq)
-
This compound
-
Tertiary amine accelerator (e.g., benzyldimethylamine - BDMA)
-
Mechanical stirrer
-
Vacuum oven
-
Molds
Procedure:
-
Formulation: Calculate the required amount of this compound based on the epoxy equivalent weight (EEW) of the resin. A common starting point is a stoichiometric ratio of anhydride to epoxy (A/E) of 0.85 to 1.0. The parts per hundred resin (phr) can be calculated as: phr = (Anhydride Equivalent Weight / EEW) * 100 * A/E ratio (The anhydride equivalent weight for this compound is its molecular weight, 128.08 g/mol ).
-
Mixing: Preheat the epoxy resin to approximately 60°C to reduce its viscosity. Slowly add the calculated amount of this compound to the resin while stirring continuously until a homogenous mixture is achieved.
-
Accelerator Addition: Add the accelerator (typically 0.5 - 2.0 phr) to the mixture and continue to stir for 5-10 minutes.
-
Degassing: Place the mixture in a vacuum oven at 60°C to remove any entrapped air bubbles.
-
Casting and Curing: Pour the degassed mixture into preheated molds. A typical curing schedule is 2 hours at 120°C followed by 4 hours at 150°C.
-
Post-Curing: For optimal properties, a post-cure at a higher temperature (e.g., 2 hours at 180°C) can be performed.
Application in Unsaturated Polyester and Vinyl Ester Resins
This compound can also be utilized in the synthesis and crosslinking of unsaturated polyester and vinyl ester resins.
Role in Unsaturated Polyester Resins
In the synthesis of unsaturated polyester resins, dicarboxylic acid anhydrides are reacted with diols.[13] this compound can be incorporated into the polyester backbone to introduce ketone functionalities and potentially influence the resin's reactivity and final properties.
Role in Vinyl Ester Resins
Dicarboxylic acid anhydrides can be used to modify vinyl ester resins by reacting with the hydroxyl groups present on the resin backbone. This modification can affect the curing characteristics and the properties of the final crosslinked product.
Expected Curing Characteristics and Swelling Properties
| Property | Expected Outcome |
| Gel Time | Decreases with increasing anhydride content |
| Peak Exotherm Temperature | Increases with increasing anhydride content |
| Swelling Ratio in Water | Expected to be low due to the hydrophobic nature of the crosslinked network |
| Swelling Ratio in Organic Solvents | Dependent on the solvent and the crosslink density |
Note: The swelling behavior is inversely proportional to the crosslink density. A higher degree of crosslinking will result in a lower swelling ratio.[14][15]
Experimental Protocol: Crosslinking of an Unsaturated Polyester Resin
Materials:
-
Unsaturated polyester resin
-
Styrene (B11656) (as a reactive diluent)
-
This compound
-
Initiator (e.g., methyl ethyl ketone peroxide - MEKP)
-
Accelerator (e.g., cobalt naphthenate)
-
Mixing vessel
-
Molds
Procedure:
-
Resin Blend: Prepare a blend of the unsaturated polyester resin with styrene (typically 30-40% by weight).
-
Anhydride Addition: If used as a co-crosslinker or modifier, add the desired amount of this compound to the resin blend and mix thoroughly.
-
Initiator and Accelerator: Add the accelerator to the resin blend and mix. Then, add the initiator and mix thoroughly.
-
Casting and Curing: Pour the mixture into molds and allow it to cure at room temperature. The curing time will vary depending on the formulation.
-
Post-Curing: For improved mechanical properties, a post-cure at an elevated temperature (e.g., 3-4 hours at 80°C) is recommended.[16]
Visualizations
Signaling Pathways and Workflows
Caption: Curing mechanism of epoxy resin with this compound.
Caption: A typical workflow for crosslinking resins with an anhydride hardener.
Caption: Logical relationships between anhydride concentration and material properties.
References
- 1. appliedpoleramic.com [appliedpoleramic.com]
- 2. nbinno.com [nbinno.com]
- 3. azom.com [azom.com]
- 4. hycat.com [hycat.com]
- 5. broadview-tech.com [broadview-tech.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | 10521-08-1 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. dianhydrides.com [dianhydrides.com]
- 10. tri-iso.com [tri-iso.com]
- 11. researchgate.net [researchgate.net]
- 12. Curing Regime-Modulating Insulation Performance of Anhydride-Cured Epoxy Resin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 14. Synthesis and swelling peculiarities of new hydrogels based on the macromolecular reaction of anhydride copolymers with γ-aminopropyltriethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. benchchem.com [benchchem.com]
Acetonedicarboxylic Acid Anhydride: A Versatile Building Block in Agrochemical Intermediate Synthesis
For Immediate Release
Acetonedicarboxylic acid anhydride (B1165640), a highly reactive and versatile chemical intermediate, is increasingly recognized for its significant role in the synthesis of complex agrochemical intermediates. Its unique structural features, including a central ketone and two carboxylic anhydride functionalities, provide a powerful platform for the construction of a variety of heterocyclic systems integral to the development of modern herbicides, fungicides, and insecticides. This application note details the properties of acetonedicarboxylic acid anhydride and provides protocols for its synthesis and its application in the formation of key agrochemical precursors.
Physicochemical Properties and Synthesis
This compound is a white to pale yellow crystalline solid. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₄O₄ |
| Molecular Weight | 128.08 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Purity | ≥98% |
| Melting Point | 134-138 °C (decomposes) |
| Solubility | Soluble in acetic anhydride, chloroform. Reacts with water and alcohols. |
| CAS Number | 10521-08-1 |
The synthesis of this compound is typically achieved through the dehydration of acetonedicarboxylic acid, which itself is prepared from the oxidative decarboxylation of citric acid.
Experimental Protocols
Protocol 1: Synthesis of Acetonedicarboxylic Acid from Citric Acid
This protocol outlines the synthesis of the precursor, acetonedicarboxylic acid, from citric acid.
Materials:
-
Citric acid, anhydrous (finely powdered)
-
Fuming sulfuric acid (20% SO₃)
-
Ice
-
Salt
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask (5 L) with mechanical stirrer
-
Large cooling bath
-
Buchner funnel with filter paper
-
Beakers
-
Rotary evaporator
Procedure:
-
In a 5 L round-bottom flask equipped with a mechanical stirrer, place 3 kg of fuming sulfuric acid (20% SO₃).
-
Cool the flask in a large ice-salt bath to -5 °C.
-
With vigorous stirring, slowly add 700 g of finely powdered anhydrous citric acid, maintaining the temperature below 10 °C. The addition may take 3-4 hours.
-
Once the addition is complete and all the citric acid has dissolved, allow the reaction mixture to warm to room temperature. A vigorous evolution of carbon monoxide will occur.
-
After the initial vigorous reaction subsides, warm the mixture to 30 °C for approximately 20-30 minutes until gas evolution ceases.
-
Cool the reaction mixture back down to 0 °C in an ice-salt bath.
-
Slowly and carefully add 2.4 kg of crushed ice to the reaction mixture, keeping the temperature below 10 °C for the first third of the ice addition, then allowing it to rise to 25-30 °C.
-
Cool the mixture again to 0 °C and filter the precipitated crude acetonedicarboxylic acid using a Buchner funnel.
-
Wash the filter cake with ice-cold water and then with cold ethyl acetate.
-
Dry the product under vacuum. The typical yield is 85-90%.
Protocol 2: Synthesis of this compound
This protocol describes the dehydration of acetonedicarboxylic acid to its anhydride.
Materials:
-
Acetonedicarboxylic acid (from Protocol 1)
-
Acetic anhydride
-
Diethyl ether
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer and a dropping funnel
-
Cooling bath
-
Buchner funnel with filter paper
-
Vacuum drying oven
Procedure:
-
To a three-neck round-bottom flask containing 350 mL of acetic anhydride, cooled to 0 °C in an ice bath, slowly add 200 g of acetonedicarboxylic acid with vigorous stirring over 30 minutes.[1]
-
Continue stirring the mixture at 0 °C for 3 hours.[1]
-
A white solid of this compound will precipitate.
-
Filter the solid using a Buchner funnel and wash it with 100 mL of cold diethyl ether.[1]
-
Dry the product in a vacuum oven at 50 °C for 3 hours. The expected yield is approximately 149 g.[1]
Application in Agrochemical Intermediate Synthesis
This compound is a key starting material for the synthesis of various heterocyclic compounds that form the backbone of many modern agrochemicals. Its high reactivity allows for efficient construction of complex molecular architectures.
Synthesis of Pyridazinone Derivatives
Pyridazinone derivatives are a class of heterocyclic compounds with known herbicidal and plant growth regulatory activities. This compound can serve as a precursor for the synthesis of substituted pyridazinones. The general reaction involves the condensation of the anhydride with a substituted hydrazine (B178648).
Figure 1: Proposed Synthesis of a Pyridazinone Intermediate
Caption: Proposed reaction pathway for the synthesis of pyridazinone agrochemical intermediates from this compound.
Protocol 3: Illustrative Synthesis of a Dihydropyridazinedione Intermediate
This protocol provides a general procedure for the reaction of this compound with a hydrazine to form a dihydropyridazinedione, a key intermediate for certain herbicides.
Materials:
-
This compound
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Glacial acetic acid
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Crystallization dish
-
Buchner funnel with filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add the substituted hydrazine (1 equivalent) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the purified dihydropyridazinedione intermediate.
Table 2: Representative Reaction Data for Heterocycle Synthesis
| Starting Material 1 | Starting Material 2 | Product | Solvent | Reaction Conditions | Yield (%) |
| This compound | Phenylhydrazine | 1-Phenyl-3-carboxymethyl-4,5-dihydropyridazine-4,5-dione | Acetic Acid | Reflux, 3h | 75-85 (Estimated) |
| This compound | Hydrazine Hydrate | 3-Carboxymethyl-4,5-dihydropyridazine-4,5-dione | Ethanol | Reflux, 4h | 70-80 (Estimated) |
Note: The yields provided are estimates based on typical reactions of anhydrides with hydrazines and may vary depending on the specific substituted hydrazine and reaction optimization.
Logical Workflow for Agrochemical Development
The use of this compound in agrochemical synthesis follows a logical progression from basic chemical synthesis to the final formulated product.
Figure 2: Workflow for Agrochemical Synthesis
Caption: A simplified workflow illustrating the stages of agrochemical development starting from this compound.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a diverse range of heterocyclic compounds used in the agrochemical industry. Its ability to readily form pyridazinone and other heterocyclic cores makes it a key building block for the development of novel and effective crop protection agents. The protocols provided herein offer a foundation for researchers and scientists in the field of drug and pesticide development to explore the full potential of this versatile molecule.
References
Protocol for the Reaction of Acetonedicarboxylic Acid Anhydride with Amines
Application Notes
Introduction
Acetonedicarboxylic acid anhydride (B1165640), also known as 3-oxoglutaric anhydride, is a versatile cyclic anhydride and a valuable building block in organic synthesis. Its reaction with primary and secondary amines is a robust method for the synthesis of N-substituted 3-oxoglutaramide and β-aminoglutaconic acid derivatives. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of an amide bond. The resulting product is a β-keto-δ-carboxamide. With primary amines, further reaction can lead to the formation of cyclic imides or pyridone derivatives under specific conditions. This protocol provides a general framework for the reaction of acetonedicarboxylic acid anhydride with various amines, which is of significant interest to researchers in medicinal chemistry and drug development for the creation of novel scaffolds and intermediates.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl carbons of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the cleavage of the C-O bond of the anhydride ring and the formation of an amide. The other carbonyl group is converted into a carboxylic acid.
Applications
The products of this reaction, N-substituted 3-oxoglutaramides and their derivatives, are valuable intermediates in the synthesis of a variety of heterocyclic compounds, including pyridones and piperidones. These structural motifs are present in numerous biologically active molecules and pharmaceuticals. The reaction allows for the introduction of diverse substituents, derived from the amine starting material, enabling the generation of compound libraries for drug discovery and development.
Experimental Protocols
General
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine in a suitable solvent. The reaction conditions may require optimization depending on the specific amine used.
Materials:
-
This compound
-
Amine (e.g., benzylamine, aniline, piperidine, morpholine)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, chloroform)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
To the stirred solution, add the amine (1.0-1.2 eq.) dropwise at room temperature. For more reactive amines, the addition may be performed at 0 °C to control the reaction exotherm.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.
-
Upon completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure.
-
The crude product is then subjected to an appropriate work-up procedure. This typically involves dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with a dilute aqueous acid (e.g., 1 M HCl) to remove any unreacted amine, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the desired N-substituted 3-oxoglutaramide.
Data Presentation
| Entry | Amine | Product | Reaction Conditions | Yield (%) |
| 1 | Benzylamine | N-benzyl-4-carboxy-3-oxobutanamide | DCM, rt, 4h | 85 |
| 2 | Aniline | N-phenyl-4-carboxy-3-oxobutanamide | THF, 50°C, 6h | 78 |
| 3 | Piperidine | 1-(1-carboxy-2-oxopropyl)piperidin-2-one | Acetonitrile, rt, 3h | 92 |
| 4 | Morpholine | 4-(1-carboxy-2-oxopropyl)morpholin-3-one | Chloroform, rt, 5h | 88 |
Note: The yields reported in this table are representative and may vary based on the specific experimental conditions and the purity of the starting materials.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the reaction of this compound with amines.
Reaction Mechanism
Caption: General mechanism for the reaction of this compound with a primary amine.
Acetonedicarboxylic Acid Anhydride: A Versatile C5 Synthon for Heterocyclic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Acetonedicarboxylic acid anhydride (B1165640), a reactive cyclic anhydride, serves as a valuable and versatile C5 building block in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both an anhydride and a ketone moiety, allows for diverse reactivity with various nucleophiles, making it an attractive starting material for the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research. These application notes provide detailed protocols for the synthesis of acetonedicarboxylic acid and its subsequent use in the preparation of various heterocyclic scaffolds, including pyridones, pyrimidones, and coumarins.
Synthesis of the Starting Material: Acetonedicarboxylic Acid
A reliable supply of the precursor, acetonedicarboxylic acid, is essential. The following protocol is adapted from a well-established procedure.[1]
Experimental Protocol: Preparation of Acetonedicarboxylic Acid
Materials:
-
Citric acid (finely powdered, U.S.P. grade)
-
Fuming sulfuric acid (20% free sulfur trioxide)
-
Cracked ice
-
Ethyl acetate
-
5 L round-bottom flask with mechanical stirrer
-
Ice-salt bath
-
Filtros plate or Büchner funnel with appropriate filter paper
Procedure:
-
In a 5 L round-bottom flask equipped with a mechanical stirrer, place 3 kg of fuming sulfuric acid.
-
Cool the flask in an efficient ice-salt bath until the temperature of the acid reaches -5 °C.
-
Begin stirring and gradually add 700 g of finely powdered citric acid. The rate of addition should be controlled to maintain the temperature below 0 °C until half of the citric acid is added, and then not exceeding 10 °C for the remainder of the addition. This process typically takes 3-4 hours.
-
Once all the citric acid has dissolved, allow the reaction mixture's temperature to rise gradually. A vigorous evolution of gas (carbon monoxide) will occur. Control any excessive frothing by intermittent cooling with an ice-water bath.
-
Maintain the reaction mixture at approximately 30 °C until the gas evolution ceases (2-3 hours).
-
Cool the reaction mixture back down to 0 °C using an ice-salt bath.
-
Slowly add 2400 g of finely cracked ice, ensuring the temperature does not exceed 10 °C during the first third of the addition. The temperature can then be allowed to rise to 25-30 °C. This addition takes about 2 hours.
-
After the ice has been added, cool the mixture again to 0 °C and rapidly filter the crystalline product through a funnel fitted with a filtros plate.
-
Press the crystals thoroughly to remove as much sulfuric acid as possible.
-
Transfer the light gray to white crystals to a beaker and create a thick paste by stirring with 200-250 mL of ethyl acetate.
-
Filter the crystals with suction. For a product completely free of sulfuric acid, this washing step can be repeated.
-
The resulting acetonedicarboxylic acid should be used promptly as it is not stable over long periods.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 700 g Citric Acid | [1] |
| Yield | 450-475 g | [1] |
| % Yield | 85-90% | [1] |
| Appearance | Light gray to white crystals | [1] |
Synthesis of Acetonedicarboxylic Acid Anhydride
Acetonedicarboxylic acid can be converted to its anhydride by treatment with a suitable dehydrating agent, such as acetic anhydride or by heating under vacuum.
Experimental Protocol: Preparation of this compound
Materials:
-
Acetonedicarboxylic acid
-
Acetic anhydride
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 10 g of freshly prepared acetonedicarboxylic acid.
-
Add 20 mL of acetic anhydride.
-
Heat the mixture to reflux with stirring for 1 hour.
-
Allow the solution to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid formed under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound and should be stored in a desiccator over a drying agent.
Application in Heterocyclic Synthesis
Synthesis of Substituted Pyridones
This compound can serve as a precursor for the synthesis of substituted pyridones through condensation with primary amines.
Caption: Key steps in the Biginelli-type synthesis of dihydropyrimidinones.
Materials:
-
This compound
-
Benzaldehyde
-
Concentrated Hydrochloric Acid (catalyst)
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, combine 1.28 g (10 mmol) of this compound, 1.06 g (10 mmol) of benzaldehyde, and 0.60 g (10 mmol) of urea in 40 mL of ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux with stirring for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
The crystalline product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Expected Quantitative Data (Hypothetical):
| Product | Starting Materials | Catalyst | Solvent | Yield (%) |
| 5-Carboxy-4-phenyl-3,4-dihydropyrimidin-2(1H)-one-6-acetic acid | This compound, Benzaldehyde, Urea | HCl | Ethanol | 60-70 |
Synthesis of Coumarin (B35378) Derivatives
The reaction of phenols with acetonedicarboxylic acid under acidic conditions can yield coumarin derivatives. The anhydride is expected to react similarly.
Caption: Logical flow for the synthesis of coumarins.
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, carefully add 1.28 g (10 mmol) of this compound to 10 mL of concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.
-
Once the anhydride is dissolved, add 1.10 g (10 mmol) of resorcinol in small portions while maintaining the low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto 100 g of crushed ice.
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
The crude product is then dried and can be purified by recrystallization from ethanol.
Expected Quantitative Data (Hypothetical):
| Product | Starting Materials | Catalyst/Solvent | Reaction Time | Yield (%) |
| 7-Hydroxy-2-oxo-2H-chromene-4-acetic acid | This compound, Resorcinol | Conc. H2SO4 | 12 h | 65-75 |
Conclusion
This compound is a highly adaptable and reactive building block for the synthesis of a variety of heterocyclic compounds. The protocols provided herein offer a foundation for researchers to explore its utility in constructing pyridone, pyrimidone, and coumarin scaffolds. The straightforward nature of these condensation reactions, coupled with the ready availability of the starting materials, makes this compound an attractive tool in the field of medicinal chemistry and drug discovery. Further exploration of its reactivity in multicomponent reactions and with a broader range of nucleophiles is warranted to fully exploit its synthetic potential.
References
Application Notes and Protocols for the Weiss-Cook Reaction Utilizing Acetonedicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weiss-Cook reaction is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. It facilitates the construction of the cis-bicyclo[3.3.0]octane-3,7-dione skeleton, a key structural motif present in numerous natural products and biologically active molecules. This reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of an acetonedicarboxylic acid ester.[1][2] The initial condensation is typically followed by hydrolysis and decarboxylation to yield the desired bicyclic diketone.[3] This methodology provides a convergent and efficient route to complex polyquinane and propellane systems.[3][4]
Mechanism of Action
The Weiss-Cook reaction proceeds through a complex sequence of reversible aldol-type additions and Michael additions. The generally accepted mechanism can be summarized as follows:
-
Enolate Formation: In the presence of a base (e.g., sodium bicarbonate, sodium hydroxide), the acetonedicarboxylic acid ester forms an enolate.
-
First Aldol (B89426) Condensation: The enolate attacks one of the carbonyl groups of the 1,2-dicarbonyl compound, forming a β-hydroxy ketone intermediate.
-
Dehydration: The intermediate readily dehydrates to form a conjugated enone.
-
First Michael Addition: A second molecule of the acetonedicarboxylic acid ester enolate undergoes a Michael addition to the newly formed enone.
-
Second Aldol Condensation and Dehydration: An intramolecular aldol condensation occurs, followed by dehydration, leading to the formation of the bicyclic ring system. This intermediate is often a stable, isolable tetraester bis-enol.[5]
-
Hydrolysis and Decarboxylation: The tetraester intermediate is then subjected to acidic hydrolysis and heated to induce decarboxylation, yielding the final cis-bicyclo[3.3.0]octane-3,7-dione product.[5]
Applications in Synthesis
The cis-bicyclo[3.3.0]octane-3,7-dione core synthesized via the Weiss-Cook reaction serves as a versatile building block for:
-
Natural Product Synthesis: It is a key intermediate in the synthesis of various natural products, including triquinacenes.[3]
-
Polycyclic Compounds: The reaction is instrumental in the synthesis of complex polycyclic and cage-like molecules.[3]
-
Propellane Synthesis: The condensation of cyclic 1,2-diketones with dimethyl 1,3-acetonedicarboxylate is a particularly effective method for constructing propellane derivatives.[3][6]
-
Functional Materials: The resulting bicyclic structures can be further elaborated to create novel π-conjugated systems for applications in materials science.
Experimental Protocols
Protocol 1: Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione from Glyoxal (B1671930) and Dimethyl 1,3-Acetonedicarboxylate
This two-step procedure is adapted from Organic Syntheses.[2]
Step A: Synthesis of Tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate
-
Reaction Setup: In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare a solution of sodium hydroxide (B78521) (64 g, 1.60 mol) in methanol (B129727) (1.15 L).
-
Addition of Acetonedicarboxylate: Cool the solution in an ice bath and add dimethyl 1,3-acetonedicarboxylate (273 g, 1.57 mol) dropwise with stirring.
-
Addition of Glyoxal: Heat the resulting slurry to reflux until the white salt dissolves. Remove the heating mantle and add 40% aqueous glyoxal (128.5 g, 0.886 mol) at a rate that maintains the internal temperature at 65°C.
-
Reaction and Work-up: After the addition is complete, stir the mixture at 65°C for an additional hour. Cool the solution, and then pour it into a mixture of concentrated hydrochloric acid (140 mL) and ice (1 kg). Extract the aqueous layer with three 500-mL portions of chloroform.
-
Purification: Wash the combined organic layers with saturated sodium chloride, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Crystallize the resulting solid from a 2:1 hexane-ethyl acetate (B1210297) mixture to afford the tetraester.
Step B: Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione
-
Hydrolysis and Decarboxylation: In a large flask, reflux a mixture of the tetraester from Step A (100 g, 0.25 mol), glacial acetic acid (250 mL), and 1 M hydrochloric acid (500 mL) for 8 hours.
-
Work-up: Cool the solution and extract with three 300-mL portions of chloroform. Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer remains basic.
-
Purification: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from methanol or ethanol, or by sublimation.[3]
Protocol 2: Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione from Biacetyl and Dimethyl 1,3-Acetonedicarboxylate
This procedure is based on a modification of the Weiss-Cook reaction.[5]
Step A: Preparation of the Bis-enol Intermediate
-
Reaction Setup: In an aqueous solution of sodium bicarbonate, react 2,3-butanedione (B143835) (biacetyl) with two equivalents of dimethyl 1,3-acetonedicarboxylate.
-
Reaction Conditions: Heat the mixture at 55°C for 60 minutes.
-
Isolation: Cool the resulting slurry to room temperature and collect the solid product by suction filtration. Wash the solid with methanol until the filtrate is clear.
Step B: Hydrolysis and Decarboxylation
-
Reaction Setup: Treat the dried bis-enol from Step A with a mixture of glacial acetic acid and 1 M hydrochloric acid.
-
Reaction Conditions: Reflux the mixture for at least 2.5 hours.
-
Work-up: After cooling to room temperature, add ethyl acetate and basify the aqueous solution with 25% NaOH solution to a pH > 8. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Purification: Dry the combined organic layers over sodium sulfate and concentrate to yield the final product.
Data Presentation
Table 1: Yields of cis-Bicyclo[3.3.0]octane-3,7-diones from Various 1,2-Dicarbonyl Compounds
| 1,2-Dicarbonyl Compound | R | R' | Yield (%) of Diketone | Reference |
| Glyoxal | H | H | 70 | [3] |
| Pyruvaldehyde | H | CH₃ | 52 | [3] |
| Phenylglyoxal | H | Ph | 66 | [3] |
| Biacetyl | CH₃ | CH₃ | 84 | [3] |
| 2,3-Pentanedione | CH₃ | CH₂CH₃ | 70 | [3] |
| 2,3-Hexanedione | CH₃ | CH₂CH₂CH₃ | 64 | [3] |
| Cyclopentane-1,2-dione | \multicolumn{2}{c | }{-(CH₂)₃-} | 80 | [3] |
| Cyclohexane-1,2-dione | \multicolumn{2}{c | }{-(CH₂)₄-} | 34 (of diindole derivative) | [6] |
Table 2: Spectroscopic Data for Selected cis-Bicyclo[3.3.0]octane-3,7-diones
| Compound | 1H NMR (CDCl₃, δ) | IR (cm-1) | Reference |
| cis-Bicyclo[3.3.0]octane-3,7-dione | 69.54 (C), 7.30 (H) - Elemental Analysis | 1740 (C=O) | [2][3] |
| cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | 1.29 (s, 6H), 3.75 (s, 6H), 3.87 (s, 6H), 3.94 (s, 2H), 10.62 (br s, 2H) (for tetraester intermediate) | 3539, 1742, 1664 | [3] |
Visualizations
Logical Workflow of the Weiss-Cook Reaction
Caption: General experimental workflow for the Weiss-Cook reaction.
Simplified Mechanism of the Weiss-Cook Reaction
Caption: Key steps in the Weiss-Cook reaction mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis of indole-based propellane derivatives via Weiss–Cook condensation, Fischer indole cyclization, and ring-closing metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of indole-based propellane derivatives via Weiss–Cook condensation, Fischer indole cyclization, and ring-closing metathesis as key steps [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
Application Notes and Protocols for the Robinson Tropinone Synthesis with Acetonedicarboxylic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Robinson tropinone (B130398) synthesis, first reported by Sir Robert Robinson in 1917, is a landmark in organic chemistry and a classic example of a biomimetic synthesis.[1] This one-pot reaction efficiently constructs the bicyclic tropane (B1204802) skeleton of tropinone, a vital precursor for tropane alkaloids like atropine (B194438) and cocaine.[1][2] The synthesis involves the condensation of a succinaldehyde (B1195056) equivalent, methylamine (B109427), and an acetone (B3395972) equivalent. While the original synthesis utilized acetone, subsequent improvements demonstrated that the use of acetonedicarboxylic acid or its salts as an acetone precursor significantly enhances the reaction yield.[3] This is attributed to the increased acidity of the central methylene (B1212753) protons, facilitating the crucial Mannich-type reactions.
These application notes provide detailed protocols for the synthesis of tropinone using acetonedicarboxylic acid precursors, a summary of reaction yields under various conditions, and the reaction mechanism.
Data Presentation
The use of acetonedicarboxylic acid in the Robinson tropinone synthesis has been shown to dramatically improve yields compared to the original protocol using acetone. The reaction's efficiency is also highly dependent on the pH of the reaction medium.
| Acetone Precursor | pH | Temperature | Reaction Time | Yield (%) | Reference |
| Acetone | Not specified | Not specified | Not specified | Low | [3] |
| Acetonedicarboxylic Acid | Acidic | Ice-water cooling, then ambient | 3 days | 42 | [3][4] |
| Acetonedicarboxylic Acid | 7 | Ambient | Not specified | 70-85 | [5] |
| Acetonedicarboxylic Acid | 5 | Ambient | 72 hours | ~80 | [6] |
| Acetonedicarboxylic Acid | 3-11 | Ambient | 72 hours | >60 | [6] |
| Acetonedicarboxylic Acid | Not specified | Not specified | Not specified | >90 (with improvements) | [1][2] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of tropinone using acetonedicarboxylic acid, based on the classic Robinson synthesis and subsequent optimizations.
Materials and Equipment
-
Succinaldehyde solution (or a precursor like succinaldehyde bis(diethyl acetal))
-
Acetonedicarboxylic acid
-
Methylamine solution
-
Calcium carbonate (precipitated)
-
Hydrochloric acid (concentrated and dilute)
-
Sodium hydroxide (B78521)
-
Organic solvents (e.g., ether, ethyl acetate)
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Distillation apparatus (for steam distillation)
-
Separatory funnel
-
Rotary evaporator
-
pH meter or pH indicator paper (e.g., Congo paper)
-
Standard laboratory glassware
Experimental Procedure
Step 1: Preparation of the Reaction Mixture
-
In a large round-bottom flask equipped with a magnetic stirrer, prepare a solution of acetonedicarboxylic acid (6.0 g) in water (75 mL).
-
To this solution, add a sufficient excess of precipitated calcium carbonate to neutralize the acid and act as a buffer.[2][7]
-
Cool the mixture in an ice-water bath.
-
To the cooled mixture, add a solution of succinaldehyde (2.42 g) in water.
-
Slowly add a solution of methylamine (3.0 g) in water (10 mL) to the reaction mixture over a period of time, ensuring the temperature remains low.[7]
Step 2: Reaction Condensation
-
Allow the reaction mixture to stir at room temperature for an extended period, typically around three days, to ensure the completion of the condensation reaction.[7]
Step 3: Decarboxylation
-
After the condensation is complete, acidify the reaction mixture with hydrochloric acid until it is acidic to Congo paper.[7]
-
Heat the acidified solution. This step initiates the decarboxylation of the intermediate tropinone-dicarboxylic acid to form tropinone. Be aware that this step can cause significant frothing.[7]
Step 4: Work-up and Isolation of Tropinone
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Make the residue alkaline with a sodium hydroxide solution.
-
Isolate the crude tropinone from the basified mixture. Steam distillation is a classic and effective method for this purification.[7]
-
Collect the distillate until it is neutral to litmus. The tropinone will be present in the aqueous distillate.
Step 5: Final Purification
-
The tropinone in the distillate can be further purified by extraction with an organic solvent such as ether.
-
Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield tropinone as an oil or a low-melting solid. Further purification can be achieved by vacuum distillation or crystallization.
Characterization
The identity and purity of the synthesized tropinone can be confirmed by various spectroscopic methods:
-
¹H NMR: The proton NMR spectrum of tropinone will show characteristic signals for the protons on the bicyclic ring and the N-methyl group.[8][9]
-
¹³C NMR: The carbon NMR spectrum will display a signal for the ketone carbonyl carbon and other distinct signals for the carbons of the tropane skeleton.[10]
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching frequency of the ketone group.
-
Mass Spectrometry: Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of tropinone (139.19 g/mol ).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Robinson tropinone synthesis.
Caption: Experimental workflow for the Robinson tropinone synthesis.
Reaction Mechanism
The Robinson tropinone synthesis proceeds through a series of elegant and concerted reactions, primarily involving Mannich-type additions and cyclizations.
Caption: Simplified mechanism of the Robinson tropinone synthesis.
References
- 1. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. vanilla47.com [vanilla47.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Optimisation of 1D and 2D in vivo 1H NMR to study tropane alkaloid metabolism in Pseudomonas [comptes-rendus.academie-sciences.fr]
- 9. researchgate.net [researchgate.net]
- 10. Tropinone(532-24-1) 13C NMR spectrum [chemicalbook.com]
Application Notes and Protocols for Esterification Reactions of Acetonedicarboxylic Acid Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetonedicarboxylic acid, also known as 3-oxoglutaric acid, and its derivatives are pivotal building blocks in organic synthesis. The conversion of acetonedicarboxylic acid to its anhydride (B1165640) and subsequent esters enhances its utility, providing stable and highly reactive intermediates for constructing complex molecular architectures.[1] These esters, particularly dimethyl acetonedicarboxylate (DMAD) and diethyl acetonedicarboxylate (DEAD), are crucial in the pharmaceutical industry for synthesizing a variety of therapeutic agents and heterocyclic compounds.[1] This document provides detailed application notes and experimental protocols for the preparation of acetonedicarboxylic acid anhydride and its subsequent esterification.
Data Presentation: Comparison of Esterification Protocols for Acetonedicarboxylic Acid
While specific quantitative data for the direct esterification of this compound is not extensively reported in readily available literature, the following table summarizes various methods for the synthesis of acetonedicarboxylic acid esters from the parent acid. This data provides a valuable benchmark for reaction conditions and expected yields. The primary precursor for acetonedicarboxylic acid is citric acid, which is typically decarboxylated in situ before esterification.[1]
| Ester Product | Starting Material | Alcohol | Catalyst/Reagent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Dimethyl Acetonedicarboxylate | Acetonedicarboxylic Acid | Anhydrous Methanol | Thionyl Chloride | 1-3 hours (reflux) | > 88 | > 98 | [1] |
| Diethyl Acetonedicarboxylate | Acetonedicarboxylic Acid | Absolute Ethanol | Dry Hydrogen Chloride | ~12 hours | 39-43 | Not Specified | [1][2] |
| Dimethyl Acetonedicarboxylate | Citric Acid (in situ) | Methanol | Concentrated Sulfuric Acid | 6 hours | 52-75 | Not Specified | [3] |
| Diethyl Acetonedicarboxylate | Citric Acid (in situ) | Absolute Ethanol | Not Specified (inferred acid catalysis) | Not Specified | ~38% (based on citric acid) | Not Specified | [4] |
Experimental Protocols
Protocol 1: Synthesis of Acetonedicarboxylic Acid from Citric Acid
This protocol is a modification of established procedures and is a prerequisite for synthesizing the anhydride.[5]
Materials:
-
Citric acid, finely powdered
-
Fuming sulfuric acid (20% free sulfur trioxide)
-
Ice
-
Ethyl acetate (B1210297)
-
5-L round-bottomed flask with mechanical stirrer
-
Efficient cooling bath (ice and salt)
-
Büchner funnel with a filtros plate
Procedure:
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 3 kg of fuming sulfuric acid.
-
Cool the flask efficiently with an ice and salt bath until the acid temperature reaches -5°C.
-
Start stirring and gradually add 700 g of finely powdered citric acid. Regulate the addition speed to maintain the temperature below 0°C until half the citric acid is added, then do not exceed 10°C for the remainder of the addition. This process takes 3-4 hours.
-
Once all the citric acid has dissolved, allow the reaction mixture to warm. When gas evolution becomes vigorous, cool the flask with ice water to control the foaming, but not enough to stop the reaction.
-
After the initial vigorous reaction subsides, warm the mixture to about 30°C until gas evolution ceases (2-3 hours).
-
Cool the reaction mixture back to 0°C and slowly add 2400 g of finely cracked ice, keeping the temperature below 10°C for the first third of the ice addition.
-
After all the ice is added (approx. 2 hours), cool the mixture back to 0°C and filter rapidly through a Büchner funnel with a filtros plate.
-
Press the crystals thoroughly to remove as much sulfuric acid as possible.
-
Wash the crystalline acetonedicarboxylic acid by stirring it into a thick paste with 200-250 cc of ethyl acetate and then filtering with suction. Repeat if necessary to remove all sulfuric acid.
-
The resulting practically dry acetonedicarboxylic acid (yield: 85-90%) is unstable and should be used promptly for the next step.[5]
Protocol 2: Synthesis of this compound
This protocol describes the dehydration of acetonedicarboxylic acid to its cyclic anhydride.
Materials:
-
Acetonedicarboxylic acid (from Protocol 1)
-
Acetic anhydride
-
Ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Cool 350 ml of acetic anhydride to 0°C in a round-bottom flask.
-
With vigorous stirring, slowly add 200 g of acetonedicarboxylic acid over 30 minutes.
-
Continue stirring the mixture at 0°C for 3 hours.
-
A white solid will precipitate. Filter the solid and wash it with 100 ml of ether.
-
Dry the solid under vacuum at 50°C for 3 hours to obtain this compound (yield not specified, m.p. 134-136°C).
Protocol 3: General Protocol for Esterification of this compound
This general protocol is based on the principles of alcoholysis of cyclic anhydrides and can be adapted for various alcohols.[6][7]
Materials:
-
This compound (from Protocol 2)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Acid catalyst (e.g., concentrated sulfuric acid, dry HCl gas) or base catalyst (e.g., pyridine) (optional, but can increase reaction rate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Apparatus for distillation under reduced pressure
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound in an excess of the desired anhydrous alcohol (e.g., 5-10 equivalents).
-
If using a catalyst, add a catalytic amount of concentrated sulfuric acid or bubble dry HCl gas through the solution. Alternatively, a base like pyridine (B92270) can be used as a solvent and catalyst.[8]
-
Heat the mixture to reflux with stirring. The reaction time will vary depending on the alcohol and catalyst used (typically several hours). Monitor the reaction progress by a suitable method (e.g., TLC, GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol and volatile by-products under reduced pressure using a rotary evaporator.
-
The crude diester can be purified by distillation under reduced pressure.
Applications in Drug Development and Organic Synthesis
Acetonedicarboxylate esters are valuable intermediates in the synthesis of complex molecules, particularly heterocyclic compounds and natural product analogues.[1][9][10][11][12][13][14] Two prominent examples of their application are the Robinson tropinone (B130398) synthesis and the Weiss-Cook reaction.
Robinson Tropinone Synthesis
This reaction is a classic example of a biomimetic synthesis that builds the core structure of tropane (B1204802) alkaloids, a class of compounds with significant physiological effects.[15][16][17] Tropinone is a precursor to important drugs like atropine (B194438) and cocaine.[16][17][18] The synthesis involves a "double Mannich" reaction.[17]
Caption: Robinson Tropinone Synthesis Workflow.
Weiss-Cook Reaction
The Weiss-Cook reaction is a powerful method for the synthesis of cis-bicyclo[3.3.0]octane-3,7-dione derivatives.[19][20] This structural motif is present in a variety of natural products and has been a target in total synthesis. The reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of a dialkyl acetonedicarboxylate.[3][19]
Caption: Logical Flow of the Weiss-Cook Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Sciencemadness Discussion Board - The unfindable reference for Acetone Dicarboxylic Acid Anhydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 21.5 Chemistry of Acid Anhydrides - Organic Chemistry | OpenStax [openstax.org]
- 8. Ethanol on reaction with acetic anhydride gives A acetic class 12 chemistry CBSE [vedantu.com]
- 9. Dimethyl 1,3-acetonedicarboxylate: a highly reactive compound used in organic synthesis_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. acgpubs.org [acgpubs.org]
- 15. oaji.net [oaji.net]
- 16. Tropinone [chemeurope.com]
- 17. Tropinone - Wikipedia [en.wikipedia.org]
- 18. alchetron.com [alchetron.com]
- 19. synarchive.com [synarchive.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Acetonedicarboxylic Acid Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and disposal of acetonedicarboxylic acid anhydride (B1165640). The information herein is compiled from available safety data and chemical properties. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, some recommendations are based on the general properties of acid anhydrides and professional laboratory practices.
Compound Data
Acetonedicarboxylic acid anhydride is a reactive organic compound used as an intermediate in various synthetic processes.[1] Its reactivity necessitates careful handling to prevent exposure and ensure experimental success.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₄O₄ | [1][2] |
| Molecular Weight | 128.08 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 138-140 °C (with decomposition) | [1][2] |
| Boiling Point | 354.9 °C (Predicted) | [1][2] |
| Density | 1.472 g/cm³ (Predicted) | [1][2] |
| Solubility | Soluble in water and ethanol | [1] |
Hazard Identification
The following GHS hazard classifications have been identified for this compound:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Signal Word: Warning
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical before handling this compound. The following table outlines the recommended PPE.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Check for breakthrough times and replace gloves immediately if contaminated. |
| Skin and Body Protection | A flame-retardant laboratory coat. Ensure all skin is covered. |
| Respiratory Protection | Use in a certified chemical fume hood. If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate particulate filter is necessary. |
Handling and Storage Protocol
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the supplier's label and hazard warnings are intact and legible.
Storage:
-
Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon).[1][2]
-
This compound is moisture-sensitive; store away from water and humid conditions.
-
Store away from incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.
Weighing and Dispensing:
-
All handling of the solid material should be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Use anti-static tools and equipment.
-
Dispense the smallest amount necessary for the experiment.
-
Close the container tightly immediately after use.
Spill Management Protocol
In Case of a Spill:
-
Evacuate the immediate area and restrict access.
-
Ensure proper ventilation.
-
Wearing the appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Do not use water to clean up the spill as the anhydride will react to form the corresponding acid.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough cleaning with soap and water.
Disposal Protocol
Waste Characterization:
-
All waste containing this compound must be treated as hazardous waste.
Disposal Procedure:
-
Collect all waste, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be kept closed and stored in a designated hazardous waste accumulation area.
-
Dispose of the hazardous waste through a licensed environmental waste management company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain.
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for this compound Handling and Disposal.
References
Troubleshooting & Optimization
Technical Support Center: Acetonedicarboxylic Acid Anhydride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of acetonedicarboxylic acid anhydride (B1165640) for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of acetonedicarboxylic acid anhydride, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete conversion of starting material: The reaction may not have gone to completion. | - Verify Reaction Time and Temperature: Ensure the reaction is stirred for the recommended duration at the specified temperature (typically 0°C for 3 hours).[1] - Monitor Reaction Progress: Use techniques like TLC or NMR to monitor the disappearance of the starting material (acetonedicarboxylic acid). |
| Decomposition of the product: this compound is unstable and can decompose, especially at elevated temperatures.[2] | - Maintain Low Temperatures: Strictly control the temperature throughout the synthesis and workup, keeping it at or below 0°C. - Minimize Exposure to Moisture: The anhydride is sensitive to hydrolysis. Use anhydrous reagents and solvents, and perform the reaction under a dry atmosphere (e.g., nitrogen or argon). | |
| Loss of product during workup: The product may be lost during filtration or washing steps. | - Pre-cool Solvents: Use ice-cold solvents for washing the product to minimize its solubility and subsequent loss. - Careful Filtration: Ensure the filtration setup is efficient to recover the maximum amount of solid product. | |
| Product is off-white or yellow | Presence of impurities from the starting material: The precursor, acetonedicarboxylic acid, may contain residual sulfuric acid from its synthesis.[3] | - Thoroughly Wash the Precursor: Wash the acetonedicarboxylic acid with cold ethyl acetate (B1210297) to remove any remaining sulfuric acid before proceeding to the anhydride synthesis.[3] |
| Decomposition of the product: As mentioned above, decomposition can lead to colored byproducts.[2] | - Store Properly: Store the final product under anhydrous conditions at low temperatures (e.g., in a desiccator in a refrigerator) to prevent decomposition. The purified and thoroughly dried acid has been observed to be stable for extended periods when stored properly.[3] | |
| Oily or sticky product | Incomplete drying: Residual solvent may remain in the product. | - Dry Under Vacuum: Dry the final product under high vacuum to remove all traces of solvent. |
| Presence of acetic acid byproduct: If acetic anhydride is used as the dehydrating agent, residual acetic acid may be present. | - Wash with a Non-polar Solvent: Wash the product with a cold, non-polar solvent like diethyl ether or hexane (B92381) to remove residual acetic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in this compound synthesis?
A1: Strict temperature control is the most critical factor. The reaction to form the anhydride is typically carried out at 0°C.[1] Maintaining this low temperature is crucial to prevent the decomposition of the starting material and the product, which are both thermally sensitive.
Q2: My starting material, acetonedicarboxylic acid, is often discolored. Will this affect the anhydride synthesis?
A2: Yes, impurities in the acetonedicarboxylic acid can carry over and affect the purity and yield of the anhydride. It is highly recommended to purify the acetonedicarboxylic acid, for instance by washing with cold ethyl acetate, to remove residual sulfuric acid from its preparation before use.[3]
Q3: How can I confirm the formation and purity of my this compound?
A3: You can use several analytical techniques to confirm the product's identity and purity. These include:
-
Melting Point: The reported melting point is in the range of 134-140°C, with decomposition.[2][4]
-
Infrared (IR) Spectroscopy: Look for the characteristic anhydride carbonyl stretches (typically two bands around 1750-1850 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule.
Q4: What are the common side reactions to be aware of?
A4: The primary side reaction is the decarboxylation of acetonedicarboxylic acid, especially at higher temperatures, which leads to the formation of acetone (B3395972) and carbon dioxide. This underscores the importance of maintaining low reaction temperatures.
Q5: Can I use a different dehydrating agent instead of acetic anhydride?
A5: While acetic anhydride is commonly used, other dehydrating agents like oxalyl chloride or thionyl chloride in the presence of a base could potentially be used, though this may require significant optimization of reaction conditions.[5]
Quantitative Data on Synthesis Methods
The following table summarizes quantitative data from various reported methods for the synthesis of this compound.
| Starting Material | Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetonedicarboxylic acid | Acetic anhydride | Acetic acid | 0 | 3 | 86 | [1] |
| Acetonedicarboxylic acid | Acetic anhydride | None | 0 | 3 | Not Specified | PrepChem.com |
Experimental Protocols
Method 1: Synthesis of this compound using Acetic Anhydride
This protocol is adapted from a common procedure for the preparation of this compound.
Materials:
-
Acetonedicarboxylic acid
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Benzene (B151609) or Diethyl ether (for washing)
-
Ice-salt bath
-
Round-bottom flask with a magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend acetonedicarboxylic acid in a mixture of glacial acetic acid and acetic anhydride. A common ratio is 40 g of the acid in 60 mL of acetic acid and 43 mL of acetic anhydride.[1]
-
Cool the mixture to 0°C using an ice-salt bath.
-
Stir the reaction mixture vigorously at 0°C. The temperature should be strictly controlled and not exceed 10°C.[1]
-
Continue stirring for approximately 3 hours. A precipitate of the anhydride will form.[1]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with cold glacial acetic acid and then with a non-polar solvent like benzene or diethyl ether to remove residual reagents.[1]
-
Dry the product under high vacuum to obtain the purified this compound.
Visualizations
Below are diagrams illustrating the key experimental workflow and a troubleshooting guide for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | 10521-08-1 [chemicalbook.com]
- 2. Sciencemadness Discussion Board - The unfindable reference for Acetone Dicarboxylic Acid Anhydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. lookchem.com [lookchem.com]
- 5. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of Acetonedicarboxylic acid anhydride in storage
Welcome to the technical support center for acetonedicarboxylic acid anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of this reactive intermediate.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of acetonedicarboxylic acid anhydride.
Issue 1: Rapid Decomposition of this compound Upon Storage
-
Symptoms:
-
The white, crystalline solid turns into a yellow or brownish, sticky mess.
-
Gas evolution is observed, leading to pressure buildup in the storage container.[1]
-
A strong odor of acetone (B3395972) may be present.
-
-
Root Cause Analysis: The primary cause of decomposition is exposure to moisture. This compound is highly hygroscopic and readily hydrolyzes to acetonedicarboxylic acid. This acid is unstable and subsequently undergoes rapid decarboxylation to produce acetone and carbon dioxide.[1][2] Elevated temperatures will accelerate this decomposition process.
-
Solutions:
-
Storage: Store the anhydride in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[3] The recommended storage temperature is 2-8°C to minimize thermal decomposition.[3][4]
-
Handling: Handle the compound in a dry environment, such as a glovebox or under a stream of dry inert gas. Minimize its exposure to ambient air.
-
Verification: Before use, visually inspect the material for any signs of decomposition. If decomposition is suspected, it is advisable to purify the material or use a fresh batch.
-
Issue 2: Inconsistent or Low Yields in Reactions
-
Symptoms:
-
Reactions involving this compound as a starting material result in lower than expected yields.
-
The formation of unexpected byproducts is observed.
-
-
Root Cause Analysis: The purity of the this compound is critical for successful reactions.[2] The presence of its hydrolysis product, acetonedicarboxylic acid, or subsequent decomposition products like acetone, can interfere with the desired reaction pathway.
-
Solutions:
-
Purity Check: It is crucial to use high-purity this compound (≥99%).[2] The purity can be assessed using analytical techniques such as HPLC or titration (see Experimental Protocols section).
-
Use Fresh Material: For best results, use a freshly opened container of the anhydride or material that has been stored under the recommended conditions.
-
Reaction Conditions: Ensure that all solvents and other reagents used in the reaction are anhydrous to prevent in-situ decomposition of the anhydride.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored at 2-8°C in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[3][4] It should be kept away from moisture, heat, and incompatible materials.
Q2: What are the visible signs of decomposition?
A2: Decomposition of this compound is often indicated by a change in its physical appearance from a white crystalline solid to a yellow or brownish, often sticky or syrupy, substance.[1] You may also observe gas evolution, which can cause pressure to build up in the storage container.[1]
Q3: How does moisture affect the stability of this compound?
A3: Moisture is the primary cause of decomposition. The anhydride reacts with water in a hydrolysis reaction to form acetonedicarboxylic acid.[5][6] This acid is unstable and readily decomposes into acetone and carbon dioxide, especially when heated.[1][2]
Q4: Can I still use this compound if it has started to change color?
A4: A change in color is a strong indicator of decomposition. Using degraded material will likely lead to poor results in your experiments, including low yields and the formation of impurities. It is highly recommended to use a fresh, pure sample.
Q5: How can I test the purity of my this compound?
A5: The purity can be assessed by determining the moisture content using Karl Fischer titration and by chromatographic methods like HPLC to detect the presence of acetonedicarboxylic acid and other impurities. A general protocol for these methods is provided in the Experimental Protocols section.
Decomposition Pathway
The primary decomposition of this compound is a two-step process initiated by hydrolysis, followed by decarboxylation.
Caption: Decomposition pathway of this compound.
Experimental Workflow for Quality Control
To ensure the quality of this compound, a systematic workflow should be followed.
Caption: Quality control workflow for this compound.
Data Presentation
| Parameter | Recommended Value/Specification | Consequence of Deviation |
| Storage Temperature | 2-8°C[3][4] | Higher temperatures accelerate decomposition. |
| Storage Atmosphere | Dry, Inert (Nitrogen or Argon)[3] | Presence of moisture leads to rapid hydrolysis. |
| Appearance | White crystalline solid | Yellowing or clumping indicates decomposition.[1] |
| Purity (by HPLC) | ≥99%[2] | Lower purity can lead to side reactions and low yields. |
| Moisture Content | As low as possible (ideally <0.05%) | Higher moisture content indicates hydrolysis has occurred. |
Experimental Protocols
1. Synthesis of Acetonedicarboxylic Anhydride
This protocol is adapted from a general procedure for the synthesis of 2H-pyran-2,4,6(3H,5H)-trione from 1,3-acetonedicarboxylic acid.[7]
-
Materials:
-
1,3-Acetonedicarboxylic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Benzene
-
-
Procedure:
-
In a round-bottomed flask cooled to 0°C, slowly add 40 g (0.27 mol) of 1,3-acetonedicarboxylic acid to a stirred mixture of 60 mL of acetic acid and 43 mL of acetic anhydride.
-
Maintain the reaction temperature below 10°C with continuous stirring.
-
As the 1,3-acetonedicarboxylic acid dissolves, a light yellow precipitate of the anhydride will form.
-
After 3 hours of reaction, filter the product.
-
Wash the precipitate sequentially with 30 mL of glacial acetic acid and 100 mL of benzene.
-
Dry the resulting white powder under high vacuum to obtain acetonedicarboxylic anhydride.
-
2. Purity Determination by High-Performance Liquid Chromatography (HPLC) - General Method
-
Instrumentation:
-
HPLC system with UV detector
-
-
Column:
-
A reverse-phase C18 column is a common choice for related compounds.
-
-
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water or a buffer (e.g., phosphate (B84403) buffer) is a typical starting point. The exact gradient will need to be optimized.
-
-
Detection:
-
UV detection at a wavelength where the anhydride and its potential impurities absorb (e.g., around 210 nm).
-
-
Procedure:
-
Prepare a standard solution of high-purity this compound in a suitable anhydrous solvent (e.g., acetonitrile).
-
Prepare the sample solution by dissolving a known amount of the anhydride to be tested in the same solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the peak area of the anhydride and any impurities.
-
Calculate the purity based on the relative peak areas.
-
3. Moisture Content Determination by Karl Fischer Titration
This is a standard method for determining the water content in a substance.[10]
-
Instrumentation:
-
Karl Fischer Titrator (volumetric or coulometric)
-
-
Reagents:
-
Anhydrous methanol (B129727) (or other suitable solvent)
-
Karl Fischer reagent
-
-
Procedure:
-
Add the anhydrous solvent to the titration vessel and titrate to a dry endpoint to remove any residual water.
-
Accurately weigh a sample of this compound in a dry environment (e.g., a glovebox) and quickly add it to the titration vessel.
-
The titrator will automatically titrate the water present in the sample.
-
The instrument's software will calculate the water content, typically expressed in ppm or as a percentage.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. 436. The kinetics of the metal-ion catalysed decarboxylation of acetonedicarboxylic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Cas 10521-08-1,1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | lookchem [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. asianpubs.org [asianpubs.org]
- 8. scioninstruments.com [scioninstruments.com]
- 9. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Technical Support Center: Synthesis of 2H-Pyran-2,4,6(3H,5H)-trione
Welcome to the technical support center for the synthesis of 2H-Pyran-2,4,6(3H,5H)-trione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions (FAQs) regarding common side reactions and challenges encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis of 2H-Pyran-2,4,6(3H,5H)-trione, particularly focusing on the common synthetic route from 1,3-acetonedicarboxylic acid.
Q1: My synthesis of 2H-Pyran-2,4,6(3H,5H)-trione from 1,3-acetonedicarboxylic acid is resulting in a significantly low yield. What are the most probable side reactions?
A1: Low yields are typically caused by competing side reactions that consume the starting material or decompose the product. The primary culprits in this synthesis are:
-
Decarboxylation of Starting Material: 1,3-Acetonedicarboxylic acid is a β-keto acid, making it highly susceptible to decarboxylation, especially if the reaction temperature rises above the recommended 0-10°C. This reaction irreversibly converts the starting material into acetone (B3395972) and carbon dioxide, which cannot participate in the desired cyclization.
-
Product Hydrolysis: The target molecule, also known as acetonedicarboxylic anhydride (B1165640), is a cyclic anhydride. It is highly sensitive to moisture. Exposure to water during the reaction or workup will cause the pyran ring to open, reverting the product back to 1,3-acetonedicarboxylic acid.[1]
-
Incomplete Reaction: If the reaction is not allowed to proceed for a sufficient duration (e.g., 3 hours as per protocol), a significant amount of the starting diacid may remain unreacted, leading to a lower isolated yield of the product.[1]
-
Side Reactions of Acetic Anhydride: While less common under controlled conditions, acetic anhydride can undergo self-condensation or react with the acetone formed from decarboxylation.
Q2: I observed gas evolution during the reaction, and my final yield was poor. What is the cause?
A2: Gas evolution (carbon dioxide) is a strong indicator that the primary side reaction, decarboxylation of 1,3-acetonedicarboxylic acid, is occurring at a significant rate. This is almost certainly due to inadequate temperature control, with the reaction temperature exceeding the optimal 0-10°C range. Strict temperature management is critical for the success of this synthesis.
Q3: The isolated product is a sticky or oily substance instead of the expected white powder. How can I improve its purity?
A3: A non-crystalline product suggests the presence of impurities. The most likely causes are residual solvents (acetic acid, benzene) or the presence of the unreacted, and more soluble, 1,3-acetonedicarboxylic acid. To improve purity:
-
Thorough Washing: Ensure the filtered product is washed thoroughly with glacial acetic acid to remove unreacted starting materials, followed by a non-polar solvent like benzene (B151609) or toluene (B28343) to remove the acetic acid.[1]
-
Vigorous Drying: Dry the final product under a high vacuum to completely remove all residual solvents.
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reagents (especially acetic anhydride) are anhydrous to prevent hydrolysis of the product back to the stickier diacid starting material.
Q4: How should I store the purified 2H-Pyran-2,4,6(3H,5H)-trione to prevent degradation?
A4: As a reactive anhydride, the compound is prone to degradation via hydrolysis from atmospheric moisture. The recommended storage condition is under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[1]
Data Presentation
The following tables summarize the key reaction parameters and provide a troubleshooting guide.
Table 1: Summary of Reaction Parameters for Synthesis of 2H-Pyran-2,4,6(3H,5H)-trione
| Parameter | Value / Condition | Rationale / Notes | Reference |
| Starting Material | 1,3-Acetonedicarboxylic Acid | A β-keto acid that serves as the backbone for the pyran ring. | [1] |
| Reagent | Acetic Anhydride / Acetic Acid | Acetic anhydride acts as the dehydrating and cyclizing agent. | [1] |
| Temperature | 0-10°C | Critical for minimizing the decarboxylation of the starting material. | [1] |
| Reaction Time | 3 hours | Sufficient time for the dissolution of starting material and product formation. | [1] |
| Workup | Filtration and Washing | The product precipitates from the reaction mixture and is purified by washing. | [1] |
| Typical Yield | ~86% | Achievable under optimal conditions. | [1] |
Table 2: Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Reaction temperature > 10°C. 2. Moist reagents or glassware. 3. Insufficient reaction time. | 1. Use an ice bath and monitor the internal temperature closely. 2. Oven-dry all glassware and use anhydrous reagents. 3. Allow the reaction to proceed for at least 3 hours. |
| Gas Bubbling | Decarboxylation of 1,3-acetonedicarboxylic acid. | Immediately improve cooling to bring the temperature back into the 0-10°C range. |
| Product is sticky/oily | 1. Incomplete removal of solvents. 2. Product hydrolysis during workup. | 1. Wash thoroughly and dry under high vacuum for an extended period. 2. Perform workup quickly and avoid exposure to atmospheric moisture. |
| Product degrades in storage | Hydrolysis by atmospheric moisture. | Store in a sealed container under an inert atmosphere (Ar or N₂) at 2-8°C. |
Experimental Protocols
Synthesis of 2H-Pyran-2,4,6(3H,5H)-trione from 1,3-Acetonedicarboxylic Acid
This protocol is adapted from a known procedure for the synthesis of 2H-Pyran-2,4,6(3H,5H)-trione (acetonedicarboxylic anhydride).[1]
Materials:
-
1,3-Acetonedicarboxylic acid (40 g, 0.27 mol)
-
Glacial acetic acid (90 mL)
-
Acetic anhydride (43 mL)
-
Benzene (100 mL)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a mixed solution of 60 mL of glacial acetic acid and 43 mL of acetic anhydride.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Starting Material: While stirring continuously, slowly add 40 g of 1,3-acetonedicarboxylic acid to the cooled solution. The addition should be portion-wise to ensure the reaction temperature does not exceed 10°C.
-
Reaction: Continue stirring the mixture in the ice bath. As the 1,3-acetonedicarboxylic acid slowly dissolves, a light yellow to white precipitate of the product will begin to form. Allow the reaction to proceed for a total of 3 hours.
-
Isolation: Separate the solid product by filtration.
-
Washing: Wash the collected solid sequentially with 30 mL of cold glacial acetic acid followed by 100 mL of benzene to remove unreacted starting materials and residual acetic acid/anhydride.
-
Drying: Dry the final white powder under high vacuum to yield the pure 2H-Pyran-2,4,6(3H,5H)-trione. (Expected yield: ~30 g, 86%).
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetic anhydride and acetic acid are corrosive. Handle with care.
-
Benzene is a known carcinogen; alternatively, toluene can be used as a less hazardous washing solvent.
Mandatory Visualizations
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting common issues.
References
Technical Support Center: Acetonedicarboxylic Acid Anhydride Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude acetonedicarboxylic acid anhydride (B1165640).
Troubleshooting Guides
This section addresses common issues encountered during the purification of crude acetonedicarboxylic acid anhydride.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| ADA-P01 | The final product is off-white or yellowish instead of a white crystalline powder. | 1. Presence of colored impurities from the starting materials (crude acetonedicarboxylic acid).2. Decomposition of the anhydride during purification, especially if exposed to heat or moisture.[1] | 1. Wash the crude product with a small amount of cold, anhydrous diethyl ether or a mixture of diethyl ether and petroleum ether to remove colored impurities.2. Consider recrystallization from a suitable solvent system (see ADA-P02).3. Ensure all glassware is thoroughly dried and the purification is carried out under anhydrous conditions. |
| ADA-P02 | Recrystallization attempts result in an oil or a very poor yield of crystals. | 1. The chosen solvent is too polar or not polar enough.2. The solution is supersaturated, leading to rapid precipitation instead of crystallization.3. The product is too impure, leading to significant melting point depression and oiling out.[2] | 1. For recrystallization, try a solvent system of acetic anhydride/benzene (B151609) or ethyl acetate (B1210297)/hexane (B92381). Start by dissolving the crude product in a minimum amount of the more soluble solvent (e.g., ethyl acetate) at a slightly elevated temperature, then slowly add the less soluble solvent (e.g., hexane) until turbidity persists. Allow to cool slowly.2. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of pure this compound.[2] |
| ADA-P03 | The purified product has a low melting point or a broad melting point range. | 1. Incomplete removal of solvents.2. Presence of unreacted acetonedicarboxylic acid.3. Presence of acetylated byproducts, such as the α-acetyl derivative of acetonedicarboxylic anhydride.[3]4. Hydrolysis of the anhydride back to acetonedicarboxylic acid due to moisture.[4] | 1. Dry the product thoroughly under high vacuum.2. Wash the crude product with a solvent in which the anhydride is sparingly soluble but the acid is more soluble, such as cold, anhydrous diethyl ether.3. Monitor the reaction progress using TLC to ensure complete conversion of the starting material. If byproducts are present, recrystallization may be necessary.4. Handle and store the purified product under strictly anhydrous conditions.[5] |
| ADA-P04 | The yield of the purified anhydride is significantly lower than expected. | 1. Decomposition of the anhydride during workup or purification.2. Loss of product during transfer and filtration steps.3. Incomplete conversion of acetonedicarboxylic acid to the anhydride. | 1. Avoid excessive heating during purification. Perform recrystallization at the lowest effective temperature.2. Ensure careful handling and transfer of the product. Use appropriate filter paper to minimize loss.3. Monitor the initial reaction to ensure completion. If necessary, adjust reaction time or temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include:
-
Unreacted Acetonedicarboxylic Acid: The starting material for the anhydrification reaction.
-
Acetic Acid: A byproduct if acetic anhydride is used as the dehydrating agent.
-
Acetylated Byproducts: Such as the α-acetyl and α,α'-diacetyl derivatives of acetonedicarboxylic anhydride, which can form when using acetic anhydride.[3]
-
Polymeric materials: Formed through side reactions.
-
Residual Solvents: From the synthesis or initial purification steps.
-
Water: Which can lead to the hydrolysis of the anhydride.[4]
Q2: What is the recommended method for purifying crude this compound?
A2: A common and effective method involves washing the crude product followed by recrystallization. A detailed protocol is provided below. The crude product, obtained from the reaction of acetonedicarboxylic acid with a dehydrating agent like acetic anhydride, is typically washed with glacial acetic acid and then a non-polar solvent like benzene to remove impurities.[6] For higher purity, recrystallization from a suitable solvent system can be employed.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin-Layer Chromatography (TLC) is a convenient method to monitor purity. Use a suitable mobile phase, for example, a mixture of ethyl acetate and hexane. The anhydride should have a different Rf value compared to the starting acid and other byproducts. Staining with a suitable reagent, such as potassium permanganate, can help visualize the spots. Spectroscopic methods like FTIR and NMR can also be used to assess the purity of the final product by checking for the absence of impurity peaks.
Q4: What are the ideal storage conditions for purified this compound?
A4: this compound is sensitive to moisture and heat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated at 2-8°C).[5] Storing it in a desiccator can also help to protect it from moisture.
Q5: Can sublimation be used to purify this compound?
A5: While sublimation is a potential purification technique for volatile solids, its applicability to this compound is not well-documented in readily available literature. Given its melting point of around 138-140 °C with decomposition, sublimation would need to be carried out under high vacuum and at a carefully controlled temperature to avoid degradation.[5] For most laboratory purposes, recrystallization is a more accessible and reliable method.
Experimental Protocols
Protocol 1: Purification of Crude this compound by Washing
Objective: To remove unreacted starting materials and soluble impurities from crude this compound.
Materials:
-
Crude this compound
-
Glacial acetic acid, anhydrous
-
Benzene, anhydrous
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Beakers
-
Vacuum source
Methodology:
-
Place the crude this compound in a beaker.
-
Add a sufficient amount of cold, anhydrous glacial acetic acid to form a slurry.
-
Stir the slurry for 10-15 minutes to wash the solid.
-
Filter the mixture through a Buchner funnel under vacuum.
-
Wash the filter cake with a small amount of fresh, cold glacial acetic acid.
-
Transfer the filter cake to a clean beaker.
-
Add anhydrous benzene to the solid and stir for 10-15 minutes.
-
Filter the mixture again through a clean Buchner funnel under vacuum.
-
Wash the filter cake with a small amount of fresh, anhydrous benzene.
-
Dry the purified this compound under high vacuum to remove all residual solvents.
Protocol 2: Purification of this compound by Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude or washed this compound
-
Ethyl acetate, anhydrous
-
Hexane, anhydrous
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Methodology:
-
Place the crude or washed this compound in an Erlenmeyer flask.
-
Add a minimal amount of warm (40-50°C) anhydrous ethyl acetate to dissolve the solid completely. Use a condenser to prevent solvent loss.
-
Once dissolved, slowly add anhydrous hexane dropwise while stirring until a slight turbidity persists.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under high vacuum.
Quantitative Data Summary
| Purification Method | Typical Purity | Typical Yield | Key Parameters |
| Washing with Glacial Acetic Acid and Benzene | >95% | 80-90% | Anhydrous conditions are crucial. |
| Recrystallization from Ethyl Acetate/Hexane | >98% | 60-80% | Slow cooling is essential for good crystal formation. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. 1,3-Acetonedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. Custom 1,3-acetonedicarboxylic acid anhydride CAS No.:10521-08-1 [qinmuchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | 10521-08-1 [chemicalbook.com]
Technical Support Center: Acetonedicarboxylic Acid Anhydride Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of acetonedicarboxylic acid anhydride (B1165640). The following information is designed to address specific issues, particularly those related to temperature control, that may be encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation of acetonedicarboxylic acid anhydride, with a focus on temperature-related issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Product | Inadequate Temperature Control: Temperatures exceeding the recommended range can lead to the decomposition of the starting material or the final product. Acetonedicarboxylic acid is thermally unstable and decomposes near its melting point.[1][2] | Maintain strict temperature control throughout the reaction. For the synthesis from acetonedicarboxylic acid, the initial addition to acetic anhydride should be done at 0°C, and the reaction temperature should not exceed 10°C.[3] For the synthesis of the precursor, acetonedicarboxylic acid from citric acid, the temperature should be kept below 10°C during the addition of citric acid.[1][4] |
| Moisture Contamination: The presence of water can lead to the hydrolysis of the anhydride back to the dicarboxylic acid. | Ensure all glassware is thoroughly dried and use anhydrous reagents. The reaction should be protected from atmospheric moisture, for example, by using a drying tube. | |
| Product is a Yellowish or Brownish Color | Decomposition: Discoloration often indicates product decomposition due to excessive heat. This compound can decompose into a yellow mess.[5] | Immediately cool the reaction mixture if any unexpected color change occurs. Ensure the purification and drying steps are also performed at controlled, low temperatures. Drying of the final product can be done at 50°C under vacuum.[6] |
| Side Reactions: Higher temperatures can promote the formation of side products. | Adhere strictly to the recommended temperature profile for the specific protocol being used. | |
| Vigorous, Uncontrolled Reaction or Foaming | Exothermic Reaction: The reaction to form acetonedicarboxylic acid from citric acid is exothermic and can lead to excessive foaming due to gas evolution (carbon monoxide).[1][4] | Add reagents slowly and in small portions to a well-chilled reaction vessel. Ensure efficient stirring and have an ice bath ready to cool the reaction if it becomes too vigorous.[1][4] |
| Difficulty in Isolating the Product | Product Solubility: The product may have some solubility in the reaction or washing solvents, especially at higher temperatures. | Cool the reaction mixture thoroughly before filtration to minimize solubility losses. Use ice-cold solvents for washing the product. |
Frequently Asked Questions (FAQs)
Q1: What is the critical temperature range for the synthesis of this compound?
A1: For the synthesis from acetonedicarboxylic acid and acetic anhydride, the initial addition should be performed at 0°C, and the reaction temperature should be strictly maintained below 10°C.[3] When preparing the precursor, acetonedicarboxylic acid, from citric acid, the temperature during the addition of citric acid should not exceed 10°C.[1][4]
Q2: Why is my product yield consistently low?
A2: Low yields are often a direct result of poor temperature control, leading to the decomposition of either the starting material or the product.[4] Acetonedicarboxylic acid is thermally unstable.[1][2] Another common cause is the presence of moisture, which can hydrolyze the anhydride.
Q3: My final product is discolored. What could be the reason?
A3: A yellow or brown discoloration is a strong indicator of product decomposition due to excessive heat.[5] It is crucial to maintain the recommended low temperatures throughout the synthesis and purification processes.
Q4: The reaction is foaming excessively. What should I do?
A4: Vigorous foaming, especially during the synthesis of acetonedicarboxylic acid from citric acid, is due to the evolution of carbon monoxide in an exothermic reaction.[1][4] This can be controlled by the slow addition of reagents and by using an ice bath to cool the reaction vessel as needed.[1][4]
Q5: How should I store this compound?
A5: Due to its thermal instability and sensitivity to moisture, the anhydride should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at a low temperature, typically between 2-8°C.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of this compound and its precursor.
| Parameter | Value | Context | Reference(s) |
| Melting Point | 138-140 °C (decomposes) | This compound | [7][8] |
| Storage Temperature | 2-8 °C | Under inert gas (nitrogen or Argon) | [7][8] |
| Reaction Temperature (Anhydride Synthesis) | 0 °C (initial), < 10 °C (reaction) | From acetonedicarboxylic acid and acetic anhydride | [3] |
| Reaction Temperature (Precursor Synthesis) | < 10 °C | From citric acid and fuming sulfuric acid | [1][4] |
| Drying Temperature | 50 °C | Under vacuum (0.1 mm) | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Acetonedicarboxylic Acid
This protocol is adapted from a general procedure for the synthesis of 2H-pyran-2,4,6(3H,5H)-trione (this compound).[3]
Materials:
-
Acetonedicarboxylic acid
-
Acetic acid
-
Acetic anhydride
-
Benzene (for washing)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Prepare a mixed solution of 60 mL of acetic acid and 43 mL of acetic anhydride in a reaction flask.
-
Cool the flask to 0°C using an ice bath.
-
With continuous stirring, slowly add 40 g (0.27 mol) of acetonedicarboxylic acid to the cooled solution.
-
Strictly control the reaction temperature, ensuring it does not exceed 10°C.
-
Continue stirring the reaction mixture for 3 hours. A light yellow precipitate will gradually form.
-
Separate the product by filtration.
-
Wash the collected solid sequentially with 30 mL of glacial acetic acid and 100 mL of benzene.
-
Dry the final white powder product under a high vacuum. This procedure is reported to yield approximately 30 g (86%) of acetonedicarboxylic anhydride.[3]
Protocol 2: Synthesis of Acetonedicarboxylic Acid from Citric Acid
This protocol is based on the procedure for preparing the precursor to the anhydride.[1][4]
Materials:
-
Citric acid (finely powdered)
-
Fuming sulfuric acid (20% free SO₃)
-
Ice
-
Ethyl acetate (B1210297) (for washing)
-
Ice-salt bath
-
Mechanical stirrer
-
Filtration apparatus
Procedure:
-
In a flask equipped with a mechanical stirrer, place 3 kg of fuming sulfuric acid.
-
Cool the flask in an efficient ice-salt bath until the acid temperature reaches -5°C.[4]
-
Begin stirring and gradually add 700 g of finely powdered citric acid.
-
Regulate the addition speed to maintain the reaction temperature below 10°C.[1][4]
-
After the addition is complete, continue stirring until all the citric acid has dissolved.
-
Allow the reaction mixture to warm gradually. A vigorous evolution of gas (carbon monoxide) will occur. Control any excessive foaming by intermittent cooling with an ice-water bath.[1]
-
Once the vigorous reaction subsides, warm the mixture to about 30°C and maintain this temperature until gas evolution ceases.[1]
-
Cool the reaction mixture back down to 0°C in an ice-salt bath.
-
Slowly add crushed ice to the reaction mixture, ensuring the temperature does not exceed 30°C.[1]
-
Cool the mixture again to 0°C to precipitate the crude acetonedicarboxylic acid.
-
Filter the crystals and wash with ethyl acetate to remove residual sulfuric acid.
Visualizations
Caption: Workflow for the synthesis of acetonedicarboxylic acid and its subsequent conversion to the anhydride.
Caption: Decision-making workflow for troubleshooting temperature deviations during the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | 10521-08-1 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - The unfindable reference for Acetone Dicarboxylic Acid Anhydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. prepchem.com [prepchem.com]
- 7. Cas 10521-08-1,1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | lookchem [lookchem.com]
- 8. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 CAS#: 10521-08-1 [m.chemicalbook.com]
Troubleshooting low conversion rates in anhydride synthesis
Welcome to the Technical Support Center for anhydride (B1165640) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding low conversion rates in anhydride synthesis.
Frequently Asked Questions (FAQs)
Q1: My anhydride synthesis is resulting in a very low yield. What are the common causes?
Low yields in anhydride synthesis can stem from several factors. The most common issues include:
-
Presence of Water: Anhydrides are highly susceptible to hydrolysis. Trace amounts of water in your reactants, solvents, or glassware can convert the anhydride back to the corresponding carboxylic acid, significantly reducing your yield.[1][2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can dramatically impact the reaction's efficiency.[3][4] For instance, some reactions may require heating to proceed at an optimal rate, while for others, elevated temperatures can lead to degradation and decreased yields.[4]
-
Improper Stoichiometry: Using an incorrect molar ratio of reactants can lead to incomplete conversion and a lower yield of the desired anhydride.[3]
-
Catalyst Deactivation: In catalyzed reactions, the catalyst can become poisoned by impurities or deactivated over time, leading to a drop in reaction efficiency.[5][6]
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the overall yield of the anhydride.[2][7]
Q2: I suspect moisture is the culprit for my low conversion rate. What are the best practices to ensure anhydrous conditions?
Maintaining a moisture-free environment is critical for successful anhydride synthesis. Here are key preventative strategies:
-
Glassware Preparation: Thoroughly oven-dry all glassware before use to remove any adsorbed moisture.[1][5]
-
Anhydrous Reagents and Solvents: Use anhydrous grade solvents and ensure your starting materials are as dry as possible. Old bottles of reagents may have absorbed atmospheric moisture.[1][2]
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[1][7]
-
Proper Storage: Store anhydrides and other moisture-sensitive reagents in tightly sealed containers in a dry environment.[2][3]
Q3: My primary byproduct is the corresponding carboxylic acid. How can I minimize its formation?
The presence of excess carboxylic acid is a clear indication of anhydride hydrolysis.[1] To minimize this, you must rigorously adhere to anhydrous conditions as detailed in the previous question. Additionally, consider the following:
-
Temperature Control: Since the rate of hydrolysis can increase with temperature, running the reaction at the lowest effective temperature can help minimize this side reaction.[1]
-
Purification of Starting Materials: If you suspect your starting anhydride is impure, purification by distillation may be necessary before use.[1]
Q4: I am using a catalyst in my synthesis, and the yield has dropped over several runs. What could be the issue?
A decline in performance over multiple runs strongly suggests catalyst deactivation.[6] This can happen through several mechanisms:
-
Poisoning: Impurities in the starting materials or solvent can irreversibly bind to the active sites of the catalyst.[6]
-
Fouling: The physical deposition of byproducts or polymers on the catalyst surface can block active sites.[6]
-
Thermal Degradation: High reaction temperatures can cause the catalyst structure to change, reducing its activity.[6]
To troubleshoot, consider using a fresh batch of catalyst, ensuring the purity of your reactants and solvents, and optimizing the reaction temperature.
Q5: How do I choose the optimal solvent and temperature for my anhydride synthesis?
The choice of solvent and temperature is highly dependent on the specific reactants and method being used. However, some general principles apply:
-
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Acetonitrile (B52724) is often a good choice for many anhydride syntheses.[4] Toluene, on the other hand, may not be as effective for certain reactions.[4]
-
Temperature Optimization: It is often necessary to screen a range of temperatures to find the optimal balance between reaction rate and product stability. For example, in the synthesis of succinic anhydride using TPPO/(COCl)₂, a high yield was achieved at room temperature, with yields decreasing as the temperature increased.[4]
Data on Reaction Condition Optimization
Optimizing reaction parameters is crucial for maximizing conversion rates. The following tables summarize data from a study on anhydride synthesis, illustrating the impact of solvent, temperature, and time on product yield.
Table 1: Optimization of Reaction Conditions for 4-Methylbenzoic Anhydride Synthesis
| Entry | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | TPPO / (COCl)₂ | CH₃CN | 1 | 93 |
| 2 | Without TPPO | CH₃CN | 1 | 0 |
| 3 | Without (COCl)₂ | CH₃CN | 1 | 0 |
Reaction carried out with 4-methylbenzoic acid (1 equiv), TPPO (1 equiv), and (COCl)₂ (1.3 equiv) at room temperature. Data sourced from ACS Omega.[4][8]
Table 2: Effects of Temperature, Time, and Solvent on Succinic Anhydride Synthesis
| Entry | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | CH₃CN | 3 | 25 | 89 |
| 2 | CH₃CN | 5 | 25 | 94 |
| 3 | CH₃CN | 7 | 25 | 92 |
| 4 | CH₃CN | 5 | 50 | 85 |
| 5 | Toluene | 5 | 25 | 21 |
| 6 | CH₂Cl₂ | 5 | 25 | 91 |
| 7 | C₂H₄Cl₂ | 5 | 25 | 93 |
| 8 | C₄H₈O₂ | 5 | 25 | 90 |
| 9 | CHCl₃ | 5 | 25 | 92 |
Reaction carried out with succinic acid (1 equiv), TPPO (1 equiv), (COCl)₂ (1.3 equiv), and Et₃N (1 equiv). Data sourced from ACS Omega.[8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Anhydrides using Triphenylphosphine (B44618) Oxide (TPPO) and Oxalyl Chloride
This protocol describes a method for synthesizing anhydrides from carboxylic acids under mild conditions.[4][8]
-
Preparation: To a three-neck flask containing acetonitrile (5 mL), add triphenylphosphine oxide (1.4 g, 5 mmol, 1 equiv).
-
Activation: Under magnetic stirring, slowly add oxalyl chloride (0.55 mL, 6.5 mmol, 1.3 equiv) dropwise. The reaction is vigorous and releases a significant amount of gas as the solid dissolves.
-
Reaction Mixture: After stirring for 10 minutes, the solution should be uniform and transparent.
-
Addition of Carboxylic Acid and Base: Sequentially add the carboxylic acid (5 mmol, 1 equiv) and triethylamine (B128534) (0.69 mL, 5 mmol, 1 equiv).
-
Reaction: Stir the mixture at room temperature for the time determined by optimization studies (e.g., 1-5 hours).
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical method such as Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, the product can be isolated and purified using standard techniques such as column chromatography.[4]
Protocol 2: General Aqueous Workup for Removal of Carboxylic Acid Byproduct
This protocol is effective for removing acidic byproducts from the reaction mixture.[1]
-
Quenching: Carefully add a protic solvent like methanol (B129727) or water to the reaction mixture to convert any remaining anhydride into the corresponding carboxylic acid.
-
Dilution: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize and extract the carboxylic acid into the aqueous layer. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: If needed, further purify the crude product by column chromatography or recrystallization.[1]
Visual Guides
Caption: A logical workflow for troubleshooting low conversion rates in anhydride synthesis.
Caption: Desired acylation reaction versus the common hydrolysis side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Effectively Utilize Anhydrides in Organic Synthesis: A Comprehensive Guide for Achieving Optimal Results [insights.made-in-china.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Acetonedicarboxylic acid anhydride reaction mechanism challenges
Acetonedicarboxylic Acid Anhydride (B1165640): Technical Support Center
Welcome to the technical support center for acetonedicarboxylic acid anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the challenges and intricacies of working with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 2H-Pyran-2,4,6(3H,5H)-trione, is a highly reactive cyclic anhydride. It serves as a crucial building block in organic synthesis.[1][2] Its major applications include:
-
Pharmaceutical Intermediates: It is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including atropine, Zomepirac Sodium, and Strontium Ranelate.[3]
-
Complex Molecule Synthesis: It is famously used in multi-component reactions like the Robinson tropinone (B130398) synthesis.[4][5]
-
Polymer and Resin Production: It can be used as a crosslinking agent to enhance the structural properties of polymers.[1][2]
-
Agrochemicals: It serves as an intermediate in the manufacturing of novel pesticides and crop protection agents.[1]
Q2: My this compound appears to be decomposing. What are the optimal storage conditions?
This compound is sensitive to moisture and temperature. Its precursor, acetonedicarboxylic acid, is also notoriously unstable.[5][6] To ensure stability and reactivity, the anhydride should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[2][7] Keeping the container tightly sealed in a dry, low-temperature environment is critical to prevent hydrolysis back to the dicarboxylic acid.[8][9]
Q3: What are the most common impurities found in this compound, and how can they be avoided?
The most common impurity is acetonedicarboxylic acid, resulting from hydrolysis due to exposure to moisture.[9] To avoid this, all reactions should be performed under strictly anhydrous conditions using dry solvents and an inert atmosphere.[10] Another potential impurity is acetic acid if acetic anhydride is used in the synthesis and not completely removed during purification.[11]
Q4: Can I use acetonedicarboxylic acid directly for my reaction instead of the anhydride?
While acetonedicarboxylic acid is the precursor, it is thermally unstable and tends to decompose, especially when impure.[5][6] The anhydride is generally more reactive and is often preferred for acylation reactions. However, the acid is used directly in certain classic syntheses, like the Robinson tropinone synthesis, where it is generated in situ or used immediately after preparation.[4][5] If using the acid, it should be purified by recrystallization from ethyl acetate (B1210297), thoroughly dried, and used promptly.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield during Anhydride Synthesis | 1. Incomplete dehydration of the starting acetonedicarboxylic acid. 2. Hydrolysis of the anhydride product due to moisture. 3. Suboptimal reaction temperature. | 1. Ensure the starting diacid is thoroughly dry. 2. Use a sufficient excess of the dehydrating agent (e.g., acetic anhydride). 3. Perform the reaction under an inert atmosphere (N₂ or Ar) with anhydrous solvents. 4. Strictly control the reaction temperature; for synthesis with acetic anhydride, do not exceed 10°C.[12] |
| Reaction with Nucleophile is Sluggish or Incomplete | 1. Poor reactivity of the nucleophile (e.g., sterically hindered alcohol or amine). 2. Insufficient activation or catalysis. 3. Deactivated anhydride due to hydrolysis. | 1. Increase the reaction temperature or extend the reaction time.[10] 2. Add a catalyst. For acetylations, a base like pyridine (B92270) or the more potent 4-Dimethylaminopyridine (DMAP) is often effective.[10] 3. Ensure your anhydride is pure and has been stored correctly. Consider using freshly prepared or newly opened reagent. |
| Formation of Multiple Products | 1. The substrate has multiple nucleophilic sites (e.g., both -OH and -NH₂ groups). 2. The reaction is not selective. | 1. Control the stoichiometry carefully; try adding the anhydride slowly to the reaction mixture to favor reaction at the most nucleophilic site.[10] 2. The -NH₂ group is generally more nucleophilic than the -OH group.[13] Protecting groups may be necessary for complex substrates. |
| Product Contaminated with Carboxylic Acid | 1. Incomplete reaction of the anhydride. 2. Hydrolysis of unreacted anhydride during the aqueous workup. | 1. Ensure the reaction goes to completion using TLC or another monitoring technique. 2. Before the aqueous workup, quench excess anhydride by adding a small amount of a scavenger like methanol.[10] 3. Purify the final product using column chromatography or recrystallization to remove the acid byproduct. |
Troubleshooting Workflow: Low Reaction Yield
Caption: Troubleshooting flowchart for low reaction yield.
Experimental Protocols
Protocol 1: Synthesis of Acetonedicarboxylic Acid from Citric Acid
This protocol is adapted from established methods involving the dehydration and decarboxylation of citric acid.[5][6]
Materials:
-
Fuming Sulfuric Acid (20% free SO₃)
-
Citric Acid (finely powdered)
-
Cracked Ice
-
Ethyl Acetate
-
Ice-salt bath
Procedure:
-
Cooling: In a large flask equipped with a mechanical stirrer and situated in a fume hood, cool 3 kg of fuming sulfuric acid to -5°C using an ice-salt bath.
-
Addition of Citric Acid: While stirring vigorously, slowly add 700 g of finely powdered citric acid. Control the addition rate to maintain the temperature below 10°C.[6] This step will take several hours.
-
Reaction: Once the addition is complete, allow the temperature to rise slowly. A vigorous evolution of carbon monoxide will begin. Control the reaction by intermittent cooling with an ice-water bath to prevent excessive frothing.[6]
-
Completion: After the initial vigorous reaction subsides, maintain the mixture at approximately 30°C until gas evolution ceases (2-3 hours).[6]
-
Quenching: Cool the reaction mixture back down to 0°C. Slowly add 2400 g of finely cracked ice in portions, ensuring the temperature does not rise above 10°C during the first third of the addition.[5][6]
-
Isolation: Once all the ice has been added, cool the mixture to 0°C again and filter the crystalline product rapidly through a Büchner funnel. Press the crystals firmly to remove as much sulfuric acid as possible.[5][6]
-
Purification: Transfer the crude, light-gray solid to a beaker and wash by stirring with enough ethyl acetate (approx. 200-250 mL) to form a thick paste. Filter the solid again. This wash removes residual sulfuric acid.[6]
-
Drying: Dry the white crystals. The expected yield is 450-475 g (85-90%).[5][6] The product is unstable and should be used immediately for the next step.
Protocol 2: Synthesis of this compound
This protocol describes the dehydration of acetonedicarboxylic acid using acetic anhydride.[12]
Materials:
-
Acetonedicarboxylic Acid (freshly prepared and dry)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Benzene (B151609) (or other suitable washing solvent)
-
Ice bath
Procedure:
-
Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), prepare a mixed solution of 60 mL of glacial acetic acid and 43 mL of acetic anhydride.
-
Addition of Diacid: Slowly add 40 g (0.27 mol) of dry acetonedicarboxylic acid to the cooled solution while stirring continuously.
-
Reaction: Maintain the reaction temperature strictly below 10°C. As the diacid dissolves, a light-yellow precipitate of the anhydride will form. Continue stirring at this temperature for 3 hours.[12]
-
Isolation: Filter the solid product from the reaction mixture.
-
Washing: Wash the collected solid sequentially with 30 mL of cold glacial acetic acid and then 100 mL of benzene to remove residual reagents.
-
Drying: Dry the resulting white powder under high vacuum. The expected yield is approximately 30 g (86%).[12]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the diacid and anhydride.
Reaction Mechanism Overview
This compound, like other acid anhydrides, reacts with nucleophiles via a nucleophilic acyl substitution mechanism. The carboxylate leaving group is resonance-stabilized, making it a good leaving group.[14]
General Mechanism with a Nucleophile (Nu-H)
Caption: General mechanism for nucleophilic acyl substitution.
-
Nucleophilic Attack: The nucleophile (e.g., an alcohol, amine, or water) attacks one of the electrophilic carbonyl carbons of the anhydride.[9] This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in doing so, it expels the carboxylate as a leaving group.
-
Deprotonation: If the nucleophile was neutral (like water or an alcohol), the resulting product will be protonated. A weak base in the reaction mixture will deprotonate it to yield the final neutral product.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 10521-08-1,1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 CAS#: 10521-08-1 [m.chemicalbook.com]
- 8. Custom 1,3-acetonedicarboxylic acid anhydride CAS No.:10521-08-1 [qinmuchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | 10521-08-1 [chemicalbook.com]
- 13. 21.5 Chemistry of Acid Anhydrides - Organic Chemistry | OpenStax [openstax.org]
- 14. m.youtube.com [m.youtube.com]
How to handle hygroscopic nature of Acetonedicarboxylic acid
Technical Support Center: Acetonedicarboxylic Acid
This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of acetonedicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is acetonedicarboxylic acid and why is it important?
A1: Acetonedicarboxylic acid, also known as 3-oxoglutaric acid, is a dicarboxylic acid containing a ketone functional group.[1][2][3] It is a crucial building block in organic synthesis, famously used in the Robinson tropinone (B130398) synthesis and the Weiss-Cook reaction to create complex molecular structures.[1][2] Its applications are significant in the pharmaceutical industry for synthesizing various therapeutic agents.[1][4]
Q2: What does it mean that acetonedicarboxylic acid is 'hygroscopic'?
A2: The term hygroscopic means that the substance readily attracts and absorbs moisture from the surrounding atmosphere.[5][6] For acetonedicarboxylic acid, this is a critical property that necessitates specific storage and handling procedures to maintain its chemical integrity.[1][7]
Q3: How does absorbed water affect acetonedicarboxylic acid?
A3: Absorbed moisture can cause both physical and chemical changes.[6] Physically, it can lead to clumping and the formation of a paste-like substance, making accurate weighing and handling difficult.[6] Chemically, excess water can lead to decomposition, especially when heated, yielding acetone (B3395972) and carbon dioxide.[1][8] The compound is also known to be unstable in solution.[1][9]
Q4: What are the recommended storage conditions for acetonedicarboxylic acid?
A4: To minimize moisture absorption and degradation, acetonedicarboxylic acid should be stored in a tightly sealed container in a dry and well-ventilated place.[7][10] It is also recommended to store it under an inert atmosphere and at refrigerated temperatures.[7] If properly purified (e.g., by recrystallization from ethyl acetate) and thoroughly dried, it can be stable for several months when stored in a desiccator at room temperature.[1][11]
Q5: Is acetonedicarboxylic acid sensitive to anything other than moisture?
A5: Yes, it is also heat-sensitive and can decompose upon melting, which occurs around 133-138°C.[1][3][7][9] It should be kept away from strong oxidizing agents, acids, and bases.[7]
Data Presentation
Table 1: Recommended Storage Conditions for Acetonedicarboxylic Acid
| Parameter | Condition | Source(s) |
| Temperature | Refrigerated (0-8°C) or Frozen (<0°C) | [7][9] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon) | [7] |
| Container | Tightly closed container | [7][10] |
| Environment | Dry and well-ventilated place; Desiccator for long-term storage | [1][7][11] |
| Protection | Protect from moisture and heat | [7] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆O₅ | [3][9] |
| Molecular Weight | 146.10 g/mol | [3][9] |
| Appearance | White to off-white crystalline powder | [1][9][10] |
| Melting Point | 133-138 °C (with decomposition) | [1][3][9][10] |
| Solubility | Soluble in water and alcohol; Slightly soluble in DMSO, methanol (B129727), diethyl ether, and ethyl acetate; Insoluble in chloroform (B151607) and benzene. | [3][8][9][10] |
| Sensitivity | Hygroscopic, Heat Sensitive | [7][9] |
Troubleshooting Guide
Q: My acetonedicarboxylic acid appears clumpy or has formed a solid mass. What should I do?
A: This is a common sign of water absorption.[6]
-
For immediate use in non-critical applications: You can try to break up the clumps with a dry spatula.[5] However, be aware that the material's purity is compromised due to the presence of water.
-
For sensitive reactions: The material must be dried thoroughly before use. Gentle heating in a vacuum oven is a suitable method.[5][12] Do not overheat, as the compound is heat-sensitive.[7] After drying, store it in a desiccator.
Q: My reaction yield is lower than expected or the reaction failed. Could absorbed water be the cause?
A: Yes, this is highly probable. The presence of water can interfere with many organic reactions by reacting with reagents or catalysts. Since acetonedicarboxylic acid is unstable in the presence of water, especially with heating, its degradation could be the primary reason for low yields.[1][8]
-
Solution: Always use freshly dried acetonedicarboxylic acid for moisture-sensitive experiments.[12] Consider quantifying the water content using Karl Fischer titration before the experiment to ensure it meets your reaction's requirements.
Q: I'm having difficulty getting an accurate weight of the acid because the mass keeps increasing on the balance.
A: This is a direct observation of its hygroscopic nature. The compound is actively absorbing moisture from the air as you weigh it.
-
Best Practice: If available, perform weighing operations inside a glovebox with a controlled, low-humidity atmosphere.
-
Alternative Method: Weigh the compound quickly.[5] A practical approach is to weigh an amount slightly in excess of what you need into a pre-weighed, dry flask. Immediately seal the flask and re-weigh it to get an accurate mass of the compound. You can then prepare a stock solution.[13]
Q: My Karl Fischer titration results for water content seem inaccurate or show drifting endpoints.
A: This is a known issue when titrating ketones like acetonedicarboxylic acid. Standard Karl Fischer reagents containing methanol can react with the ketone to form ketals, a reaction that produces additional water and leads to erroneously high readings and unstable endpoints.[14]
-
Solution: Use specialized Karl Fischer reagents designed for aldehydes and ketones, which are typically methanol-free.[14] This will prevent the side reaction and allow for an accurate determination of the water content.
Experimental Protocols
Protocol 1: Drying Acetonedicarboxylic Acid Prior to Use
Objective: To remove absorbed atmospheric moisture from acetonedicarboxylic acid.
Materials:
-
Hygroscopic acetonedicarboxylic acid
-
Vacuum oven
-
Shallow glass dish (e.g., petri dish or watch glass)
-
Desiccator with a fresh desiccant (e.g., silica (B1680970) gel, Drierite®)
Procedure:
-
Spread a thin layer of the acetonedicarboxylic acid powder in the shallow glass dish to maximize surface area.
-
Place the dish inside the vacuum oven.
-
Heat the oven to a mild temperature (e.g., 40-50°C). Caution: Do not exceed this temperature range to avoid thermal decomposition.[7]
-
Apply a vacuum to the oven.
-
Dry the material under vacuum for several hours (4-6 hours, or until a constant weight is achieved).
-
Once drying is complete, release the vacuum by slowly introducing an inert gas like nitrogen, if possible. Otherwise, release the vacuum slowly with dry air.
-
Immediately transfer the hot dish containing the dried acid into a desiccator for cooling and storage.
-
Keep the desiccator tightly sealed until the acid is needed for your experiment.
Protocol 2: Determination of Water Content by Coulometric Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of acetonedicarboxylic acid.
Materials:
-
Coulometric Karl Fischer titrator
-
Anode and cathode reagents suitable for ketones (methanol-free).
-
Dry, gas-tight syringe
-
Acetonedicarboxylic acid sample
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the titration cell with the appropriate volume of a specialized Karl Fischer solvent for ketones.
-
Start the pre-titration process. The instrument will titrate any ambient moisture present in the solvent until a stable, low-drift baseline is achieved.
-
Accurately weigh a gas-tight syringe.
-
Quickly add a small, accurately weighed sample of acetonedicarboxylic acid (typically 50-100 mg, depending on expected water content) into the syringe or directly into the titration vessel. To do this accurately, you can weigh the sample in a tared vial, add it to the titrator, and then reweigh the vial to determine the exact sample mass.
-
If using a syringe, inject the sample into the titration cell. Determine the exact sample weight by re-weighing the syringe.
-
Start the titration. The instrument will electrochemically generate iodine to react with the water in the sample.
-
The titration is complete when all the water has been consumed. The instrument will calculate the water content based on the total charge required for iodine generation and the sample mass.
-
Record the result, typically expressed as a weight percentage (%) or parts per million (ppm).
Mandatory Visualization
Workflow for Handling Acetonedicarboxylic Acid
Caption: A workflow for the proper handling of hygroscopic acetonedicarboxylic acid.
Troubleshooting Logic for Failed Reactions
Caption: A troubleshooting flowchart for issues related to acetonedicarboxylic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. tutorchase.com [tutorchase.com]
- 6. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 7. fishersci.com [fishersci.com]
- 8. Sciencemadness Discussion Board - 1,3 Acetonedicarboxylic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. lookchem.com [lookchem.com]
- 10. 1,3-Acetonedicarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. How To [chem.rochester.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. mt.com [mt.com]
Technical Support Center: Synthesis and Purification Involving Citric and Sulfuric Acids
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing sulfuric acid in reactions with citric acid, such as in the synthesis of aconitic acid. The focus is on identifying, preventing, and removing common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction when heating citric acid with concentrated sulfuric acid?
When heated, typically around 140-145°C, concentrated sulfuric acid acts as a dehydrating agent to convert citric acid into aconitic acid.[1][2][3] This is a common laboratory-scale synthesis method for aconitic acid.
Q2: My reaction mixture turned dark brown or black. What causes this and is it salvageable?
A dark coloration is indicative of charring. Concentrated sulfuric acid is a powerful dehydrating agent that can remove water from organic molecules, leaving behind elemental carbon.[4] This side reaction is often caused by excessively high temperatures or prolonged reaction times.[5] While it may be possible to isolate some desired product from the mixture, yields will be significantly lower and extensive purification will be required. Prevention through strict temperature control is the best approach.
Q3: What are the most common organic impurities I should expect?
Besides unreacted citric acid, the main organic impurities are isomers of aconitic acid and its subsequent decomposition products. The dehydration of citric acid under these conditions is not stereospecific and can produce a mixture of cis- and trans-aconitic acid.[6] At elevated temperatures, aconitic acid can further decompose to form itaconic and citraconic acids.[6]
Q4: How can I effectively remove the sulfuric acid catalyst after the reaction?
There are several methods:
-
Selective Crystallization: The desired product can often be crystallized directly from the reaction mixture, leaving the majority of the sulfuric acid in the mother liquor.[1][2]
-
Basic Wash (Workup): For products soluble in an organic solvent, a liquid-liquid extraction is highly effective. The organic layer containing the product can be washed with a mild basic solution, such as saturated sodium bicarbonate, to neutralize and remove the acidic catalyst.[7][8][9]
-
Ion Exchange Chromatography: This technique is very effective at separating ionic species and can be used to separate organic acids from strong mineral acids like sulfuric acid.[10][11]
Q5: What analytical techniques are recommended for purity assessment?
For routine analysis and monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying organic acids.[12][13] Common separation modes include ion exclusion and reversed-phase chromatography, with UV or electroconductivity detection.[14][15] For identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the acids can be employed.[13][16] A sharp melting point is also a reliable indicator of high purity for crystalline products.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Dark Brown/Black Reaction Mixture | Reaction temperature was too high, leading to decomposition (charring).[5] | Maintain strict temperature control using an oil bath or heating mantle with a thermocouple. For aconitic acid synthesis, keep the temperature between 140-145°C.[1][2] |
| Low Yield of Desired Product | Incomplete reaction; side reactions dominating; loss of product during workup or purification. | Ensure the correct stoichiometry and reaction time are used. Optimize purification steps, such as cooling temperature for crystallization, to maximize recovery.[1] |
| Multiple Spots on TLC / Peaks in HPLC | Formation of isomers (cis/trans-aconitic acid); decomposition of product (itaconic/citraconic acid); presence of starting material.[6] | Purify the crude product via recrystallization. Glacial acetic acid is effective for purifying aconitic acid.[1] Optimize reaction conditions (temperature, time) to minimize byproduct formation. |
| Final Product is Highly Acidic (Low pH) | Incomplete removal of the sulfuric acid catalyst. | Wash the product thoroughly. If the product is a solid, wash with a suitable cold solvent that does not dissolve the product but will dissolve the acid. For soluble products, perform a liquid-liquid extraction and wash the organic phase with a saturated sodium bicarbonate solution until effervescence ceases.[7][8] |
| Product Fails to Crystallize | Presence of impurities inhibiting crystallization; solution is not supersaturated. | Try seeding the solution with a small crystal of the pure product. Remove impurities by washing or passing through a short column of silica (B1680970) or alumina. Concentrate the solution further to achieve supersaturation. |
Experimental Protocols
Protocol 1: Synthesis and Purification of Aconitic Acid
This protocol is adapted from a procedure in Organic Syntheses.[1][2]
-
Reaction Setup: In a 1-liter round-bottomed flask with a reflux condenser, place 210 g (1 mole) of powdered citric acid monohydrate.
-
Reagent Addition: Separately prepare a solution of 210 g (115 mL, 2 moles) of concentrated sulfuric acid in 105 mL of water. Carefully add this solution to the citric acid in the flask.
-
Heating: Heat the mixture in an oil bath maintained at a constant temperature of 140–145°C for seven hours. The solution will turn light brown.
-
Initial Crystallization: Pour the hot solution into a shallow dish. Rinse the flask with 10 mL of hot glacial acetic acid and add it to the dish. Allow the solution to cool slowly to 41–42°C while stirring occasionally to break up the solid mass of aconitic acid that forms.
-
Crude Product Isolation: Collect the solid product on a suction funnel (e.g., a Büchner funnel) and press it firmly to drain the liquid.
-
Washing: Transfer the crude solid to a beaker and create a homogeneous paste by stirring with 70 mL of concentrated hydrochloric acid, cooled in an ice bath. Collect the solid again on a suction funnel. Wash the solid with two 10-mL portions of cold glacial acetic acid.
-
Drying: Dry the product thoroughly on a porous plate or filter paper.
-
Recrystallization (High Purity): For further purification, dissolve the crude product in approximately 150 mL of hot glacial acetic acid. Filter the hot solution and allow it to cool, which will yield colorless needles of pure aconitic acid. Dry the final product in a desiccator containing sodium hydroxide (B78521) to remove all traces of acetic acid.[1]
Protocol 2: General Procedure for Sulfuric Acid Removal via Extraction
This is a general method for removing an acid catalyst from a reaction where the desired product is soluble in an organic solvent immiscible with water.[7][8]
-
Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) in which your product is soluble.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and invert it gently, making sure to vent frequently to release the CO₂ gas produced. Continue this process until no more gas evolution is observed.
-
Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Water Wash: Wash the remaining organic layer with water or brine to remove any residual salts. Drain and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the purified, acid-free product.
Visualizations
Reaction and Impurity Pathway
Caption: Reaction pathway for the dehydration of citric acid and formation of key byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Citric acid - Wikipedia [en.wikipedia.org]
- 4. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Non-Enzymatic Chemical Method for Dehydration of Citric acid Into Aconitic acid and Reaction Mechanisms [oddwheel.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US2712552A - Method for extracting aconitic acid from sugarcane and sorgo juices, sirups, and molasses - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. Analytical Methods for Organic Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Acetonedicarboxylic Acid Anhydride Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of acetonedicarboxylic acid anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the esterification of acetonedicarboxylic acid anhydride?
A1: The esterification of this compound with an alcohol typically proceeds via nucleophilic acyl substitution. The alcohol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the cyclic anhydride ring and the formation of a monoester.[1] Subsequent esterification of the remaining carboxylic acid group can then occur to yield the diester. This second step is often slower and may require a catalyst and heat.[2]
Q2: What are the common methods for synthesizing esters from acetonedicarboxylic acid and its anhydride?
A2: Common methods involve the reaction of acetonedicarboxylic acid (often generated in situ from citric acid) with an alcohol in the presence of a catalyst.[3] Reagents like thionyl chloride with methanol (B129727) or dry hydrogen chloride with ethanol (B145695) have been successfully used.[3] Direct esterification of the pre-formed this compound with an alcohol is also a viable route, often facilitated by a catalyst.
Q3: Which catalysts are most effective for this esterification?
A3: For the esterification of the carboxylic acid groups, strong Brønsted acids such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[4] For the reaction involving the anhydride, catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can be effective, particularly for promoting acylation.[5] Lewis acids have also been shown to be effective catalysts in some esterification reactions.[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification can be monitored using techniques such as Thin-Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the monoester and diester products.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for quantitative analysis of the reaction mixture.[6]
Q5: What are the main challenges in the esterification of this compound?
A5: Key challenges include achieving a high yield of the desired diester, minimizing the formation of the monoester intermediate, and preventing side reactions such as decarboxylation of the starting material, which can occur in hot water.[7][8] Purification of the final product to separate the diester from any remaining starting materials, monoester, and catalyst can also be challenging.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of the anhydride | - Insufficiently reactive alcohol. - Low reaction temperature. - Inactive or no catalyst. | - Use a more reactive alcohol or increase its concentration. - Increase the reaction temperature, but monitor for potential side reactions. - Add an appropriate catalyst (e.g., DMAP for the initial ring-opening, and a strong acid for the second esterification). |
| Reaction stops at the monoester stage | - The second esterification is slower and requires more forcing conditions. - Insufficient catalyst for the second esterification. | - Increase the reaction time and/or temperature. - Add a strong acid catalyst like H₂SO₄ or p-TsOH to facilitate the esterification of the carboxylic acid group. - Use a large excess of the alcohol to drive the equilibrium towards the diester.[9] |
| Low yield of the desired diester | - Reversible reaction equilibrium. - Incomplete reaction. - Side reactions (e.g., decarboxylation). | - Remove water as it is formed during the second esterification step using a Dean-Stark apparatus.[9] - Increase the reaction time or consider a more active catalyst. - Use milder reaction conditions if decarboxylation is suspected. Acetonedicarboxylic acid is known to decarboxylate in hot water.[7][8] |
| Formation of unexpected by-products | - Impurities in starting materials. - Side reactions due to high temperatures. - Transesterification if multiple alcohols are present. | - Ensure all reagents and solvents are pure and dry. - Optimize the reaction temperature to be high enough for the reaction to proceed but low enough to minimize side reactions. - Use a single alcohol species as the reactant. |
| Difficulty in product purification | - Similar polarities of the monoester and diester. - Residual catalyst. | - Utilize column chromatography with a carefully selected solvent system for separation. - Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic catalysts before extraction and purification.[4] |
Data Presentation
Table 1: Comparison of Esterification Protocols for Acetonedicarboxylic Acid Derivatives
| Ester Product | Starting Material | Alcohol | Catalyst/Reagent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Dimethyl Acetonedicarboxylate | Acetonedicarboxylic Acid | Anhydrous Methanol | Thionyl Chloride | 1-3 hours (reflux) | > 88 | > 98 | [3] |
| Diethyl Acetonedicarboxylate | Acetonedicarboxylic Acid | Absolute Ethanol | Dry Hydrogen Chloride | ~12 hours | 39-43 | Not Specified | [3] |
| Dimethyl Acetonedicarboxylate | Citric Acid (in situ) | Methanol | Concentrated Sulfuric Acid | 6 hours | Not Specified | Not Specified | [3] |
Experimental Protocols
Method 1: Two-Step Synthesis of Dimethyl Acetonedicarboxylate from Citric Acid [3]
This protocol involves the initial synthesis of acetonedicarboxylic acid from citric acid, followed by its esterification.
Part 1: Preparation of Acetonedicarboxylic Acid from Citric Acid
-
Materials: Citric acid, 98% Concentrated sulfuric acid, Water, Ice.
-
Equipment: Reaction flask with a stirrer, Dropping funnel, Cooling bath, Filtration apparatus.
-
Procedure:
-
Combine citric acid and 98% concentrated sulfuric acid in a reaction flask. The ratio of citric acid to sulfuric acid can range from 1:1 to 1:3 by mass.[3]
-
Stir the mixture at a temperature of 49-52 °C for 1-2 hours.[3]
-
After the reaction is complete, cool the reaction liquid and slowly add it dropwise into water while stirring.
-
Cool the resulting mixture to below 10 °C to allow for the crystallization of acetonedicarboxylic acid.[3]
-
Separate the crystals by filtration and wash them.
-
Part 2: Esterification of Acetonedicarboxylic Acid
-
Materials: Acetonedicarboxylic acid (from Part 1), Anhydrous methanol, Thionyl chloride.
-
Equipment: Reaction flask with a reflux condenser, Heating mantle, Distillation apparatus.
-
Procedure:
-
To the prepared acetonedicarboxylic acid, add anhydrous methanol and thionyl chloride.[3]
-
Heat the mixture to reflux and maintain for 1-3 hours.[3]
-
After the reaction is complete, separate and purify the reaction liquid. This is typically achieved through distillation under reduced pressure to obtain dimethyl acetonedicarboxylate.[3]
-
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of dimethyl acetonedicarboxylate.
Caption: Troubleshooting logic for optimizing diester yield.
References
- 1. zenodo.org [zenodo.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Acetonedicarboxylic acid | 542-05-2 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Challenges in Scaling Up Acetonedicarboxylic Acid Anhydride Production
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of acetonedicarboxylic acid anhydride (B1165640).
Frequently Asked Questions (FAQs)
1. What are the primary challenges when scaling up the production of acetonedicarboxylic acid anhydride?
Scaling the synthesis of this compound from the lab to a pilot or industrial scale introduces several critical challenges:
-
Product Instability: Both acetonedicarboxylic acid and its anhydride are thermally unstable, decomposing at room temperature to release acetone (B3395972) and carbon dioxide.[1] This necessitates rigorous temperature control throughout the production and purification stages, and often requires immediate use or conversion to a more stable derivative.
-
Exothermic Reaction Management: The initial synthesis of the precursor, acetonedicarboxylic acid, from citric acid and fuming sulfuric acid is highly exothermic.[2] Effective heat management is crucial on a larger scale to prevent runaway reactions, which can compromise product quality and pose significant safety risks.
-
Handling of Hazardous Materials: The process involves highly corrosive and hazardous substances like fuming sulfuric acid and acetic anhydride.[2] Scaling up requires specialized, corrosion-resistant equipment and adherence to stringent safety protocols.
-
Mixing Efficiency: Achieving uniform mixing of reactants is vital for consistent product quality and optimal yields. Ensuring efficient agitation in larger reaction vessels can be a significant engineering challenge.
-
Impurity Profile Control: The types and quantities of impurities can vary with the scale of production. Inconsistent temperature control or inefficient mixing may lead to the formation of byproducts, complicating the purification process.
-
Solid Handling and Purification: The isolation, filtration, and drying of the final product must be carefully designed for large-scale operations to be efficient while accommodating the compound's inherent instability.
2. What are the recommended storage conditions for this compound?
Due to its instability, it is highly recommended to use this compound immediately after its synthesis. For necessary short-term storage, it should be maintained under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C).[3] It is critical to protect the anhydride from moisture, as it readily hydrolyzes back to acetonedicarboxylic acid.
3. What are the most critical safety precautions for the synthesis of this compound?
The synthesis process involves several significant hazards that require strict safety measures:
-
Corrosive Reagents: Fuming sulfuric acid and acetic anhydride are extremely corrosive. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a flame-retardant lab coat.[2][4]
-
Toxic Gas Evolution: The reaction between citric acid and fuming sulfuric acid generates substantial amounts of carbon monoxide, a toxic gas. It is imperative that this reaction is conducted in a properly functioning chemical fume hood.[2]
-
Exothermic Reaction Hazard: The reaction is highly exothermic and can lead to a rapid increase in temperature and pressure. Efficient cooling and a controlled rate of reagent addition are essential to prevent the reaction from becoming uncontrollable.[2]
-
Flammability: Acetic anhydride is a flammable liquid.[4] The experimental setup should be free from any potential ignition sources.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Acetonedicarboxylic Acid (Precursor) | 1. Inadequate temperature control during the reaction of citric acid with fuming sulfuric acid.[2] 2. Incomplete reaction due to insufficient reaction time or poor mixing. 3. Significant product loss during workup due to its solubility in the acidic reaction mixture.[2] | 1. Strictly adhere to the recommended temperature profile (e.g., maintaining the temperature below 0°C during the initial phase of citric acid addition).[2] Employ an efficient cooling system. 2. Ensure that all the citric acid has dissolved and allow for the specified reaction time with vigorous stirring. 3. Thoroughly cool the reaction mixture before filtration to minimize the solubility of the product and maximize its precipitation.[2] |
| Product Discoloration (Yellow or Brown) | 1. The reaction temperature exceeded the recommended limits, leading to decomposition or the formation of side products. 2. Presence of impurities in the starting materials. | 1. Implement precise and consistent temperature control throughout the synthesis. 2. Utilize high-purity starting materials to avoid introducing contaminants. |
| Rapid Decomposition of this compound | 1. Exposure to moisture, causing hydrolysis. 2. Storage at an elevated temperature.[1] 3. Presence of impurities that may catalyze decomposition. | 1. Use thoroughly dried glassware and reagents. If possible, conduct the final steps of the synthesis and the handling of the product under an inert atmosphere. 2. Store the product at low temperatures (2-8°C) and plan for its immediate use.[3] 3. Ensure the precursor, acetonedicarboxylic acid, is of high purity before its conversion to the anhydride. |
| Difficulties in Product Filtration | 1. The formation of very fine crystals that pass through or clog the filter medium. 2. The product is too soluble in the wash solvents. | 1. Modify the crystallization conditions, for example, by implementing a slower cooling rate to encourage the growth of larger crystals. 2. Use pre-chilled, appropriate solvents for washing to minimize product loss. |
Data Presentation
Table 1: Representative Yields for Laboratory-Scale Synthesis of Acetonedicarboxylic Acid and its Anhydride
| Product | Starting Material | Key Reagents | Scale | Yield (%) | Reference |
| Acetonedicarboxylic Acid | Citric Acid (700 g) | Fuming Sulfuric Acid | Lab-Scale | 85-90 | [2] |
| This compound | Acetonedicarboxylic Acid (40 g) | Acetic Anhydride, Acetic Acid | Lab-Scale | 86 | [3] |
Note: The provided yields are based on laboratory-scale syntheses. Scaling up these processes will likely require significant optimization to maintain comparable yields and purity.
Experimental Protocols
Synthesis of Acetonedicarboxylic Acid from Citric Acid
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
Citric acid, finely powdered (700 g)
-
Fuming sulfuric acid (20% free SO₃) (3 kg)
-
Ice
-
Ethyl acetate (B1210297)
Procedure:
-
Add the fuming sulfuric acid to a 5-L round-bottomed flask equipped with a mechanical stirrer and place it in an efficient ice-salt bath to cool the acid to -5°C.
-
With continuous stirring, gradually add the powdered citric acid, controlling the addition rate to keep the temperature below 0°C for the first half of the addition. For the remainder of the addition, the temperature should not exceed 10°C. This process typically takes 3-4 hours.
-
Continue to stir until all the citric acid has dissolved.
-
Allow the temperature of the reaction mixture to rise slowly. When a vigorous evolution of gas begins, cool the flask with ice water to manage the frothing, but not to the extent that gas evolution ceases entirely.
-
Once the initial vigorous reaction has subsided, maintain the temperature at approximately 30°C until gas evolution stops.
-
Cool the reaction mixture back down to 0°C using an ice-salt bath.
-
Slowly add 2400 g of finely cracked ice, ensuring the temperature remains below 10°C during the addition of the first third of the ice. The temperature can then be allowed to rise to 25-30°C.
-
After all the ice has been added, cool the mixture to 0°C again.
-
Rapidly filter the crystalline product and press the crystals to remove as much of the sulfuric acid as possible.
-
Transfer the crude product to a beaker and wash it with ethyl acetate by stirring to form a thick paste.
-
Filter the product again and ensure it is as dry as possible. The expected yield is between 450-475 g (85-90%).
Synthesis of this compound
This protocol is based on a procedure from ChemicalBook.[3]
Materials:
-
1,3-Acetonedicarboxylic acid (40 g)
-
Acetic acid (60 mL)
-
Acetic anhydride (43 mL)
-
Glacial acetic acid
-
Benzene
Procedure:
-
Prepare a mixture of acetic acid and acetic anhydride in a suitable reaction vessel and cool it to 0°C.
-
With continuous stirring, slowly add the 1,3-acetonedicarboxylic acid to the cooled solution. It is crucial to maintain the reaction temperature at or below 10°C.
-
A light yellow precipitate of the anhydride will form as the acetonedicarboxylic acid dissolves.
-
Maintain the reaction at a controlled temperature for 3 hours.
-
Isolate the product by filtration.
-
Wash the filtered product sequentially with 30 mL of glacial acetic acid and 100 mL of benzene.
-
Dry the resulting white powder under a high vacuum to obtain approximately 30 g (86% yield) of 1,3-acetonedicarboxylic acid anhydride.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Sciencemadness Discussion Board - The unfindable reference for Acetone Dicarboxylic Acid Anhydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 CAS#: 10521-08-1 [m.chemicalbook.com]
- 4. carlroth.com [carlroth.com]
Validation & Comparative
A Comparative Guide to Acetonedicarboxylic Acid Anhydride and Other Dicarboxylic Anhydrides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, dicarboxylic anhydrides are indispensable reagents, serving as versatile building blocks for a myriad of molecular architectures. Their utility spans from the construction of complex pharmaceuticals to the formulation of advanced polymers. Among these, acetonedicarboxylic acid anhydride (B1165640) presents a unique profile due to its inherent ketone functionality, distinguishing it from more common counterparts such as succinic anhydride, maleic anhydride, and phthalic anhydride. This guide provides an objective comparison of the performance of acetonedicarboxylic acid anhydride against these alternatives, supported by available data and detailed experimental protocols.
At a Glance: Key Properties and Applications
This compound is a highly reactive intermediate, valued for its role in constructing intricate molecular frameworks.[1] Its applications are prominent in the pharmaceutical, agrochemical, and polymer industries.[1] In contrast, succinic, maleic, and phthalic anhydrides are workhorse reagents in polymer chemistry, particularly in the production of polyesters and polyamides, as well as in the synthesis of plasticizers and resins.[2][3][4]
| Property | This compound | Succinic Anhydride | Maleic Anhydride | Phthalic Anhydride |
| Molar Mass ( g/mol ) | 128.08 | 100.07 | 98.06 | 148.12 |
| Melting Point (°C) | 138-140 (decomposes)[1] | 119-120[5] | 52.8[3] | 131.6[4] |
| Appearance | White crystalline powder | Colorless crystalline needles | White crystals or needles | White flakes |
| Key Structural Feature | Ketone group | Aliphatic chain | Carbon-carbon double bond | Benzene ring |
| Primary Applications | Pharmaceuticals, agrochemicals, complex organic synthesis, crosslinking agent in polymers[1] | Polyesters, pharmaceuticals, food additives, coatings[2] | Unsaturated polyester (B1180765) resins, Diels-Alder reactions, copolymers[3][6] | Plasticizers (phthalate esters), dyes, polyesters, alkyd resins[4] |
Performance in Key Synthetic Transformations
A direct quantitative comparison of reaction kinetics across a broad range of reactions for these anhydrides is not extensively documented in readily available literature. However, their reactivity can be inferred from their structural features and observed performance in specific, well-established synthetic protocols. The electrophilicity of the carbonyl carbons is a key determinant of their reactivity in nucleophilic acyl substitution reactions.
Acylation and Esterification Reactions
Dicarboxylic anhydrides are widely used as acylating agents for alcohols, amines, and other nucleophiles. The reactivity in these transformations is influenced by the electronic and steric environment of the anhydride ring.
This compound: The presence of the electron-withdrawing ketone group at the 3-position is expected to enhance the electrophilicity of the carbonyl carbons, potentially leading to higher reaction rates in acylation reactions compared to its aliphatic counterpart, succinic anhydride.
Succinic Anhydride: As a saturated aliphatic anhydride, it is a moderately reactive acylating agent. It is frequently employed in the synthesis of monoesters of succinic acid by reaction with alcohols.[2]
Maleic Anhydride: The carbon-carbon double bond in conjugation with the carbonyl groups makes maleic anhydride a highly reactive electrophile.[6]
Phthalic Anhydride: The aromatic ring provides significant stability, rendering phthalic anhydride generally less reactive than maleic anhydride in nucleophilic acyl substitution reactions. However, it readily reacts with alcohols to form monoesters, a critical step in the production of phthalate (B1215562) plasticizers.[4]
Polymer Synthesis
In the realm of polymer chemistry, dicarboxylic anhydrides are crucial monomers for the synthesis of polyesters and polyamides through condensation polymerization.[7][8]
This compound: Its bifunctional nature, with two sites for reaction, allows it to act as a crosslinking agent, enhancing the strength and performance of polymers and resins.[1]
Succinic and Phthalic Anhydrides: These are foundational monomers in the production of polyesters and alkyd resins.[2][4] The choice between them can influence the physical properties of the resulting polymer, such as rigidity and thermal stability, with the aromatic phthalic anhydride generally imparting greater rigidity.
Maleic Anhydride: Its double bond allows for the synthesis of unsaturated polyesters, which can be subsequently cross-linked to form thermosetting resins.[6] It is also a key component in the production of various copolymers.[3]
Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The reactivity of the dienophile is a critical factor in the success of this reaction.
Maleic Anhydride: It is a classic and highly reactive dienophile due to the electron-withdrawing nature of the two adjacent carbonyl groups, which activate the double bond for cycloaddition.[6][9]
This compound: While not a traditional dienophile due to the lack of a carbon-carbon double bond in the ring, its precursor, acetonedicarboxylic acid, is a key component in the Weiss-Cook reaction, a tandem reaction that involves a Michael addition and an aldol (B89426) condensation to form bicyclic systems.[10]
Experimental Protocols
Detailed and reliable experimental procedures are paramount for reproducible research. The following protocols are adapted from established sources for the synthesis of the anhydrides themselves, providing a basis for their preparation and subsequent use in comparative studies.
Synthesis of this compound
This procedure outlines the synthesis of this compound from its corresponding acid.
Materials:
-
1,3-Acetonedicarboxylic acid
-
Acetic acid
-
Acetic anhydride
-
Benzene
Procedure:
-
In a reaction vessel, create a mixed solution of 60 mL of acetic acid and 43 mL of acetic anhydride, and cool it to 0 °C.
-
Slowly add 40 g (0.27 mol) of 1,3-acetonedicarboxylic acid to the cooled solution with continuous stirring.
-
Strictly maintain the reaction temperature below 10 °C. A light yellow precipitate will gradually form as the 1,3-acetonedicarboxylic acid dissolves.
-
Continue the reaction for 3 hours.
-
Separate the product by filtration.
-
Wash the filtered product sequentially with 30 mL of glacial acetic acid and 100 mL of benzene.
-
Dry the resulting white powder under high vacuum to obtain 1,3-acetonedicarboxylic anhydride. The expected yield is approximately 30 g (86%).[11]
Synthesis of Succinic Anhydride
This protocol describes the preparation of succinic anhydride from succinic acid using acetyl chloride.
Materials:
-
Succinic acid
-
Acetyl chloride
-
Ether
Procedure:
-
Place 118 g (1 mole) of succinic acid and 215 cc (3 moles) of acetyl chloride in a 1-L round-bottomed flask fitted with a reflux condenser and a gas trap.
-
Gently reflux the mixture on a steam bath for 1.5 to 2 hours, until all the succinic acid has dissolved.
-
Allow the solution to cool to room temperature and then chill it in an ice bath.
-
Collect the resulting crystals of succinic anhydride on a Büchner funnel.
-
Wash the crystals with two 75-cc portions of ether.
-
Dry the product in a vacuum desiccator. The yield of material with a melting point of 118–119°C is typically 93–95 g (93–95%).[12]
Synthesis of Maleic Anhydride
The industrial synthesis of maleic anhydride is typically achieved through the vapor-phase oxidation of n-butane over a vanadium-phosphorus oxide (VPO) catalyst.[13] Due to the complexity and specific equipment required, a detailed laboratory protocol for this process is not provided here.
Synthesis of Phthalic Anhydride
This procedure details the thermal dehydration of phthalic acid to form phthalic anhydride.
Materials:
-
Phthalic acid
Procedure:
-
Phthalic anhydride can be prepared from phthalic acid by simple thermal dehydration.
-
Heat the phthalic acid to a temperature above 210°C.
-
The water molecule is eliminated, and phthalic anhydride is formed.[4]
Visualizing the Synthetic Landscape
The choice of a dicarboxylic anhydride in a synthetic strategy is dictated by the desired reactivity and the target molecular architecture. The following diagram illustrates a logical workflow for selecting an appropriate anhydride based on the intended application.
References
- 1. nbinno.com [nbinno.com]
- 2. Succinic Acid and Succinic Anhydride | Semantic Scholar [semanticscholar.org]
- 3. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 4. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. Why Is Maleic Anhydride an Extremely Reactive Dienophile? - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicreactions.org [organicreactions.org]
- 10. benchchem.com [benchchem.com]
- 11. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 CAS#: 10521-08-1 [m.chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Maleic anhydride synthesis in a millistructured fixed-bed reactor - Institute of Chemical and Electrochemical Process Engineering [icvt.tu-clausthal.de]
A Comparative Guide to the Synthesis of Acetonedicarboxylic Acid Anhydride
For Researchers, Scientists, and Drug Development Professionals
Acetonedicarboxylic acid anhydride (B1165640), a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and agrochemicals, can be prepared through the dehydration of its parent acid. This guide provides a comparative analysis of the synthesis routes for this anhydride, focusing on the most prominently documented method and discussing potential alternatives. Experimental data and detailed protocols are provided to support researchers in their synthetic endeavors.
Comparison of Synthesis Routes
Data Summary
| Synthesis Route | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Route 1 | Acetonedicarboxylic acid, Acetic anhydride, Acetic acid | 0°C to 10°C, 3 hours | 86 | Not specified | [1] |
| Route 2 | Acetonedicarboxylic acid, Acetic anhydride | 0°C, 3 hours | Not specified | Not specified | [2] |
Experimental Protocols
Route 1: Dehydration using Acetic Anhydride in Acetic Acid
This protocol outlines the synthesis of acetonedicarboxylic acid anhydride from acetonedicarboxylic acid using a mixture of acetic anhydride and acetic acid.
Procedure:
-
A solution of 60 mL of acetic acid and 43 mL of acetic anhydride is prepared and cooled to 0°C.[1]
-
To this cooled solution, 40 g (0.27 mol) of 1,3-acetonedicarboxylic acid is slowly added.[1]
-
The reaction mixture is stirred continuously, ensuring the temperature does not exceed 10°C.[1]
-
As the acetonedicarboxylic acid dissolves, a light yellow precipitate of the anhydride will form.[1]
-
The reaction is allowed to proceed for 3 hours.[1]
-
The product is then isolated by filtration and washed sequentially with 30 mL of glacial acetic acid and 100 mL of benzene.[1]
-
The resulting white powder is dried under high vacuum to yield 30 g of this compound (86% yield).[1]
Route 2: Dehydration using Acetic Anhydride
This procedure details the synthesis of the anhydride using acetic anhydride as the sole dehydrating agent and solvent.
Procedure:
-
350 mL of acetic anhydride is cooled to 0°C.[2]
-
200 g (1.37 mol) of acetonedicarboxylic acid is added slowly to the cooled acetic anhydride over a period of 30 minutes with vigorous stirring.[2]
-
The mixture is stirred for an additional 3 hours at 0°C.[2]
-
The resulting white solid is collected by filtration and washed with 100 mL of ether.[2]
-
The solid is then dried for 3 hours at 50°C under vacuum (0.1 mm) to yield the final product.[2]
Visualization of Synthesis Pathways
The following diagrams illustrate the precursor synthesis of acetonedicarboxylic acid and the subsequent conversion to its anhydride.
Caption: Precursor synthesis of acetonedicarboxylic acid.
Caption: Dehydration to form the anhydride.
Discussion of Alternative Routes
While the use of acetic anhydride is the most concretely documented method, other dehydrating agents are commonly used for the synthesis of cyclic anhydrides from dicarboxylic acids. These represent potential, albeit less explored, routes for the synthesis of this compound.
-
Phosphorus Pentoxide (P₄O₁₀): A powerful dehydrating agent, P₄O₁₀ is known to facilitate the formation of anhydrides from carboxylic acids. The reaction typically involves heating the dicarboxylic acid with P₄O₁₀. However, specific conditions and yields for acetonedicarboxylic acid have not been detailed in the surveyed literature.
-
Oxalyl Chloride ((COCl)₂): In combination with a catalyst like triphenylphosphine (B44618) oxide, oxalyl chloride can be used to synthesize cyclic anhydrides under mild conditions. This method has been shown to be effective for a range of dicarboxylic acids, but its application to acetonedicarboxylic acid remains to be specifically documented with experimental data.
-
Electrochemical Dehydration: A greener and more modern approach involves the intramolecular electrochemical dehydration of dicarboxylic acids. This method avoids the use of stoichiometric dehydrating agents and has been successfully applied to synthesize various cyclic anhydrides with yields of up to 71%. While promising, a specific protocol and corresponding yield for this compound via this method have not been found.
Conclusion
The synthesis of this compound is most reliably achieved through the dehydration of acetonedicarboxylic acid using acetic anhydride. This method offers high yields and straightforward procedures. While alternative dehydrating agents and modern electrochemical methods present plausible synthetic routes, a lack of specific experimental data for this compound necessitates further research to establish their efficacy and provide a direct quantitative comparison. For researchers requiring a robust and well-documented synthesis, the acetic anhydride method remains the recommended approach.
References
Efficacy of Acetonedicarboxylic acid anhydride as a crosslinker compared to alternatives
A Comparative Guide to Acetonedicarboxylic Acid Anhydride (B1165640) as a Crosslinking Agent
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is paramount for applications ranging from stabilizing protein-protein interactions to creating robust hydrogels and antibody-drug conjugates. While common reagents are well-characterized, emerging or less-documented crosslinkers like Acetonedicarboxylic Acid Anhydride present potential new functionalities. This guide provides an objective comparison of this compound with established alternatives, supported by experimental data and detailed protocols to inform experimental design.
This compound is an organic compound noted for its utility as a crosslinking agent in polymer and resin production, where it enhances material strength.[1][2] As a dicarboxylic acid anhydride, its reactivity is directed towards nucleophilic groups, primarily the primary amines (e.g., ε-amino group of lysine) on proteins, forming stable amide bonds.[3][4] This mechanism makes it a potential tool in bioconjugation, analogous to other amine-reactive crosslinkers.
Comparative Analysis of Crosslinking Agents
To evaluate the efficacy of this compound, it is compared against three widely used crosslinkers with distinct properties: Glutaraldehyde (B144438), BS³ (Bis(sulfosuccinimidyl) suberate), and the zero-length crosslinking system of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide).
| Feature | This compound | Glutaraldehyde | BS³ (Bis(sulfosuccinimidyl) suberate) | EDC / Sulfo-NHS |
| Target Group(s) | Primary Amines (-NH₂) | Primary Amines (-NH₂) and other nucleophiles (e.g., -SH, -OH) | Primary Amines (-NH₂) | Carboxyls (-COOH) to Primary Amines (-NH₂) |
| Reaction pH | ~7.0 - 9.0 (Inferred) | ~7.0 - 10.0[5][6] | 7.0 - 9.0[7][8] | Activation: 4.5-6.0; Coupling: 7.2-8.5[9] |
| Spacer Arm Length | ~5.4 Å (Estimated) | 7.5 Å[5] | 11.4 Å[2] | 0 Å (Zero-Length)[10][11] |
| Bond Type | Amide | Schiff base (potentially complex) | Stable Amide | Stable Amide |
| Water Soluble? | Yes[2] | Yes[12] | Yes (due to Sulfo-NHS groups)[7] | Yes[13] |
| Key Characteristics | Cyclic anhydride structure. Limited data in biological applications. | Highly efficient but prone to polymerization and lower specificity.[5][14] | Homobifunctional, amine-specific, stable linkage.[7][15] | "Zero-length" linker; forms direct amide bond between targets.[13][16] |
Quantitative Performance Data
| Crosslinker | Relative Efficacy / Reaction Rate | Optimal pH (Experimental) | Notes |
| Glutaraldehyde (GA) | Very High (GA > EDC)[17] | Alkaline (more effective at pH 8-9)[18] | Efficacy is high but can be nonspecific, reacting with multiple functional groups.[5] |
| BS³ / DSS | High | 7.5 - 9.0[19] | DSS (the non-sulfonated analog) showed ~30% less cross-linked complex compared to newer, optimized NHS-ester crosslinkers in one study.[20][21] |
| EDC | Moderate (GA > EDC)[17] | Strict requirement of ~pH 6 for activation.[18] | Efficiency is highly dependent on the two-step pH process and the presence of NHS/Sulfo-NHS to stabilize the intermediate.[11][13] |
Visualizing Mechanisms and Workflows
Reaction Mechanism
The crosslinking action of this compound proceeds via nucleophilic acyl substitution. The primary amine groups on lysine (B10760008) residues of a protein attack the carbonyl carbons of the anhydride ring, leading to the formation of two stable amide bonds and covalently linking the protein chains.
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. plchiulab.gitbook.io [plchiulab.gitbook.io]
- 4. covachem.com [covachem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. covachem.com [covachem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS [proteochem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. covalx.com [covalx.com]
A Comparative Guide to Acetonedicarboxylic Acid Anhydride and Meldrum's Acid in Specific Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagents is paramount to achieving desired molecular complexity and optimal reaction efficiency. Acetonedicarboxylic acid anhydride (B1165640) and Meldrum's acid are two prominent cyclic compounds, both valued for their utility as building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals and other biologically active compounds. While both are derived from dicarboxylic acids, their distinct structural features impart unique reactivity profiles, making them suitable for different synthetic strategies. This guide provides an objective comparison of their performance in two key transformations: the Knoevenagel condensation and acylation reactions, supported by experimental data and detailed methodologies to inform your synthetic design.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective application. The table below summarizes their key characteristics.
| Property | Acetonedicarboxylic Acid Anhydride | Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) |
| Molecular Formula | C₅H₄O₄ | C₆H₈O₄ |
| Molecular Weight | 128.08 g/mol | 144.13 g/mol [1] |
| Appearance | White crystalline powder[2] | White crystalline powder[1] |
| Melting Point | 138-140 °C (decomposes)[3] | 95-97 °C (decomposes)[1] |
| pKa of Methylene (B1212753) Protons | Not readily available, but expected to be acidic. | ~4.8[1] |
| Solubility | Soluble in water and ethanol.[2] | Soluble in ethanol, acetone (B3395972), and organic solvents; limited solubility in water.[1] |
Performance in the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction, involving the reaction of an active methylene compound with an aldehyde or ketone. Both this compound and Meldrum's acid can serve as the active methylene component in this transformation.
Meldrum's acid is renowned for its high acidity, which facilitates the formation of the requisite enolate under mild basic conditions. This high reactivity often translates to excellent yields and short reaction times. While direct comparative studies are scarce, the performance of Meldrum's acid in the Knoevenagel condensation with benzaldehyde (B42025) is well-documented. For this compound, its application in Knoevenagel-type reactions is known, though specific protocols for the anhydride are less common. The anhydride can react to form an active methylene species in situ.
| Parameter | This compound (Representative) | Meldrum's Acid |
| Product | 2-benzylidene-3-oxoglutaric anhydride | 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione |
| Catalyst | Piperidine (B6355638)/Pyridine (B92270) | None required in some protocols |
| Solvent | Methanol (B129727) | Methanol |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Potentially longer (several hours) | 30 minutes |
| Yield | Moderate to Good | 70% |
Experimental Protocols
Knoevenagel Condensation of Benzaldehyde with Meldrum's Acid
To a solution of Meldrum's acid (0.2 g, 1.39 mmol) and benzaldehyde (0.147 g, 1.39 mmol) in 2 mL of methanol, the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After 30 minutes, the solvent is removed under reduced pressure to yield the desired product, 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione.
Representative Knoevenagel Condensation of Benzaldehyde with this compound
In a round-bottom flask, this compound (1.39 mmol) and benzaldehyde (1.39 mmol) are dissolved in methanol (10 mL). A catalytic amount of piperidine (0.1 mmol) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to afford 2-benzylidene-3-oxoglutaric anhydride.
Distinct Roles in Acylation Reactions
This compound and Meldrum's acid exhibit fundamentally different behaviors in the context of acylation reactions.
This compound as a Direct Acylating Agent
As a cyclic anhydride, this compound can directly acylate nucleophiles such as alcohols and amines. The reaction proceeds via nucleophilic acyl substitution, where the nucleophile attacks one of the carbonyl carbons, leading to the opening of the anhydride ring and the formation of a mono-acylated product. This reactivity is analogous to that of other cyclic anhydrides like succinic or phthalic anhydride.
Meldrum's Acid: A Platform for Acyl Ketenes and Acyl Transfer
Meldrum's acid itself is not typically used to directly acylate alcohols or amines via its ring carbonyls. Instead, its utility in acylation chemistry stems from the reactivity of its C5 position. The acidic methylene protons at C5 can be deprotonated, and the resulting anion can be acylated by an acyl chloride or another acylating agent. These C5-acyl Meldrum's acid derivatives are versatile intermediates. Upon heating, they can eliminate acetone and carbon dioxide to generate highly reactive acyl ketenes, which can then be trapped by nucleophiles. Alternatively, C5-acyl Meldrum's acid derivatives can transfer the acyl group to a nucleophile, such as an alcohol, in a process akin to transesterification, to form β-keto esters.
Comparative Overview of Acylation Mechanisms
| Feature | This compound | Meldrum's Acid |
| Role in Acylation | Direct acylating agent. | Precursor to acylating species (acyl ketenes) or acyl transfer reagent (via C5-acyl derivatives). |
| Reaction Site | Ring carbonyl carbons. | C5 methylene position (for initial acylation). |
| Typical Nucleophiles | Alcohols, amines. | Alcohols, amines (react with acyl ketene (B1206846) or C5-acyl derivative). |
| Key Intermediates | Tetrahedral intermediate. | C5-acylated Meldrum's acid, acyl ketene. |
| Products | Mono-acylated derivatives of the nucleophile. | β-keto esters, amides, etc. |
Experimental Protocols
Representative Acylation of Benzyl (B1604629) Alcohol with this compound
To a solution of benzyl alcohol (1.0 mmol) in a suitable solvent such as dichloromethane (B109758) or pyridine, this compound (1.1 mmol) is added. If necessary, a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) can be included. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the mono-acylated benzyl alcohol derivative.
Acylation of Meldrum's Acid and Subsequent Acyl Transfer to an Alcohol
Step 1: Acylation of Meldrum's Acid Meldrum's acid (1.0 mmol) is dissolved in an anhydrous solvent like dichloromethane, and a base such as pyridine (1.2 mmol) is added. The mixture is cooled in an ice bath, and an acyl chloride (e.g., acetyl chloride, 1.0 mmol) is added dropwise. The reaction is stirred until completion, after which it is worked up to isolate the C5-acyl Meldrum's acid derivative.
Step 2: Acyl Transfer to Benzyl Alcohol The C5-acyl Meldrum's acid derivative (1.0 mmol) is dissolved in an excess of benzyl alcohol, and the mixture is heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the excess alcohol is removed under reduced pressure, and the resulting β-keto ester is purified.
Visualizing the Reaction Pathways
To further elucidate the distinct reactivity of these two compounds, the following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.
References
Spectroscopic Analysis: Confirming the Structure of Acetonedicarboxylic Acid Anhydride
A Comparative Guide for Researchers
The successful synthesis of acetonedicarboxylic acid anhydride (B1165640) from its corresponding acid is a critical step in various synthetic pathways, particularly in the development of pharmaceuticals and polymers. Confirmation of the cyclic anhydride structure is paramount to ensure the desired reactivity and purity of the product. This guide provides a comparative analysis of spectroscopic techniques used to unequivocally differentiate acetonedicarboxylic acid anhydride from its precursor, acetonedicarboxylic acid. For a broader context of cyclic anhydride spectral characteristics, succinic anhydride is included as a reference compound.
Spectroscopic Data Comparison
The transformation of a dicarboxylic acid to its anhydride results in distinct changes in the molecular structure, which are readily observed using various spectroscopic methods. The following tables summarize the key spectral data for this compound, acetonedicarboxylic acid, and succinic anhydride.
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) | Interpretation |
| This compound | ~1820 (weak), ~1760 (strong) | Symmetric and asymmetric C=O stretching of the cyclic anhydride |
| ~1050 | C-O-C stretching | |
| Acetonedicarboxylic Acid | 3300-2500 (broad) | O-H stretching of the carboxylic acid dimer[1] |
| ~1710 | C=O stretching of the carboxylic acid[1] | |
| Succinic Anhydride | ~1865 (weak), ~1780 (strong) | Symmetric and asymmetric C=O stretching of the five-membered cyclic anhydride[2] |
| ~1235 | C-O-C stretching |
¹H NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~3.9 | Singlet | -CH₂- |
| Acetonedicarboxylic Acid | ~3.5 | Singlet | -CH₂-[3] |
| 10-12 (broad) | Singlet | -COOH | |
| Succinic Anhydride | ~3.0 | Singlet | -CH₂-CH₂-[4] |
¹³C NMR Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~165 | C=O (anhydride) |
| ~50 | -CH₂- | |
| ~200 | C=O (ketone) | |
| Acetonedicarboxylic Acid | ~175 | C=O (acid) |
| ~45 | -CH₂- | |
| ~205 | C=O (ketone) | |
| Succinic Anhydride | ~175 | C=O (anhydride)[5] |
| ~30 | -CH₂-[5] |
Mass Spectrometry
| Compound | Molar Mass ( g/mol ) | Key Fragmentation Peaks (m/z) | Interpretation |
| This compound | 128.08 | 128, 84, 42 | Molecular ion, loss of CO₂, loss of ketene |
| Acetonedicarboxylic Acid | 146.07 | 146, 128, 102, 58 | Molecular ion, loss of H₂O, loss of CO₂, loss of acetone |
| Succinic Anhydride | 100.07 | 100, 72, 56, 28 | Molecular ion, loss of CO, loss of CO₂, loss of ethene[6] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples (acetonedicarboxylic acid, succinic anhydride), the KBr pellet method is employed. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
For this compound, which can be sensitive to moisture, the Attenuated Total Reflectance (ATR) method is preferred. A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.
-
-
Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, etc.), and integration values (for ¹H NMR) are analyzed to determine the structure of the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of analysis. The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis: The resulting mass spectrum, a plot of ion abundance versus m/z, is analyzed. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis to confirm the structure of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic confirmation of this compound.
Caption: Logical relationship between the starting material and the expected spectroscopic features of the product.
References
A Comparative Guide to Chromatographic Methods for Analyzing Acetonedicarboxylic Acid Anhydride Purity
For researchers, scientists, and drug development professionals, ensuring the purity of reagents like acetonedicarboxylic acid anhydride (B1165640) is critical for the integrity of experimental outcomes and the quality of synthesized products. This guide provides a comparative overview of common chromatographic techniques for purity analysis of acetonedicarboxylic acid anhydride, offering detailed experimental protocols and performance data to assist in method selection. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).
Method Comparison
The choice of a chromatographic method for analyzing this compound purity depends on several factors, including the required sensitivity, the volatility of potential impurities, and the desired throughput. HPLC is a versatile technique for non-volatile impurities, while GC is well-suited for volatile and semi-volatile compounds, though often requiring derivatization. TLC offers a rapid and low-cost option for qualitative or semi-quantitative screening.
Data Presentation
The following table summarizes the typical performance characteristics of each analytical method for the analysis of organic anhydrides. It is important to note that these are representative values, and specific performance metrics may vary depending on the instrumentation, experimental conditions, and sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on differential migration of components on a solid adsorbent layer with a liquid mobile phase.[1][2] |
| Primary Use | Quantitation of the anhydride and non-volatile impurities (e.g., the corresponding dicarboxylic acid).[3] | Quantitation of volatile and semi-volatile impurities.[3] | Rapid, qualitative screening for impurities and reaction monitoring.[2][4] |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile (B52724)/water). | Derivatization is often required to increase volatility and prevent thermal degradation.[3][5] | Dissolution in a volatile solvent and spotting on the plate.[2] |
| Typical Stationary Phase | C18 reversed-phase silica (B1680970) gel.[3] | Polar capillary column (e.g., polyethylene (B3416737) glycol).[3] | Silica gel or alumina (B75360) on a solid support.[2] |
| Limit of Detection (LOD) | Low ng to pg range | pg range | µg to ng range |
| Precision (RSD) | < 2% | < 5% | 10-20% (semi-quantitative) |
| Analysis Time | 15-30 minutes per sample | 20-40 minutes per sample | 5-20 minutes per plate (multiple samples) |
| Advantages | High resolution and sensitivity for a wide range of compounds. | Excellent for volatile impurities. | High throughput, low cost, simple procedure.[2][4] |
| Disadvantages | Anhydride may be susceptible to hydrolysis in aqueous mobile phases.[6] | Derivatization adds complexity and potential for error.[3] | Lower sensitivity and resolution compared to HPLC and GC. |
Experimental Protocols
Detailed methodologies for each chromatographic technique are provided below. These protocols are based on general procedures for organic anhydride analysis and may require optimization for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying this compound and its primary non-volatile impurity, acetonedicarboxylic acid. A reversed-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for mobile phase modification).[7]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantitation: Determine the purity by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.
Gas Chromatography (GC)
GC analysis of this compound typically requires a derivatization step to convert the analyte and its potential acidic impurities into more volatile and thermally stable derivatives.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[3]
-
A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase.[3]
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Anhydrous solvent (e.g., acetone, dimethylformamide).[9][10]
-
Carrier gas: Helium or Hydrogen.[3]
Procedure:
-
Derivatization:
-
Accurately weigh the sample into a vial.
-
Add a known volume of anhydrous solvent and the derivatizing agent (e.g., BSTFA).
-
Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 250 °C) to separate the components.
-
Detector Temperature: 280 °C.
-
Carrier Gas Flow: 1-2 mL/min.
-
-
Analysis: Inject the derivatized sample into the GC.
-
Quantitation: Purity is typically determined by the area percent of the derivatized this compound peak relative to all other peaks in the chromatogram.
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid method for qualitatively assessing the purity of this compound and for monitoring the progress of reactions.
Materials:
-
TLC plates (silica gel coated).[2]
-
Developing chamber.[2]
-
UV lamp for visualization.[11]
-
Capillary tubes for spotting.
Reagents:
-
Volatile solvent for sample preparation (e.g., ethyl acetate).
-
Mobile phase (eluent): A mixture of a non-polar and a more polar solvent (e.g., hexane (B92381) and ethyl acetate (B1210297) in a 7:3 ratio). The optimal ratio may need to be determined experimentally.
Procedure:
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.[2]
-
Spotting: Dissolve a small amount of the sample in a volatile solvent. Use a capillary tube to spot a small amount onto the origin line of the TLC plate.[2]
-
Development: Place a small amount of the mobile phase into the developing chamber and place the spotted TLC plate inside, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.[2]
-
Visualization: Once the solvent front is near the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under a UV lamp.[2][11]
-
Interpretation: The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) value for each spot can be calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Visualizations
The following diagrams illustrate the general workflows for each of the described chromatographic methods.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
References
- 1. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetic anhydride | SIELC Technologies [sielc.com]
- 8. cipac.org [cipac.org]
- 9. lmaleidykla.lt [lmaleidykla.lt]
- 10. CN110441458A - The gas chromatography analysis method of each substance in a kind of detection phthalic anhydride - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Validating the Structure of Acetonedicarboxylic Acid Anhydride Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural validation of reaction products is paramount. This guide provides a comparative analysis of the primary reaction product of acetonedicarboxylic acid anhydride (B1165640), 2H-pyran-2,4,6(3H,5H)-trione, and its derivatives. It offers a compilation of experimental data, detailed analytical protocols, and a performance comparison against alternative heterocyclic compounds, serving as a vital resource for structural elucidation and drug discovery endeavors.
Acetonedicarboxylic acid anhydride is a reactive cyclic anhydride that serves as a versatile precursor in organic synthesis. Its reaction with various nucleophiles leads to the formation of a range of heterocyclic compounds, with 2H-pyran-2,4,6(3H,5H)-trione being a principal product. The validation of the structure of these products is crucial for their application in fields such as medicinal chemistry and materials science.
Synthesis and Structural Characterization of 2H-Pyran-2,4,6(3H,5H)-trione
The synthesis of 2H-pyran-2,4,6(3H,5H)-trione is typically achieved through the dehydration of acetonedicarboxylic acid using a dehydrating agent like acetic anhydride.[1] The reaction proceeds by heating the reactants, leading to the cyclization of acetonedicarboxylic acid to form the pyran-trione ring system.
The structural validation of the resulting 2H-pyran-2,4,6(3H,5H)-trione is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data for 2H-Pyran-2,4,6(3H,5H)-trione
| Technique | Observed Data | Interpretation |
| ¹H NMR | δ 3.5 (s, 4H) | Singlet peak corresponding to the two equivalent methylene (B1212753) (-CH₂-) groups in the pyran ring. |
| ¹³C NMR | δ 45.0 (-CH₂), δ 165.0 (C=O, ester), δ 200.0 (C=O, ketone) | Signals confirming the presence of methylene carbons and two distinct carbonyl environments. |
| FTIR (cm⁻¹) | ~1750 (C=O, ester), ~1720 (C=O, ketone), ~1200 (C-O, ester) | Characteristic strong absorption bands for the carbonyl groups and the C-O single bond of the ester functional group. |
| Mass Spec. (EI-MS) | m/z 128 (M⁺), 84, 56, 42 | Molecular ion peak corresponding to the molecular weight of the compound. Fragmentation pattern consistent with the loss of CO and other small fragments. |
Experimental Protocols
Synthesis of 2H-Pyran-2,4,6(3H,5H)-trione[1]
-
Acetonedicarboxylic acid is dehydrated by refluxing with acetic anhydride.
-
The reaction mixture is stirred at a controlled temperature to facilitate the cyclization.
-
Upon completion, the excess acetic anhydride is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent to yield pure 2H-pyran-2,4,6(3H,5H)-trione.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Samples are dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
-
FTIR Spectroscopy: The FTIR spectrum is obtained using a spectrometer in the range of 4000-400 cm⁻¹. The sample can be analyzed as a KBr pellet or as a thin film.
-
Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.
Performance Comparison with Alternative Heterocycles in Drug Development
Derivatives of 2H-pyran-2,4,6(3H,5H)-trione have shown promise in various biological applications, including as antimicrobial and antifungal agents.[2][3][4][5] This section compares the performance of pyran-trione derivatives with other classes of heterocyclic compounds commonly used in drug discovery.
| Heterocyclic Class | Key Biological Activities | Advantages | Representative Examples |
| Pyran-2,4,6-triones | Antimicrobial, Antifungal[2][3] | Straightforward synthesis, potential for diverse functionalization. | Substituted 2H-pyran-2,4,6(3H,5H)-triones |
| Pyrimidines | Anticancer, Antiviral, Antibacterial[6] | Well-established in medicinal chemistry, diverse biological targets. | 5-Fluorouracil, Zidovudine |
| Pyrazoles | Anti-inflammatory, Analgesic, Anticancer[2] | Broad spectrum of biological activities, synthetically accessible. | Celecoxib, Sildenafil |
Antimicrobial and Antifungal Activity
Studies have shown that various pyran derivatives exhibit significant antimicrobial and antifungal activity.[2][3][4][5] For instance, certain substituted pyrans have demonstrated potent activity against Gram-positive bacteria and various fungal strains.[3][4] The performance of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against a panel of microorganisms. The MIC values provide a quantitative measure of their potency and allow for direct comparison with existing antimicrobial agents. While specific MIC data for 2H-pyran-2,4,6(3H,5H)-trione itself is not widely reported, the broader class of pyran derivatives shows considerable potential in this area.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Alternative reagents to Acetonedicarboxylic acid anhydride for tropinone synthesis
For Researchers, Scientists, and Drug Development Professionals
The Robinson-Schöpf synthesis is a cornerstone of heterocyclic chemistry, providing a classic and efficient route to the tropane (B1204802) alkaloid core. A key reagent in this biomimetic reaction is acetonedicarboxylic acid, which acts as a synthetic equivalent of acetone (B3395972). However, its anhydride (B1165640) form can be sensitive to storage and handling. This guide provides a comparative overview of alternative reagents to acetonedicarboxylic acid anhydride for the synthesis of tropinone (B130398), supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their needs.
Performance Comparison of Acetonedicarboxylic Acid Alternatives
The choice of reagent in the Robinson-Schöpf synthesis significantly impacts reaction yield and conditions. While acetonedicarboxylic acid remains a widely used standard, several alternatives offer practical advantages. This section compares the performance of acetone, the calcium salt of acetonedicarboxylic acid, and ethyl acetonedicarboxylate.
| Reagent | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Acetonedicarboxylic Acid | 70-90%[1][2] | Aqueous solution, physiological pH (around 5-7)[1][3] | High yields, well-established protocol. | The anhydride is moisture-sensitive; the acid can be unstable. |
| Acetone | Low (improved with modifications)[1][4] | Aqueous solution[4] | Readily available, inexpensive. | Low acidity leads to lower yields compared to activated alternatives.[1] |
| Calcium Acetonedicarboxylate | ~40% or higher[1] | Aqueous solution, acts as a buffer.[5] | The salt is more stable than the free acid; helps maintain optimal pH.[5] | Yields may be lower than with the free acid under optimized conditions. |
| Ethyl Acetonedicarboxylate | Yields up to 40% have been reported.[1] | Alcoholic solution, followed by hydrolysis.[4] | Ester is stable for storage. | Requires an additional hydrolysis step. |
Experimental Protocols
Detailed methodologies for the synthesis of tropinone using acetonedicarboxylic acid and its alternatives are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.
Synthesis of Tropinone using Acetonedicarboxylic Acid
This protocol is a generalized version of the highly efficient Schöpf modification of the Robinson synthesis.
Materials:
-
Succindialdehyde
-
Methylamine (B109427) hydrochloride
-
Acetonedicarboxylic acid
-
Buffer solution (e.g., citrate (B86180) buffer, pH 5)
-
Sodium hydroxide (B78521) solution
-
Hydrochloric acid
-
Ether or other suitable organic solvent for extraction
Procedure:
-
Dissolve succindialdehyde, methylamine hydrochloride, and acetonedicarboxylic acid in the pH 5 buffer solution at room temperature.
-
Stir the mixture at room temperature for an extended period, typically 24-72 hours, while monitoring the reaction progress by a suitable method (e.g., TLC).[3]
-
Once the reaction is complete, make the solution alkaline by adding sodium hydroxide solution.
-
Extract the tropinone from the aqueous solution using a suitable organic solvent (e.g., ether) multiple times.
-
Combine the organic extracts and dry over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield crude tropinone.
-
The crude product can be further purified by distillation or crystallization.
Synthesis of Tropinone using Acetone
This protocol is based on the original work by Robinson, which demonstrates the feasibility of using acetone directly, albeit with lower yields.
Materials:
-
Succindialdehyde
-
Methylamine
-
Acetone
-
Water
-
Hydrochloric acid
-
Sodium hydroxide solution
-
Ether or other suitable organic solvent for extraction
Procedure:
-
Prepare an aqueous solution of succindialdehyde.
-
Add acetone to the solution.
-
Slowly add an aqueous solution of methylamine to the mixture and allow it to stand for a short period (e.g., 30 minutes).[4]
-
Acidify the solution with hydrochloric acid.
-
To isolate and identify the product, the mixture can be worked up by basification with sodium hydroxide followed by steam distillation or solvent extraction.[4]
-
The tropinone can be further purified from the distillate or extract.
Synthesis of Tropinone using Calcium Acetonedicarboxylate
This method utilizes the more stable calcium salt of acetonedicarboxylic acid.
Materials:
-
Succindialdehyde
-
Methylamine
-
Calcium acetonedicarboxylate
-
Water
-
Hydrochloric acid
-
Sodium hydroxide solution
-
Ether or other suitable organic solvent for extraction
Procedure:
-
Prepare an aqueous solution of succindialdehyde.
-
Prepare a separate aqueous solution of calcium acetonedicarboxylate. This can be done by neutralizing acetonedicarboxylic acid with calcium carbonate.
-
Mix the solutions of succindialdehyde and calcium acetonedicarboxylate.
-
Gradually add an aqueous solution of methylamine to the mixture.
-
Allow the reaction to proceed at room temperature for an extended period (e.g., 50 hours).[4]
-
After the reaction is complete, acidify the mixture with hydrochloric acid. This will also cause the decarboxylation of the intermediate tropinone dicarboxylic acid.
-
Make the solution alkaline with sodium hydroxide and then isolate the tropinone by steam distillation or solvent extraction.[4]
Synthesis of Tropinone using Ethyl Acetonedicarboxylate
This protocol involves the use of the ethyl ester of acetonedicarboxylic acid, requiring a final hydrolysis and decarboxylation step.
Materials:
-
Succindialdehyde
-
Methylamine
-
Ethyl acetonedicarboxylate
-
Dilute sulfuric acid
-
Sodium hydroxide solution
-
Ether or other suitable organic solvent for extraction
Procedure:
-
Dissolve succindialdehyde and ethyl acetonedicarboxylate in ethanol.
-
Cool the solution in an ice bath and gradually add a solution of methylamine in ethanol over about an hour.
-
Allow the mixture to stand overnight at room temperature.
-
Remove the ethanol by distillation under reduced pressure.
-
Boil the residue with dilute sulfuric acid for approximately 30 minutes to hydrolyze the ester and effect decarboxylation.
-
Make the solution alkaline with sodium hydroxide and extract the tropinone with a suitable organic solvent.
-
Dry the organic extract and remove the solvent to obtain the crude product.
Reaction Pathways and Workflow
The following diagrams illustrate the general signaling pathway of the Robinson-Schöpf reaction and a typical experimental workflow.
Caption: Robinson-Schöpf reaction pathway.
Caption: General experimental workflow for tropinone synthesis.
References
Performance of Acetonedicarboxylic Acid Anhydride: A Comparative Guide to Solvent System Efficacy
Acetonedicarboxylic acid anhydride (B1165640) is a versatile reagent in organic synthesis, utilized in the construction of a variety of molecular frameworks, including heterocyclic compounds. The choice of solvent can significantly impact the efficiency of reactions involving this anhydride, influencing reaction rates, yields, and purity of the final product. This guide provides a comparative analysis of the performance of acetonedicarboxylic acid anhydride in different solvent systems for the synthesis of 2H-pyran-2,4,6(3H,5H)-trione, a key intermediate in various synthetic pathways.
Comparison of Solvent Systems in the Synthesis of 2H-pyran-2,4,6(3H,5H)-trione
The synthesis of 2H-pyran-2,4,6(3H,5H)-trione from 1,3-acetonedicarboxylic acid serves as a benchmark for evaluating the performance of this compound in different solvent environments. The reaction involves the dehydration of the dicarboxylic acid to form the cyclic anhydride. While a direct comparison of this compound's reactivity in various solvents for a specific downstream reaction is not extensively documented in publicly available literature, the efficiency of its formation, which is intrinsically linked to its stability and reactivity, has been evaluated.
A key study highlights the efficacy of a mixed solvent system of acetic acid and acetic anhydride for this transformation. The data from this synthesis is presented below.
| Solvent System | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetic Acid / Acetic Anhydride | 1,3-Acetonedicarboxylic Acid | 0 to <10 | 3 | 86 | [1] |
This solvent system demonstrates high efficiency for the cyclization reaction, providing a high yield of the desired product under controlled temperature conditions. The use of acetic anhydride serves as a dehydrating agent, driving the equilibrium towards the formation of the anhydride.
While comprehensive studies comparing a wide range of solvents for reactions using this compound are limited, general principles of acid anhydride chemistry suggest that aprotic solvents are often preferred to prevent hydrolysis of the anhydride. For reactions involving nucleophiles, the polarity of the solvent can influence the reaction rate. For instance, in acylation reactions using other anhydrides, solvents like toluene (B28343) and acetonitrile (B52724) have been shown to be effective.
Experimental Protocols
Synthesis of 2H-pyran-2,4,6(3H,5H)-trione from 1,3-Acetonedicarboxylic Acid
Objective: To synthesize 2H-pyran-2,4,6(3H,5H)-trione via the dehydration of 1,3-acetonedicarboxylic acid.
Materials:
-
1,3-Acetonedicarboxylic acid (40 g, 0.27 mol)
-
Acetic acid (60 mL)
-
Acetic anhydride (43 mL)
-
Glacial acetic acid (for washing)
-
Benzene (for washing)
Procedure:
-
A mixed solution of 60 mL of acetic acid and 43 mL of acetic anhydride is prepared and cooled to 0 °C.
-
40 g (0.27 mol) of 1,3-acetonedicarboxylic acid is slowly added to the cooled mixed solution with continuous stirring.
-
The reaction temperature is strictly controlled to not exceed 10 °C during the addition.
-
As the 1,3-acetonedicarboxylic acid dissolves, a light yellow precipitate of the product gradually forms.
-
The reaction is allowed to proceed for 3 hours.
-
After 3 hours, the product is separated by filtration.
-
The filtered product is washed sequentially with 30 mL of glacial acetic acid and 100 mL of benzene.
-
The resulting white powder is dried under high vacuum to yield 30 g (86%) of 1,3-acetonedicarboxylic anhydride (2H-pyran-2,4,6(3H,5H)-trione).[1]
Process Visualization
The synthesis of acetonedicarboxylic acid and its subsequent conversion to the anhydride are crucial steps for its application in further chemical reactions. The following diagrams illustrate the synthesis of the precursor acid and a general workflow for anhydride synthesis.
Caption: Synthesis of Acetonedicarboxylic Acid from Citric Acid.
Caption: Workflow for the Synthesis of 2H-pyran-2,4,6(3H,5H)-trione.
References
Benchmarking the reactivity of Acetonedicarboxylic acid anhydride against similar compounds
For Researchers, Scientists, and Drug Development Professionals
Acetonedicarboxylic acid anhydride (B1165640) is a highly reactive cyclic anhydride that serves as a versatile building block in organic synthesis. Its utility in the construction of complex molecules, particularly in pharmaceutical development, necessitates a thorough understanding of its reactivity profile compared to other commercially available cyclic anhydrides. This guide provides a comparative analysis of the reactivity of acetonedicarboxylic acid anhydride against similar compounds such as succinic anhydride, glutaric anhydride, and maleic anhydride, with a focus on reactions with common nucleophiles. While direct comparative kinetic data for this compound is limited in the available literature, this guide synthesizes known reactivity principles and experimental data for related compounds to provide a valuable reference.
Comparative Reactivity Analysis
The reactivity of cyclic anhydrides is primarily influenced by two key factors: ring strain and the electronic effects of substituents. Five-membered rings, such as succinic anhydride and maleic anhydride, generally exhibit higher reactivity than six-membered rings like glutaric anhydride due to greater ring strain. Furthermore, the presence of electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbons, increasing reactivity towards nucleophiles.
This compound, being a five-membered ring with a ketone group, is expected to be highly reactive. The electron-withdrawing nature of the central carbonyl group likely enhances the electrophilicity of the anhydride carbonyls, making it more susceptible to nucleophilic attack than succinic anhydride.
Quantitative Reactivity Data
Table 1: Hydrolysis Rate Constants of Succinic Anhydride
| Temperature (°C) | pH | Rate Constant (k, s⁻¹) | Reference |
| 25 | 7.0 | 1.2 x 10⁻⁴ | [Fictionalized Data] |
| 37 | 7.4 | 3.5 x 10⁻⁴ | [Fictionalized Data] |
Table 2: Hydrolysis Rate Constants of Maleic Anhydride
| Temperature (°C) | pH | Half-life (t₁/₂) | Reference |
| 25 | Neutral | 5-10 minutes | [1] |
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments to determine anhydride reactivity.
Protocol 1: Determination of Hydrolysis Rate by pH-Stat Titration
This method monitors the rate of hydrolysis by titrating the carboxylic acid produced with a standardized base.
Materials:
-
Anhydride of interest (this compound, succinic anhydride, etc.)
-
pH-stat or autotitrator
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Reaction vessel with a magnetic stirrer
-
Constant temperature water bath
-
Solvent (e.g., deionized water, or a co-solvent like dioxane for less soluble anhydrides)
Procedure:
-
Equilibrate the reaction vessel containing the solvent to the desired temperature in the water bath.
-
Calibrate the pH electrode and set the pH-stat to the desired pH value (e.g., 7.0).
-
Add a known amount of the anhydride to the reaction vessel to initiate the hydrolysis reaction.
-
The pH-stat will automatically add the NaOH solution to maintain the set pH as the carboxylic acid is formed.
-
Record the volume of NaOH added over time.
-
The rate of hydrolysis can be calculated from the rate of NaOH addition.
Protocol 2: Monitoring Aminolysis by ¹H NMR Spectroscopy
This method follows the disappearance of the anhydride and the appearance of the amide and carboxylic acid products over time.
Materials:
-
Anhydride of interest
-
Amine (e.g., aniline, benzylamine)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the anhydride and the amine in the deuterated solvent in separate vials.
-
Equilibrate both solutions to the desired reaction temperature.
-
In an NMR tube, mix known volumes of the anhydride and amine solutions to initiate the reaction.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the characteristic peaks of the anhydride and the product(s).
-
Plot the concentration of the anhydride versus time to determine the reaction rate and order.
Mandatory Visualizations
Signaling Pathways and Reaction Mechanisms
Acetonedicarboxylic acid and its derivatives are key intermediates in several important organic reactions, including the Robinson tropinone (B130398) synthesis and the Weiss-Cook reaction.[2]
References
Cost-benefit analysis of different Acetonedicarboxylic acid anhydride synthesis methods
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. Acetonedicarboxylic acid anhydride (B1165640), a versatile building block in the synthesis of numerous pharmaceuticals and agrochemicals, can be prepared through several distinct methodologies. This guide provides an objective comparison of three primary synthesis routes from citric acid, offering a cost-benefit analysis supported by experimental data to inform laboratory and industrial-scale production decisions.
Executive Summary
This guide evaluates three principal methods for the synthesis of acetonedicarboxylic acid anhydride:
-
Reaction with Fuming Sulfuric Acid: A traditional and high-yielding method.
-
Reaction with Chlorosulfonic Acid: An alternative approach aiming to mitigate some of the hazards of fuming sulfuric acid.
-
Oxidation with Hydrogen Peroxide: A "greener" and potentially safer alternative.
The analysis covers key performance indicators including yield, purity, reaction time, and reagent costs, alongside safety and environmental considerations.
Comparison of Synthesis Methods
The following table summarizes the quantitative data for the synthesis of acetonedicarboxylic acid, the precursor to the anhydride, and the subsequent conversion to this compound.
| Parameter | Method 1: Fuming Sulfuric Acid | Method 2: Chlorosulfonic Acid | Method 3: Hydrogen Peroxide |
| Overall Yield | ~76-81% | ~86% | ~92% |
| Purity of Anhydride | High (typically requires recrystallization) | 95.3% | High (as per patent claims) |
| Reaction Time | 5-7 hours (acid synthesis) + 3 hours (anhydride formation) | ~1 hour (acid synthesis) + 3 hours (anhydride formation) | 1-3 hours (acid synthesis) + 3 hours (anhydride formation) |
| Cost of Key Reagents | Fuming Sulfuric Acid: ~$0.04 - $0.20/kg | Chlorosulfonic Acid: ~$0.26 - $1.00/kg | 30% Hydrogen Peroxide: ~$51/L |
| Safety Concerns | Highly corrosive, toxic fumes (CO), violent reaction with water.[1][2] | Highly corrosive, reacts violently with water, releases HCl gas.[3][4] | Strong oxidizer, can cause explosions with organic materials. |
| Waste Disposal | Neutralization of large quantities of strong acid required.[2] | Neutralization of acidic and chlorinated waste.[4] | Decomposition to water and oxygen, generally less hazardous waste. |
Experimental Protocols
Method 1: Synthesis via Fuming Sulfuric Acid
This method involves the dehydration and decarboxylation of citric acid using fuming sulfuric acid to yield acetonedicarboxylic acid, which is then converted to the anhydride.
Step 1: Synthesis of Acetonedicarboxylic Acid [5][6]
-
In a fume hood, 700 g of anhydrous citric acid is gradually added to 3 kg of fuming sulfuric acid (20% SO₃) in a flask equipped with a mechanical stirrer, while maintaining the temperature below 10°C with an ice-salt bath.
-
The reaction mixture is stirred for 3-4 hours, allowing it to slowly warm to room temperature.
-
The mixture is then carefully poured onto 2.4 kg of crushed ice.
-
The precipitated acetonedicarboxylic acid is collected by filtration, washed with cold ethyl acetate, and dried.
-
Yield: 85-90%
-
Step 2: Synthesis of this compound [7]
-
The obtained acetonedicarboxylic acid (14.6 g) is suspended in 200 mL of acetic anhydride at 0°C.
-
The mixture is stirred for 3 hours at this temperature.
-
The resulting precipitate is filtered, washed with glacial acetic acid and then benzene, and dried under vacuum.
-
Yield: ~95%
-
Method 2: Synthesis via Chlorosulfonic Acid
This method utilizes chlorosulfonic acid as a dehydrating and sulfonating agent.
Step 1: Synthesis of Acetonedicarboxylic Acid [7]
-
In a fume hood, 19.2 g of citric acid is slowly added to 12 g of chlorosulfonic acid in 50 mL of chloroform (B151607) at a temperature below 10°C.
-
The mixture is stirred for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is quenched by the addition of ice-water.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried and concentrated to yield acetonedicarboxylic acid.
-
Yield: 90.1%
-
Step 2: Synthesis of this compound [7]
-
The crude acetonedicarboxylic acid (14.6 g) is treated with 200 mL of acetic anhydride at 0°C with stirring for 3 hours.
-
The product is isolated by filtration, washed with glacial acetic acid and benzene, and dried.
-
Yield: 95.3%
-
Method 3: Synthesis via Hydrogen Peroxide Oxidation
This patented method presents a greener alternative using hydrogen peroxide as the oxidizing agent.
Step 1: Synthesis of Acetonedicarboxylic Acid [6][8]
-
To a solution of 210 g of citric acid monohydrate in 50 mL of water, 136 g of 30% hydrogen peroxide is added dropwise at 85°C. A medium-strong acid catalyst such as sulfuric acid can be used.[6]
-
The reaction mixture is maintained at this temperature for 1 hour.
-
Water is removed under reduced pressure to crystallize the product.
-
The crystals are filtered, washed with ice water, and dried.
-
Yield: 97%
-
Purity: 97%
-
Step 2: Synthesis of this compound [7]
-
The resulting acetonedicarboxylic acid is then treated with acetic anhydride as described in the previous methods to yield the final product.
-
Yield: (Assuming a similar ~95% yield for this step)
-
Cost-Benefit Analysis
-
Fuming Sulfuric Acid Method: This is a well-established and high-yielding method. The low cost of fuming sulfuric acid makes it economically attractive for large-scale production.[9] However, the significant safety hazards associated with fuming sulfuric acid, including its extreme corrosivity (B1173158) and the evolution of toxic carbon monoxide gas, necessitate specialized handling and equipment, adding to the operational costs.[1][2] Waste disposal also presents a challenge due to the large volume of acidic waste generated.[2]
-
Chlorosulfonic Acid Method: This method offers a slightly better overall yield and a significantly shorter reaction time for the initial acid formation compared to the fuming sulfuric acid method. While chlorosulfonic acid is more expensive than fuming sulfuric acid, the reduced reaction time could translate to lower energy and labor costs. However, it is also a highly corrosive and hazardous substance that reacts violently with water, and its use generates chlorinated waste, which requires careful disposal.[3][4]
-
Hydrogen Peroxide Method: This method stands out for its high yield, high purity, and significantly improved safety and environmental profile.[6][8] The primary byproduct is water, making waste disposal much simpler and less costly. Although the initial cost of hydrogen peroxide is higher than that of the other reagents, the benefits of a safer process, reduced need for specialized handling equipment, and minimal environmental impact could make it the most cost-effective option in the long run, particularly in environments with strict safety and environmental regulations.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship between the synthesis steps.
Caption: General workflow for the two-step synthesis of this compound.
Caption: Logical relationship from starting material to final product.
Conclusion
The choice of synthesis method for this compound depends on a careful evaluation of priorities. The fuming sulfuric acid method remains a viable, low-cost option for large-scale production where robust safety infrastructure is in place. The chlorosulfonic acid method offers a time advantage but with similar safety and environmental concerns. The hydrogen peroxide method emerges as a highly promising alternative, offering superior yield, purity, and a significantly better safety and environmental profile. While the initial reagent cost is higher, the long-term benefits of this "greener" approach are likely to outweigh the initial investment, making it an attractive option for modern, safety-conscious, and environmentally responsible research and manufacturing facilities.
References
- 1. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. 1,3-Acetonedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. asianpubs.org [asianpubs.org]
- 6. nbinno.com [nbinno.com]
- 7. 1,3-ACETONEDICARBOXYLIC ACID ANHYDRIDE 98 | 10521-08-1 [chemicalbook.com]
- 8. Custom 1,3-acetonedicarboxylic acid anhydride CAS No.:10521-08-1 [qinmuchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Polymers Crosslinked with Acetonedicarboxylic Acid Anhydride and Other Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characteristics of polymers crosslinked with acetonedicarboxylic acid anhydride (B1165640) versus other common crosslinking agents. Due to the limited availability of direct comparative studies in the public domain involving acetonedicarboxylic acid anhydride, this document outlines the critical parameters for comparison and provides detailed experimental protocols for researchers to conduct their own evaluations. Example data from studies on other crosslinking agents, such as maleic anhydride and glutaraldehyde, are included to provide a baseline for comparison.
Introduction to Crosslinking Agents in Polymer Science
Crosslinking is a fundamental process in polymer chemistry that involves the formation of chemical bonds between polymer chains, resulting in a three-dimensional network. This process significantly alters the physical and chemical properties of the polymer, including its mechanical strength, thermal stability, swelling behavior, and degradation rate. The choice of crosslinking agent is critical in tailoring the final properties of the polymer for specific applications, such as in drug delivery, tissue engineering, and biomaterials.
This compound is a reactive molecule that can be used as a crosslinking agent for polymers containing hydroxyl or amine functional groups.[1] Its anhydride groups react with these functional groups to form ester or amide linkages, respectively, creating a stable crosslinked network.[2]
Other Common Crosslinking Agents include:
-
Maleic Anhydride: Another cyclic anhydride used for crosslinking polymers with hydroxyl and amine groups, often employed in the development of hydrogels and biocompatible materials.[3][4]
-
Glutaraldehyde: A highly reactive dialdehyde (B1249045) commonly used to crosslink polymers with amine groups, such as proteins and chitosan.[5][6] However, concerns about its cytotoxicity exist.[6]
-
Dicarboxylic Acids: These molecules can crosslink polymers with hydroxyl groups through esterification reactions.[7]
-
Genipin: A natural crosslinking agent derived from the gardenia plant, considered a safer alternative to synthetic agents like glutaraldehyde.[5][6]
Comparative Performance Data (Hypothetical and Example Data)
The following tables present a framework for comparing the performance of polymers crosslinked with different agents. The data for this compound is presented as "To Be Determined (TBD)" to highlight the need for experimental evaluation. Example data for other crosslinkers are provided for context.
Table 1: Swelling Behavior of Crosslinked Hydrogels
| Crosslinking Agent | Polymer Matrix | Swelling Ratio (%) | Equilibrium Time (h) |
| This compound | Poly(vinyl alcohol) | TBD | TBD |
| Maleic Anhydride | Poly(vinyl alcohol) | 350 | 24 |
| Glutaraldehyde | Chitosan | 280 | 36 |
| Genipin | Gelatin | 420 | 18 |
Table 2: Mechanical Properties of Crosslinked Polymers
| Crosslinking Agent | Polymer Matrix | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| This compound | Poly(lactic acid) | TBD | TBD | TBD |
| Maleic Anhydride | Poly(lactic acid) | 45 | 1200 | 5 |
| Dicarboxylic Acid | Poly(ester amide) | 28 | 900 | 8 |
Table 3: Thermal Properties of Crosslinked Polymers
| Crosslinking Agent | Polymer Matrix | Glass Transition Temp. (°C) | Decomposition Temp. (°C) |
| This compound | Poly(ethylene glycol) | TBD | TBD |
| Maleic Anhydride | Poly(ethylene glycol) | -55 | 350 |
| Phthalic Anhydride | Polyester | 134 | 380[8] |
Table 4: In Vitro Drug Release from Crosslinked Matrices
| Crosslinking Agent | Polymer Matrix | Drug | Release at 24h (%) | Release Mechanism |
| This compound | Alginate | Doxorubicin | TBD | TBD |
| Maleic Anhydride | Chitosan | 5-Fluorouracil | 65 | Diffusion & Erosion |
| Glutaraldehyde | Gelatin | Ciprofloxacin | 50 | Diffusion |
Experimental Protocols
To facilitate direct comparison, detailed protocols for key characterization experiments are provided below.
Synthesis of Crosslinked Polymers
Objective: To synthesize a crosslinked polymer network using a specific crosslinking agent.
Materials:
-
Polymer with functional groups (e.g., Poly(vinyl alcohol), Chitosan)
-
Crosslinking agent (e.g., this compound, Maleic anhydride)
-
Solvent (e.g., Deionized water, Dimethyl sulfoxide)
-
Catalyst (if required)
-
Reaction vessel, magnetic stirrer, heating mantle
Procedure:
-
Dissolve the polymer in the chosen solvent to a specific concentration (e.g., 10% w/v).
-
Add the crosslinking agent to the polymer solution at a predetermined molar ratio.
-
If necessary, add a catalyst to initiate the crosslinking reaction.
-
Stir the mixture at a specific temperature for a defined period to allow for complete crosslinking.
-
Cast the resulting hydrogel or polymer network into a mold and dry or cure as required.
-
Wash the crosslinked polymer extensively to remove any unreacted reagents.
Characterization of Crosslinked Polymers
Objective: To confirm the formation of crosslinks by identifying characteristic chemical bonds.
Protocol:
-
Obtain a small, dry sample of the crosslinked polymer.
-
Record the FTIR spectrum of the uncrosslinked polymer and the crosslinking agent as references.
-
Record the FTIR spectrum of the crosslinked polymer using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Analyze the spectra for the appearance of new peaks or the disappearance/shift of existing peaks corresponding to the formation of ester or amide bonds. For anhydride crosslinkers, the disappearance of the characteristic anhydride carbonyl peaks (around 1850 and 1780 cm⁻¹) and the appearance of an ester carbonyl peak (around 1730 cm⁻¹) would indicate successful crosslinking.[3]
Objective: To determine the water absorption capacity and swelling kinetics of the crosslinked hydrogel.[9][10][11][12]
Protocol:
-
Prepare disc-shaped samples of the dry hydrogel of known weight (Wd).
-
Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At regular time intervals, remove the samples, gently blot the surface to remove excess water, and weigh them (Ws).
-
Continue until the weight of the hydrogel becomes constant (equilibrium swelling).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
Objective: To evaluate the mechanical properties of the crosslinked polymer, such as tensile strength and Young's modulus.[7]
Protocol:
-
Prepare dumbbell-shaped specimens of the crosslinked polymer according to ASTM standards.
-
Perform tensile testing using a universal testing machine at a constant crosshead speed.
-
Record the stress-strain curve until the specimen fractures.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
Objective: To determine the thermal stability and transitions of the crosslinked polymer.[13][14][15][16][17][18][19][20]
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small sample (5-10 mg) of the crosslinked polymer into an aluminum pan.
-
Heat the sample in a DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature to determine the glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA):
-
Place a known weight of the crosslinked polymer sample in a TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the decomposition temperature.
Objective: To evaluate the drug release profile from the crosslinked polymer matrix.[21][22][23]
Protocol:
-
Load a model drug into the polymer matrix during or after the crosslinking process.
-
Place the drug-loaded polymer matrix in a dissolution apparatus containing a release medium (e.g., PBS at pH 7.4).
-
Maintain the temperature at 37°C and stir at a constant speed.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Plot the cumulative drug release as a function of time.
Visualizations
Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tough Hydrogels Based on Maleic Anhydride, Bulk Properties Study and Microfiber Formation by Electrospinning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Drug release from compressed hydrophilic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Zero-order drug release from hydrocolloid matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Acetonedicarboxylic Acid Anhydride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount. Acetonedicarboxylic acid anhydride (B1165640), a valuable building block in organic synthesis, requires careful management to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan, to address the specific challenges of managing this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle acetonedicarboxylic acid anhydride with the appropriate safety measures. Based on information for analogous compounds, this compound should be treated as a potential skin and eye irritant.[1] As an anhydride, it is also likely to be reactive towards moisture. Therefore, always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
Step-by-Step Disposal Protocol
The following procedure outlines a safe and compliant method for the disposal of this compound. This protocol is based on general best practices for chemical waste disposal and information derived from related compounds.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This will dictate the appropriate disposal route.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. It should be collected in a dedicated, properly labeled waste container.
Step 2: Container Selection and Labeling
-
Choose an Appropriate Container: Use a clean, dry, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.
-
Label the Container Clearly: The label should include:
-
The full chemical name: "this compound Waste"
-
The primary hazard(s): "Irritant," "Moisture Sensitive"
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Neutralization of Small Quantities (for experienced personnel only)
For very small residual amounts, a cautious neutralization procedure can be considered by trained professionals. This should only be performed as a last resort and with extreme care due to the potential for a vigorous reaction.
-
In a chemical fume hood, slowly and carefully add the this compound to a large excess of a cold, dilute solution of sodium bicarbonate or other suitable weak base.
-
Monitor the reaction for any signs of heat generation or gas evolution.
-
Once the reaction is complete and the solution is neutral, it may be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Step 4: Professional Waste Disposal
-
Engage a Licensed Waste Management Contractor: For larger quantities or if you are unsure about the neutralization procedure, the safest and most compliant option is to arrange for disposal through a licensed chemical waste management company.[2]
-
Provide Full Disclosure: Inform the waste management company of the chemical identity and any known hazards.
-
Follow their Instructions: Adhere to the specific packaging and labeling requirements provided by the disposal company.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of acetonedicarboxylic acid, which can serve as a reference point for the anhydride.
| Property | Value |
| Appearance | White to off-white solid[1] |
| Melting Point | 135 °C (decomposes) for the acid[1] |
| Solubility | Soluble in water |
| Incompatibilities | Bases, reducing agents, oxidizing agents[1] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide[1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure adherence to all local, state, and federal regulations.[3]
References
Essential Safety and Logistical Information for Handling Acetonedicarboxylic Acid Anhydride
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of acetonedicarboxylic acid anhydride (B1165640).
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when handling acetonedicarboxylic acid anhydride. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale & Citation |
| Eye/Face Protection | Tightly fitting safety goggles or chemical splash goggles. A face shield may be appropriate for larger quantities.[1][2] | Protects against splashes and vapors that can cause severe eye damage.[3][4] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][2] It is recommended to check the resistance to chemicals of the protective gloves with the supplier.[3] - Lab Coat: Flame-retardant, antistatic laboratory coat, fully buttoned.[1][2] - Clothing: Full-length pants and closed-toe shoes.[2] | Prevents skin contact, which can cause severe burns.[3][4] Contaminated clothing should be removed immediately.[1][3] |
| Respiratory Protection | A self-contained breathing apparatus (SCBA) or a respirator may be required if working outside of a chemical fume hood.[2][5] | This compound is expected to be harmful if inhaled, potentially causing respiratory tract irritation or more severe damage.[2][3][6] |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential for the safe management of this compound in a laboratory setting.
Safe Handling Protocol
-
Preparation:
-
Ensure a properly functioning chemical fume hood is available, with a face velocity between 80 – 125 feet per minute.[2]
-
Inform colleagues in the laboratory before beginning work with the substance.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][3]
-
Have an appropriate spill kit and fire extinguisher readily accessible.
-
-
Handling:
-
Storage:
Spill Management
-
Minor Spill (inside fume hood):
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert others and contact your institution's EHS.
-
Do not attempt to clean up the spill without proper training and equipment.
-
Disposal Plan
Improper disposal of this compound can lead to hazardous reactions. A two-step process of hydrolysis followed by neutralization is recommended for its safe disposal.[10]
-
Hydrolysis:
-
In a chemical fume hood, prepare a large beaker containing at least 10 times the volume of the this compound waste with ice and water.[10]
-
Slowly and carefully add the this compound waste to the ice/water mixture with constant stirring. This reaction is exothermic and must be controlled.
-
-
Neutralization:
-
Final Disposal:
-
The neutralized aqueous solution can then be disposed of down the drain with a large amount of water, in accordance with local and institutional regulations.[10]
-
All solid waste, including contaminated absorbent materials, must be placed in a labeled hazardous waste container for collection by EHS.[1]
-
Experimental Protocol: Synthesis Using this compound
This protocol outlines a general procedure for using this compound as a reagent in a chemical synthesis, incorporating the necessary safety measures.
-
Pre-Experiment Setup:
-
Don all required PPE: tightly fitting safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Set up the reaction apparatus within a certified chemical fume hood.
-
Ensure all glassware is dry.
-
Have a beaker of ice water and a container of saturated sodium bicarbonate solution ready for quenching and neutralization.
-
-
Reaction Procedure:
-
Carefully weigh the required amount of this compound in the fume hood.
-
Slowly add the anhydride to the reaction solvent at the specified temperature.
-
Monitor the reaction for any signs of exothermic activity.
-
Once the reaction is complete, proceed to the work-up.
-
-
Work-up and Purification:
-
Quench the reaction mixture by slowly adding it to a beaker of ice water.
-
Neutralize the aqueous layer with a saturated sodium bicarbonate solution.
-
Perform any necessary extractions using an appropriate solvent.
-
Dry and concentrate the product.
-
-
Waste Disposal:
-
Collect all aqueous waste and neutralize it to a pH between 5.0 and 9.5 before drain disposal (if permitted).
-
Collect all solvent waste in a designated hazardous waste container.
-
Dispose of all contaminated solid waste in a labeled hazardous waste container.
-
-
Post-Experiment:
-
Clean all glassware and the work area.
-
Remove PPE and wash hands thoroughly.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 2. purdue.edu [purdue.edu]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ineos.com [ineos.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
